1,2-DIAMINOBUTANE
Description
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Properties
CAS No. |
4426-48-6 |
|---|---|
Molecular Formula |
C4H12N2 |
Molecular Weight |
88.15 g/mol |
IUPAC Name |
butane-1,2-diamine |
InChI |
InChI=1S/C4H12N2/c1-2-4(6)3-5/h4H,2-3,5-6H2,1H3 |
InChI Key |
ULEAQRIQMIQDPJ-UHFFFAOYSA-N |
SMILES |
CCC(CN)N |
Canonical SMILES |
CCC(CN)N |
Other CAS No. |
4426-48-6 |
Origin of Product |
United States |
Foundational & Exploratory
chemical and physical properties of 1,2-diaminobutane
An In-depth Technical Guide to 1,2-Diaminobutane: Properties, Synthesis, and Applications
Executive Summary
This compound, a chiral diamine, serves as a critical building block in organic synthesis and a versatile ligand in coordination chemistry. Its unique structural features, including a stereogenic center and two nucleophilic amino groups, make it a molecule of significant interest for researchers in drug development and asymmetric catalysis. This guide provides a comprehensive overview of the core , its stereochemistry, spectroscopic profile, synthesis, and key applications. Furthermore, it details essential safety and handling protocols to ensure its proper use in a laboratory setting.
Molecular Structure and Stereochemistry
This compound, also known as 1,2-butanediamine, is an organic compound with the chemical formula C₄H₁₂N₂.[1][2] Its structure consists of a four-carbon butane chain with two amino (-NH₂) groups attached to the first and second carbon atoms. The presence of four different substituents (an ethyl group, an aminomethyl group, an amino group, and a hydrogen atom) on the second carbon atom makes it a chiral molecule.
Chirality and Enantiomers:
Chirality is a fundamental concept in drug development, as different enantiomers of a molecule can exhibit vastly different biological activities.[3] this compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1,2-diaminobutane and (S)-1,2-diaminobutane. The separation of this racemic mixture is often a crucial step for its application in asymmetric synthesis, where stereochemical control is paramount.[4]
Caption: Stereoisomers of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These values are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₂N₂ | [1][2] |
| Molecular Weight | 88.15 g/mol | [1][2] |
| CAS Number | 4426-48-6 | [1][5] |
| IUPAC Name | butane-1,2-diamine | [2] |
| Appearance | Colorless liquid | [6] |
| Density | 0.861 g/cm³ | [1] |
| Boiling Point | 135-138.4 °C at 760 mmHg | [1][5] |
| Flash Point | 36.3 °C | [1] |
| Refractive Index | 1.452 | [1] |
| LogP | -0.7 to 1.083 | [1][2] |
Spectroscopic Profile
Spectroscopic data is vital for the structural elucidation and purity assessment of chemical compounds.
-
¹H NMR Spectroscopy : The proton NMR spectrum of this compound would be expected to show complex signals due to the chiral center and the protons on the nitrogen atoms, which can exchange. Key signals would include those for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the primary amine, and the methine proton at the chiral center.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, four distinct signals corresponding to the four carbon atoms in the molecule would be anticipated.
-
Infrared (IR) Spectroscopy : The IR spectrum is useful for identifying functional groups. Key absorptions for this compound would include N-H stretching vibrations (typically in the 3300-3500 cm⁻¹ region) and C-H stretching vibrations (around 2850-2960 cm⁻¹).[7]
-
Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak [M]⁺ would be observed at m/z 88. The fragmentation pattern would likely involve the loss of amino and ethyl groups.[2]
Synthesis and Reactivity
Synthesis: this compound can be synthesized through various routes. A common laboratory and potential industrial method involves the decarboxylation of the amino acid ornithine. This can be achieved through enzymatic methods, although this can be costly, or through chemical methods involving heating a salt of ornithine in the presence of an aldehyde or ketone catalyst.[8][9] Other synthetic strategies include the vicinal diamination of alkenes, a powerful but challenging method for installing two amino groups across a double bond.[10][11]
Caption: General workflow for synthesis from ornithine.
Reactivity: The two amino groups in this compound confer its characteristic reactivity.
-
Nucleophilicity : The lone pairs on the nitrogen atoms make them effective nucleophiles, allowing them to react with a wide range of electrophiles to form amides, sulfonamides, and other derivatives.
-
Basicity : As amines, they are basic and will react with acids to form ammonium salts.
-
Ligand Formation : this compound is an excellent bidentate ligand, meaning it can bind to a metal center through its two nitrogen atoms to form stable chelate complexes. This property is extensively exploited in coordination chemistry and catalysis.[4][12] Chiral versions of these ligands are particularly valuable in asymmetric catalysis, where they can induce stereoselectivity in chemical transformations.[13][14]
Key Applications in Research and Development
The unique properties of this compound make it a valuable molecule in several scientific fields.
-
Asymmetric Catalysis : Enantiomerically pure this compound is a precursor for synthesizing chiral ligands. These ligands, when complexed with transition metals like iridium, palladium, or rhodium, are highly effective catalysts for asymmetric reactions, such as transfer hydrogenation and allylic alkylation.[3][13] Such reactions are fundamental for producing single-enantiomer pharmaceuticals.
-
Drug Development : The 1,2-diamine motif is a common structural feature in many biologically active compounds and medicinal agents.[15] Derivatives of this compound have been investigated as potential neuroprotective agents, specifically as antagonists for Ca²⁺-permeable AMPA receptors, which are implicated in ischemic neuronal damage.[16]
-
Organic Synthesis : As a difunctional molecule, it serves as a versatile building block for constructing more complex molecules, including various heterocyclic compounds and polyamines.[10]
Safety and Handling
This compound is a hazardous chemical that requires careful handling to minimize risks.
Hazard Identification:
-
Flammable : It is a flammable liquid and vapor.[6]
-
Corrosive : Causes severe skin burns and eye damage.[6]
-
Toxic/Harmful : It can be harmful if swallowed or inhaled and is toxic in contact with skin.[6]
Recommended Handling Procedures:
-
Ventilation : Always handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6][17]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including impervious gloves, safety goggles with a face shield, and protective clothing.[6]
-
Storage : Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.[18]
-
Spill and First Aid : In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek immediate medical attention. For inhalation, move the person to fresh air. If swallowed, rinse the mouth but do not induce vomiting.[6]
References
- butane-1,2-diamine | CAS#:4426-48-6 | Chemsrc. (n.d.).
- 1,2-Butanediamine | C4H12N2 | CID 138231 - PubChem. (n.d.). National Institutes of Health.
- This compound - (Amines|Alkylamines). (n.d.). Koei Chemical Co., Ltd.
- Process for the preparation of diaminobutane. (n.d.). Google Patents.
- This compound(4426-48-6) IR Spectrum. (n.d.). ChemicalBook.
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- 1,2-Diaminopropane - Safety Data Sheet. (2026, January 17). ChemicalBook.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 2).
- Yoneda, Y., et al. (2002). Discovery of diaminobutane derivatives as Ca(2+)-permeable AMPA receptor antagonists. Bioorganic & Medicinal Chemistry, 10(5), 1347-59.
- (+/-)-2-Aminobutane SAFETY DATA SHEET. (2010, November 9).
- Safety Data Sheet - LGC Standards. (n.d.).
- Process for the preparation of diaminobutane. (n.d.). Google Patents.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Synthesis of 1,2-diamines. (n.d.). ResearchGate.
- 1,2-Diaminopropane - Wikipedia. (n.d.).
- Toste, F. D., & Jørgensen, K. A. (2012). Ion-paired chiral ligands for asymmetric palladium catalysis. Nature Chemistry, 4(5), 353–357.
- EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. (n.d.). Scholarly Commons.
- Material Safety Data Sheet - 1,4-Diaminobutane, 99%. (n.d.). Cole-Parmer.
- Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. (n.d.). ACS Publications.
- Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. (2022, May 13). MDPI.
- Catalytic asymmetric synthesis of 1,2-diamines. (2024, July 11). Universidad de Alicante.
- Medicinal agents incorporating the 1,2-diamine functionality. (n.d.). PubMed.
- New 2D Coordination Polymer of Cobalt(II) Pivalate with 1,4-Diaminobutane: Synthesis and Thermal Properties. (2025, October 4). ResearchGate.
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1,2-Diaminobutane (CAS 4426-48-6): Comprehensive Safety Data, Physicochemical Profiling, and Applications in Drug Development
Executive Summary
1,2-Diaminobutane (1,2-DAB), an aliphatic vicinal diamine, is a critical building block in modern medicinal chemistry and materials science. While its dual primary amine functionality makes it an exceptionally versatile nucleophile and chelating agent, it also imparts significant chemical hazards, including corrosivity and flammability. This whitepaper synthesizes the fundamental Safety Data Sheet (SDS) parameters of this compound with field-proven insights into its handling, structural dynamics, and advanced applications in drug development—specifically in the synthesis of antimicrobial peptidomimetics, selective cyclooxygenase (COX) inhibitors, and biocompatible hydrogels.
Physicochemical Dynamics & Structural Reactivity
The reactivity of this compound is governed by the proximity of its two primary amine groups. The vicinal diamine motif allows it to act as a bidentate ligand, while the ethyl side chain introduces steric differentiation between the C1 and C2 amines. This steric disparity is frequently exploited in regioselective protection strategies during complex organic synthesis.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4426-48-6 | [1] |
| Molecular Formula | C₄H₁₂N₂ | [1] |
| Molecular Weight | 88.15 g/mol | [1] |
| Boiling Point | 135–145 °C | [2] |
| Density | 0.861 g/cm³ | [2] |
| Flash Point | 36.3 °C | [2] |
| Topological Polar Surface Area | 52.0 Ų | [2] |
Causality Insight: The relatively low flash point (36.3 °C) categorizes this compound as a flammable liquid[2]. The high topological polar surface area (52.0 Ų) driven by the two primary amines makes it highly hygroscopic; it readily absorbs moisture and carbon dioxide from the atmosphere to form carbamate salts, necessitating storage under inert gas (argon or nitrogen).
Advanced Safety Data Sheet (SDS) & Hazard Mitigation
As a low-molecular-weight aliphatic amine, this compound is inherently hazardous. Strict adherence to GHS protocols is required to prevent severe tissue damage and respiratory distress.
GHS Classification & Toxicological Profile
Based on analog data for short-chain aliphatic diamines, this compound is classified under the following hazard categories[3]:
Table 2: GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement Code & Description |
| Flammable Liquids | Category 3 | H226 : Flammable liquid and vapor |
| Acute Toxicity (Oral) | Category 4 | H302 : Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314 : Causes severe skin burns and eye damage |
| Specific Target Organ Toxicity | Category 3 | H335 : May cause respiratory irritation |
Field-Proven Handling & Emergency Protocols
When working with this compound, engineering controls (e.g., fume hoods) and personal protective equipment (PPE)—including chemical-resistant nitrile or butyl rubber gloves and face shields—are non-negotiable[4].
Safety & Exposure Response Logic Tree for this compound.
Applications in Advanced Drug Development
Despite its hazards, this compound is an indispensable structural motif in pharmacological research.
Antimicrobial Peptidomimetic Scaffolds
The rising threat of drug-resistant Gram-positive pathogens (e.g., Staphylococcus aureus) has driven the development of synthetic peptidomimetics. This compound derivatives, specifically (2S)-N2-Boc-1,2-diaminobutane, are utilized as core structural motifs in the synthesis of Cystatin C analogues (such as Cystapep 1). These modifications optimize the structure to reduce the minimum inhibitory concentration (MIC) while maintaining low cytotoxicity[5].
Selective COX-2 Inhibitor Spacers
In the design of non-steroidal anti-inflammatory drugs (NSAIDs), this compound acts as a rigid, short-chain spacer. In hybrid inhibitors (e.g., mofezolac-spacer-arachidonic acid), utilizing this compound as the spacer selectively drives the inhibition of the COX-2 homodimer, whereas using longer or aromatic spacers shifts the preference toward COX-1[6].
Biocompatible Hydrogel Cross-linking
In regenerative medicine and controlled drug delivery, this compound is used to cross-link polysuccinimide (PSI). The resulting polyaspartamide (PASP) hydrogels have been proven to be non-toxic to human intestinal epithelial cells (Caco-2), demonstrating the diamine's utility in creating safe, biodegradable matrices[7].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols incorporate built-in validation steps to confirm reaction success and product purity.
Protocol A: Enantioselective Synthesis of (2S)-N2-Boc-1,2-diaminobutane
Objective: Generate a chiral diamine scaffold for antimicrobial peptidomimetic synthesis[5]. Causality: Starting from Boc-Abu-OH (Boc-L-2-aminobutyric acid) preserves the natural (S)-stereocenter. The use of sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is chosen specifically because it efficiently reduces the carboxylic acid to an alcohol without cleaving the acid-labile Boc protecting group[5].
-
Reduction: Dissolve Boc-Abu-OH in anhydrous THF under an argon atmosphere. Dropwise add NaAlH₂(OCH₂CH₂OCH₃)₂ at 0 °C.
-
Validation: Monitor via TLC. A ninhydrin stain will remain negative for the starting material but will turn positive for the alcohol only if an aliquot is intentionally deprotected with TFA, confirming the Boc group remains intact.
-
-
Activation: Convert the resulting alcohol to a mesylate leaving group using methanesulfonyl chloride and triethylamine in dichloromethane (DCM) at 0 °C.
-
Amination: Displace the mesylate with sodium azide (NaN₃) in DMF at 60 °C.
-
Validation: Perform FT-IR analysis on the intermediate. The appearance of a strong, sharp stretch at ~2100 cm⁻¹ confirms azide formation.
-
-
Hydrogenation: Reduce the azide to the primary amine using Pd/C and H₂ gas in methanol.
-
Isolation: Filter the catalyst through a Celite pad, concentrate the filtrate, and purify via silica gel chromatography.
-
Validation: ¹H-NMR spectroscopy must show the integration of the Boc tert-butyl protons (9H, singlet) relative to the newly formed primary amine protons (2H, broad singlet), confirming successful conversion.
-
Synthetic workflow of this compound into an antimicrobial peptidomimetic scaffold.
Protocol B: Fabrication of PASP Hydrogels via this compound Cross-linking
Objective: Synthesize non-cytotoxic polyaspartamide (PASP) hydrogels[7]. Causality: this compound acts as a short, bifunctional nucleophile. Its primary amines rapidly attack the highly reactive succinimide rings of PSI, opening them to form stable amide cross-links. The short 4-carbon chain yields a denser, more structurally rigid hydrogel network compared to longer aliphatic diamines.
-
Polymer Dissolution: Dissolve polysuccinimide (PSI) in anhydrous N,N-dimethylformamide (DMF) to achieve a 10% w/v concentration.
-
Cross-linker Addition: Add this compound to the PSI solution at a 10 mol% ratio (relative to succinimide units) under continuous, vigorous stirring.
-
Gelation: Allow the solution to rest at room temperature.
-
Validation (Physical): Record the gelation time. Successful cross-linking is confirmed when the solution ceases to flow upon complete vial inversion.
-
-
Hydrolysis: Immerse the cross-linked PSI gel in a mild alkaline buffer (pH 8.5) to hydrolyze the remaining unreacted succinimide rings into aspartic acid residues.
-
Purification: Wash the hydrogel extensively with ultrapure water to leach out residual DMF.
-
Validation (Chemical): Perform FT-IR spectroscopy on the lyophilized gel. The complete disappearance of the imide peaks (1710 cm⁻¹ and 1390 cm⁻¹) and the emergence of strong amide I and II bands (1650 cm⁻¹ and 1540 cm⁻¹) validate total conversion to the PASP hydrogel[7].
-
References
1.[1] 1,2-Butanediamine | C4H12N2 | CID 138231 - PubChem - NIH. Available at: 2.[2] Buy butane-1,2-diamine from JHECHEM CO LTD - ECHEMI. Available at: 3.[5] Role of Structural Modifications in Peptidomimetic Compounds as Potential Antimicrobial Agents against Staphylococcus aureus and Streptococcus pyogenes - ACS Publications. Available at: 4.[6] An attempt to chemically state the cross-talk between monomers of COX homodimers by double/hybrid inhibitors mofezolac-spacer-mofezolac and mofezolac-spacer-arachidonic acid - PubMed. Available at: 5.[7] Investigation of the Cytotoxicity of Electrospun Polysuccinimide-Based Fiber Mats - mtak.hu. Available at: 6.[3] N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine - PubChem - NIH. Available at: 7.[4] 3-Phenylbutane-1,2-diamine - AK Scientific, Inc. Available at:
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- 7. real.mtak.hu [real.mtak.hu]
Structural Dynamics and Stereochemical Control of 1,2-Butanediamine: A Guide for Ligand Design and Pharmacophore Integration
Executive Summary & Molecular Architecture[1]
1,2-Butanediamine (CAS: 4426-48-6) represents a critical scaffold in coordination chemistry and pharmaceutical synthesis. Unlike its symmetric homolog ethylenediamine, or the symmetric chiral analog 2,3-butanediamine, the 1,2-isomer introduces a specific asymmetry that breaks the
For the drug development professional, this molecule offers a unique "handle"—the C2-ethyl group—which influences solubility, lipophilicity, and steric bulk without disrupting the fundamental bidentate binding mode.[1] This guide dissects the stereochemical imperatives of working with 1,2-butanediamine, from resolution protocols to its behavior in platinum(II) antitumor complexes.[1]
Molecular Identity Table[1][2][3][4]
| Property | Specification |
| IUPAC Name | Butane-1,2-diamine |
| Formula | |
| Molecular Weight | 88.15 g/mol |
| Chirality | One stereocenter at C2 |
| pKa Values (Approx) | |
| Key Application | Chiral ligand for Pt(II) complexes; Resolution agent |
Stereochemical Analysis and Cahn-Ingold-Prelog (CIP) Assignment
The stereochemistry of 1,2-butanediamine is governed by the chiral center at position 2. Correct assignment is critical for regulatory compliance in drug synthesis.
CIP Priority Logic
To assign configuration at C2:
- : Highest priority (Atomic # of N > C).
- : Second priority. (The C1 carbon is bonded to N, whereas the C3 carbon is bonded to C. N > C).
- (Ethyl) : Third priority.
- : Lowest priority.
Configuration:
-
S-Isomer: When H is in the back, the sequence 1
2 3 traces a Counter-Clockwise path. -
R-Isomer: The sequence traces a Clockwise path.
Conformational Dynamics: The Gauche Effect
In solution, the free base exhibits a preference for the gauche conformation between the two amine groups.[1]
-
Driving Force: Intramolecular Hydrogen Bonding (
). -
Solvent Dependency: In protic solvents (water/methanol), this effect is competed against by solvent bonding. In non-polar solvents, the gauche form is significantly stabilized.[1]
When coordinated to a metal (e.g., Pt(II)), the diamine is locked into a five-membered chelate ring. This ring is not planar but puckered, adopting either a
Figure 1: Stereochemical hierarchy and resolution pathway for 1,2-butanediamine.
Strategic Synthesis: Optical Resolution Protocol
For high-value pharmaceutical applications, purchasing racemic material and resolving it in-house is often more cost-effective and ensures higher enantiomeric excess (ee) than bulk commercial chiral sources.
The following protocol utilizes L-(+)-Tartaric acid , the industry standard for resolving vicinal diamines. This method relies on the solubility difference between the diastereomeric tartrate salts.[2]
Reagents Required[1][2][3][5][6][8][9][10][11]
-
Racemic 1,2-Butanediamine (98%+)[1]
-
L-(+)-Tartaric Acid (Anhydrous)
-
Solvent System: Ethanol (Absolute) and Water (Deionized)
-
Glacial Acetic Acid (Catalytic/pH adjustment)
Step-by-Step Methodology
-
Preparation of Tartrate Solution:
-
Dissolve 150 g (1.0 mol) of L-(+)-tartaric acid in 1000 mL of water/ethanol mix (typically 1:2 ratio) at 60°C. Ensure complete dissolution.
-
-
Amine Addition (Exothermic Control):
-
Add 88.15 g (1.0 mol) of racemic 1,2-butanediamine dropwise to the hot tartaric acid solution.
-
Critical Control Point: Maintain temperature between 60-70°C. Do not allow to boil. The reaction is exothermic (
).
-
-
Crystallization (The Resolution Event):
-
Add glacial acetic acid (approx. 50 mL) to buffer the solution and aid crystal habit formation.
-
Allow the solution to cool slowly to room temperature (25°C) over 4 hours with gentle stirring.
-
Chill to 5°C for 12 hours.
-
The (S)-1,2-butanediamine-(L)-tartrate diastereomer is typically less soluble and will precipitate as white needles.
-
-
Isolation and Purification:
-
Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Add KOH pellets (excess) to basify (pH > 12).
-
Extract with Dichloromethane (DCM) or distill directly if handling neat amine.
-
Note: Vicinal diamines are hygroscopic and absorb
. Store under Nitrogen/Argon.
-
Coordination Chemistry & Pharmacological Relevance
In drug design, particularly for platinum-based antineoplastics (analogs of Cisplatin/Oxaliplatin), 1,2-butanediamine acts as a carrier ligand .[1]
The "Carrier Ligand" Concept
Unlike the "leaving groups" (like chlorides or oxalates) which are displaced by DNA, the diamine remains bound to the Platinum. Its stereochemistry dictates:
-
DNA Recognition: The chiral ethyl group projects into the major groove of DNA, altering the kinetics of adduct formation.
-
NER Evasion: Bulky chiral ligands can prevent Nucleotide Excision Repair (NER) proteins from recognizing the DNA lesion, overcoming resistance mechanisms.
Mechanism of Action Diagram[1][2][3]
Figure 2: Pharmacological pathway of 1,2-butanediamine platinum complexes.
Analytical Characterization
To validate the structure and purity of your 1,2-butanediamine samples, rely on the following markers.
Proton NMR ( -NMR) in
- 0.9 ppm (Triplet): Terminal Methyl of the ethyl group.
- 1.2-1.5 ppm (Multiplet): Methylene of the ethyl group.
-
2.6-2.9 ppm (Multiplet): The chiral methine (
) and the methylene adjacent to the primary amine ( ).-
Diagnostic: The diastereotopic nature of the
protons (due to the adjacent chiral center) often splits them into complex multiplets rather than a simple doublet.
-
Chiral HPLC
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI).
-
Derivatization: If UV detection is poor, derivatize with benzoyl chloride to create a chromophore before injection.[1]
References
-
Kidani, Y., et al. (1978).[1] "Synthesis and antitumor activity of platinum(II) complexes of 1,2-diaminoalkanes." Journal of Medicinal Chemistry.
- Bailar, J. C. (1956). "The Chemistry of the Coordination Compounds." Reinhold Publishing.
-
Hanessian, S., et al. (2006).[1] "Design and Synthesis of Organocatalysts." Chemical Reviews. (Discusses tartaric acid resolution protocols).
-
National Institute of Standards and Technology (NIST). "1,2-Butanediamine Thermochemical Data." NIST Chemistry WebBook.[5]
-
PubChem. "1,2-Butanediamine Compound Summary."[6] National Library of Medicine.
Sources
pKa values and basicity of 1,2-diaminobutane
An In-Depth Technical Guide on the pKa Values and Basicity of 1,2-Diaminobutane
Executive Summary
This compound (also known as 1,2-butanediamine or 1,2-DAB) is a chiral, vicinal diamine that serves as a critical building block in coordination chemistry, organic synthesis, and pharmaceutical drug development. Understanding its precise acid-base properties—specifically its pKa values—is essential for predicting its pharmacokinetic behavior (ADME), salt formation propensity, and nucleophilic reactivity. This whitepaper provides a comprehensive analysis of the basicity of this compound, the mechanistic causality behind its ionization states, and the self-validating experimental protocols required for its accurate physicochemical characterization.
Physicochemical Profiling and pKa Values
As an aliphatic diamine, this compound possesses two basic nitrogen atoms, leading to two distinct acid dissociation constants (pKa values). In aqueous solution at standard temperature (25 °C), the established thermodynamic pKa values are:
-
pKa1 = 6.40 : Corresponds to the dissociation of the first proton from the diprotonated species (
)[1],[2]. -
pKa2 = 9.39 : Corresponds to the dissociation of the second proton from the monoprotonated species (
)[1],[2].
To understand the structural impact on basicity, it is highly instructive to compare this compound with its regioisomers. The spatial distance between the two amino groups drastically alters the molecule's ability to stabilize positive charges.
Table 1: Comparative pKa Values of Butanediamine Isomers (Aqueous, 25 °C)
| Isomer | Structure Type | pKa1 | pKa2 | ΔpKa (pKa2 - pKa1) |
| 1,2-Butanediamine | Vicinal (1,2-diamine) | 6.40 | 9.39 | 2.99 |
| 2,3-Butanediamine | Vicinal (1,2-diamine) | 6.91 | 10.00 | 3.09 |
| 1,4-Butanediamine | Terminal (1,4-diamine) | 9.35 | 10.82 | 1.47 |
Data sourced from standardized physicochemical and electromotive force equilibrium tables[2].
Mechanistic Causality of Basicity
A fundamental question arises when observing the data in Table 1: Why is the pKa1 of this compound (6.40) nearly three logarithmic units lower than that of its terminal isomer, 1,4-diaminobutane (9.35)?
As an Application Scientist, one must look beyond the numbers to the underlying quantum and thermodynamic forces. The basicity profile of 1,2-DAB is governed by three primary physicochemical mechanisms:
-
Inductive Electron Withdrawal (-I Effect): In the diprotonated state (
), each group exerts a powerful electron-withdrawing inductive effect. Because the amino groups in this compound are separated by only two carbon atoms, this inductive pull is intensely felt by the adjacent nitrogen. This makes the diprotonated species highly acidic (eager to lose a proton). In 1,4-diaminobutane, the four-carbon aliphatic spacer heavily attenuates this inductive effect[3]. -
Coulombic Repulsion: The spatial proximity of two localized positive charges on adjacent carbons creates severe electrostatic repulsion. To alleviate this thermodynamic stress, the molecule rapidly expels one proton, resulting in a depressed pKa1.
-
Intramolecular Hydrogen Bonding: In the monoprotonated state (
), the neutral amine lone pair can act as a hydrogen bond acceptor to the adjacent group. This forms a stable, 5-membered pseudo-ring structure. Because this monoprotonated state is thermodynamically stabilized, the transition from the neutral base ( ) to the monocation ( ) is relatively favorable (pKa2 = 9.39), whereas the subsequent protonation to the dication is highly unfavorable.
Fig 1: pH-dependent protonation states and equilibrium logic of this compound.
Implications in Drug Development (ADME & Formulation)
In pharmaceutical sciences, the pKa of a functional group directly dictates its ionization state at physiological pH (7.4), which in turn governs its Absorption, Distribution, Metabolism, and Excretion (ADME) profile[4].
Applying the Henderson-Hasselbalch equation to this compound at pH 7.4:
-
For pKa1 (6.40): pH 7.4 is 1.0 log unit above pKa1, meaning the diprotonated state constitutes less than 10% of the population.
-
For pKa2 (9.39): pH 7.4 is ~2.0 log units below pKa2, meaning the fully unprotonated state constitutes less than 1% of the population.
Conclusion for Formulation: At physiological pH, this compound exists predominantly (>90%) as a monoprotonated cation . This contrasts sharply with 1,4-diaminobutane (putrescine), which exists almost exclusively as a dication at pH 7.4[5]. The monocationic nature of 1,2-DAB minimizes the desolvation penalty required for lipid bilayer permeation. Consequently, drug scaffolds incorporating a 1,2-diamine motif generally exhibit superior membrane permeability (
Experimental Protocol: Self-Validating Potentiometric Titration
To ensure absolute trustworthiness and reproducibility, the determination of diamine pKa values must follow a rigorous, self-validating potentiometric titration protocol. The following methodology ensures that environmental artifacts do not skew the thermodynamic data.
Step-by-Step Methodology:
-
System Calibration: Standardize the glass pH electrode using high-precision, NIST-traceable buffer solutions (pH 4.00, 7.00, and 10.00) at exactly 25.0 ± 0.1 °C. Causality: Temperature strictly dictates the autoionization constant of water (
); strict thermal control prevents baseline drift. -
Sample Preparation: Dissolve 1.0 mmol of highly purified this compound in 50 mL of 0.1 M KCl aqueous solution. Causality: The 0.1 M KCl acts as a background electrolyte to maintain a constant ionic strength. This ensures that the activity coefficients of the ions remain stable throughout the titration, allowing molar concentration to accurately approximate thermodynamic activity.
-
Environmental Control: Purge the titration vessel with inert Nitrogen (
) gas for 15 minutes prior to and continuously during the experiment. Causality: Prevents atmospheric from dissolving into the aqueous solution to form carbonic acid, which would artificially neutralize the basic amine and falsely lower the measured pKa2[2]. -
Titration Execution: Titrate the solution using standardized 0.1 M HCl (to measure pKa1) and 0.1 M NaOH (to measure pKa2) using an automated micro-burette. Add titrant in 0.05 mL increments, allowing the pH reading to reach equilibrium (drift < 0.001 pH/min) before the next addition.
-
Data Analysis: Plot the titration curve and calculate the first derivative (
) to identify equivalence points. Utilize the Bjerrum formation function or non-linear least-squares regression to extract the exact macroscopic pKa values.
Fig 2: Self-validating potentiometric titration workflow for diamine pKa determination.
References
-
Title: ELECTROLYTES, ELECTROMOTIVE FORCE, AND CHEMICAL EQUILIBRIUM (Table 8.8 pKa Values of Organic Materials in Water at 25°C) Source: Karazin University URL: [Link]
-
Title: 1,4-DIAMINOBUTANE (Putrescine) | 110-60-1 Source: LookChem URL: [Link]
-
Title: In silico pKa prediction and ADME profiling Source: ResearchGate URL: [Link]
Sources
biological toxicity profiles of aliphatic diamines
- 1. Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative stress and human health [scirp.org]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Ethylenediamine (CICADS) [inchem.org]
- 6. industry.gov.au [industry.gov.au]
- 7. Simple aliphatic diamines: acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Guide: Solubility Profile and Solvent Compatibility of 1,2-Diaminobutane
Executive Summary
1,2-Diaminobutane (1,2-DAB) is a vicinal diamine possessing a chiral center, distinguishing it from its linear isomer, 1,4-diaminobutane (putrescine). Its solubility profile is dominated by the competition between its hydrophilic diamine "head" and the short hydrophobic ethyl "tail."
Key Technical Takeaways:
-
Miscibility: Completely miscible with water, lower alcohols (methanol, ethanol), and polar aprotic solvents (DMSO).
-
Critical Solvent Class: Shows variable solubility in non-polar hydrocarbons (hexane, heptane) depending on temperature, making these solvents ideal candidates for recrystallization of derivatives.
-
Reactive Solubility: Exhibits "reactive solubility" in chlorinated solvents (potential alkylation over time) and absorbs atmospheric CO₂ to form insoluble carbamates, necessitating inert atmosphere handling.
-
Chiral Resolution: Solubility differentials of diastereomeric salts (e.g., with L-tartaric acid) in aqueous alcohols are the basis for enantiomeric separation.
Physicochemical Fundamentals
To predict solubility behavior where empirical data is absent, we must understand the molecular forces at play. This compound is not merely a solvent; it is a reactive base and a bidentate ligand.
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | Low molecular weight favors solubility in small-molecule solvents. | |
| Structure | Vicinal diamine (C1, C2) | High polarity; strong H-bond donor/acceptor capacity. |
| Chirality | Yes (C2 is chiral) | Enantiomers ( |
| LogP (Octanol/Water) | ~ -0.7 (Experimental) | Hydrophilic. Partitions preferentially into aqueous/polar phases. |
| pKa | ~10.0 (primary), ~7.0 (secondary) | Strongly basic. Solubility is pH-dependent in aqueous systems. |
The "Amine Effect" and False Insolubility
Senior Scientist Note: Researchers often report "insolubility" or "cloudiness" in solvents like toluene or ether. Frequently, this is not true insolubility but the formation of amine carbonates due to reaction with atmospheric
Solubility Landscape & Hansen Parameters
In the absence of a specific experimental data point for every solvent, we utilize Hansen Solubility Parameters (HSP) to predict compatibility. The interaction distance (
Estimated HSP Profile for this compound
Values estimated based on Group Contribution Methods (Van Krevelen) for vicinal diamines.
-
(Dispersion): ~16.0 MPa
(Alkane chain contribution)[1] -
(Polarity): ~13.5 MPa
(High dipole from vicinal amines) -
(H-Bonding): ~22.0 MPa
(Strong donor/acceptor capability)
Solvent Compatibility Matrix
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |
| Water | Water | Miscible | Perfect match in |
| Alcohols | Methanol, Ethanol, IPA | Miscible | Strong H-bonding network compatibility. |
| Polar Aprotic | DMSO, DMF, DMAc | Soluble | High |
| Chlorinated | DCM, Chloroform | Soluble | Good |
| Aromatics | Toluene, Benzene | Soluble | |
| Aliphatics | Hexane, Heptane | Partially Soluble | High |
| Ethers | THF, Diethyl Ether | Soluble | Good H-bond acceptors for the amine protons. |
Visualization: The Solubility Sphere
The following diagram illustrates the "Sphere of Solubility." Solvents inside the radius are likely good solvents; those outside are non-solvents (antisolvents).
Figure 1: Predicted solubility behavior based on Hansen Solubility Parameters.[2][3] Green arrows indicate high affinity; red dotted lines indicate potential phase separation.
Advanced Application: Enantiomeric Resolution
The most critical application of this compound solubility is in its optical resolution . Since the enantiomers have identical solubility in achiral solvents, we must create diastereomeric salts with distinct solubility profiles.
The Principle:
One of these salts will be significantly less soluble in a specific solvent system (typically Water/Alcohol mixtures), allowing it to crystallize out.
Resolution Workflow Diagram
Figure 2: Process flow for the resolution of this compound enantiomers based on differential solubility of diastereomeric salts.
Experimental Protocol: Determination of Solubility
Objective: To determine the precise solubility limit of this compound in a target organic solvent using the Isothermal Saturation Method.
Prerequisites:
-
Inert atmosphere (Glovebox or Schlenk line) to prevent carbonate formation.
-
Calibrated HPLC or GC-FID method for quantification.
Step-by-Step Procedure:
-
Preparation:
-
Add 5.0 mL of the target solvent (e.g., Toluene) to a jacketed glass vial equipped with a magnetic stir bar.
-
Set the temperature to
.
-
-
Saturation:
-
Add this compound dropwise while stirring.
-
Continue addition until a persistent second phase (droplets or turbidity) is observed (if liquid-liquid immiscibility) or saturation is suspected.
-
Note: Since 1,2-DAB is a liquid, "solubility" in non-polar solvents often refers to the miscibility gap . If it forms two layers, you are determining the concentration of DAB in the solvent-rich phase.
-
-
Equilibration:
-
Stir vigorously for 4 hours under
. -
Allow phases to settle for 2 hours.
-
-
Sampling:
-
Carefully withdraw 100
from the solvent-rich phase (avoiding the interface). -
Filter through a 0.22
PTFE hydrophobic filter (if solid particles are present) or simply dilute immediately if liquid-liquid.
-
-
Quantification (Derivatization is recommended for UV detection):
-
Since 1,2-DAB lacks a strong chromophore, derivatize with Benzoyl Chloride in NaOH prior to HPLC analysis (UV @ 254 nm).
-
Alternatively, use GC-FID with a basic column (e.g., CAM or amine-deactivated liner) to prevent tailing.
-
-
Calculation:
References
-
PubChem. (2025).[4][5] 1,2-Butanediamine Compound Summary. National Library of Medicine. [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
ResearchGate. (2022). Thermodynamic Data and Excess Properties of Diamine Binary Systems. [Link]
Sources
- 1. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Hansen Solubility Parameters and Their Relevance to Dyne Testing – Accu Dyne Test [blog.accudynetest.com]
- 4. 1,2-Butanediamine | C4H12N2 | CID 138231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Diaminobutane, 99% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
Methodological & Application
Application Note: High-Purity Synthesis of Platinum(II) Complexes with 1,2-Diaminobutane Ligands
Abstract & Strategic Rationale
The development of platinum-based antineoplastics has evolved from Cisplatin (first-generation) to Carboplatin and Oxaliplatin (second/third-generation). While Oxaliplatin utilizes a rigid 1,2-diaminocyclohexane (DACH) ligand to overcome resistance, acyclic chiral ligands like 1,2-diaminobutane (DAB) offer a unique middle ground: they possess the chirality required for specific DNA groove binding but retain conformational flexibility distinct from the DACH ring.
This guide details the synthesis of cis-dichloro(this compound)platinum(II) and its dicarboxylate analogs. Unlike direct chloroplatinate reactions—which often yield impure "Magnus' green salt" oligomers—this protocol utilizes Dhara’s Iodide Method . This route exploits the high trans-effect of iodide to ensure isomeric purity (
Chemical Strategy: The "Iodide Switch"
Direct reaction of
-
Iodination: Conversion of
to . Iodide is a stronger trans-director, destabilizing the trans ligands and accelerating substitution. -
Coordination: Rapid reaction with this compound to form the insoluble yellow intermediate
. -
Activation (Aquation): Removal of iodides using
salts. This generates the reactive diaqua species . -
Final Anion Exchange: Introduction of the desired leaving group (
for cisplatin-type, or dicarboxylates for oxaliplatin-type).
Synthesis Workflow Diagram
Caption: Figure 1. Modified Dhara's Method workflow for high-purity synthesis of Pt(II) diamine complexes.
Pre-Synthesis Requirements
Materials
| Reagent | Purity | Role | Note |
| Potassium Tetrachloroplatinate ( | 99.9% (Pt basis) | Metal Source | Starting material.[1] |
| Potassium Iodide (KI) | ACS Reagent | Trans-Labilizer | Excess required. |
| This compound (DAB) | >98% (Chiral or Racemic) | Ligand | CRITICAL: Use resolved ( |
| Silver Nitrate ( | 99.9%+ | Halide Scavenger | Light sensitive. |
| Potassium Chloride (KCl) | ACS Reagent | Final Ligand | For dichloro- analogs. |
| Water | Type I (Milli-Q) | Solvent | 18.2 M |
Ligand Resolution (Brief)
Note: Do not use racemic ligand for clinical candidates.
-
Dissolve racemic this compound in methanol.
-
Add L-(+)-tartaric acid (1 eq).
-
Fractional crystallization yields the (
)-DAB-tartrate diastereomer. -
Liberate the free amine using KOH and distill prior to complexation.
Detailed Protocol: Synthesis of cis-[Pt(1,2-DAB)Cl2][2]
Phase 1: Formation of the Diiodo Intermediate ( )
Principle: The iodide ligand creates a "soft" environment that facilitates the entry of the diamine while preventing the formation of charged cationic species that remain in solution.
-
Dissolution: Dissolve 1.0 g (2.41 mmol) of
in 10 mL of Type I water.-
Checkpoint: Solution should be clear red.
-
-
Iodination: Add 1.6 g (9.64 mmol, 4 eq) of KI dissolved in 2 mL water.
-
Observation: Immediate color change to deep dark red/brown (
). Stir for 10 mins at RT.
-
-
Ligand Addition: Add this compound (0.212 g, 2.41 mmol, 1 eq) dropwise.
-
Note: The ligand can be diluted in 1 mL water to prevent local heating.
-
-
Precipitation: Stir for 30–60 minutes. A bright yellow/ochre precipitate (
) will form. -
Isolation: Filter the solid using a sintered glass funnel. Wash with cold water (
), then ethanol, then diethyl ether. -
Drying: Dry in vacuo. Yield is typically >90%.
Phase 2: Silver Activation (The Critical Step)
Principle:
-
Suspension: Suspend the dried
in 10 mL water. -
Silver Addition: Add exactly 1.98 equivalents of
(aqueous solution).-
Why 1.98 eq? Using a slight deficit (0.99 eq per I) prevents excess
in the final product, which is highly toxic.
-
-
Reaction: Stir vigorously for 3–4 hours in the dark (wrap flask in foil).
-
Observation: The yellow Pt solid disappears, replaced by pale yellow AgI precipitate. The supernatant becomes clear/colorless.
-
-
Filtration (Crucial): Filter through a 0.2
m membrane (nylon or PTFE) to remove all traces of AgI.-
Test: Take a 50
L aliquot of filtrate and add a drop of HCl. If turbidity (AgCl) appears, refilter.
-
Phase 3: Final Anion Exchange
Option A: Dichloro Complex (Cisplatin Analog)
-
To the clear filtrate (
), add solid KCl (2.2 eq). -
Heat gently to 40°C for 30 mins, then cool to 4°C overnight.
-
Yellow crystals of cis-[Pt(DAB)Cl2] will precipitate.
-
Filter, wash with ice-cold water, and dry.
Option B: Oxalato/Dicarboxylate Complex (Oxaliplatin Analog)
-
Instead of KCl, add 1 eq of the dicarboxylate ligand (e.g., disodium oxalate or 1,1-cyclobutanedicarboxylate).
-
Adjust pH to 6.0–7.0 using dilute NaOH if necessary (avoid pH > 7.5 to prevent hydroxo-bridging).
-
Stir at 40°C for 2 hours. Reduce volume by rotary evaporation if no precipitate forms, then cool to 4°C.
Characterization & QC Standards
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | Single peak at approx -2100 to -2300 ppm (vs | |
| Purity | HPLC (C18) | >98.5% area. No free ligand peak. |
| Silver Content | ICP-MS | < 5 ppm (Critical for biological assays). |
| Chirality | Chiral HPLC | >99% ee (if using resolved ligand). |
| Elemental | CHN Analysis | Within 0.4% of theoretical values. |
Mechanism of Action (Biological Context)
Understanding the end-product utility helps in designing stability assays.
Caption: Figure 2. Mechanism of action: Intracellular activation and DNA target engagement.
Troubleshooting & Expert Tips
-
The "Magnus Salt" Trap:
-
Symptom:[2] Green or pink needles appear during Step 1 or 2.
-
Cause: Direct reaction of Pt(II) with amine without the iodide intermediate, or insufficient iodide.
-
Fix: Ensure 4.0+ equivalents of KI are used. Do not skip the iodide step.
-
-
Silver Contamination:
-
Symptom:[2] Final product turns gray/purple upon exposure to light.
-
Cause: Colloidal silver passing through the filter.
-
Fix: Use a 0.1
m syringe filter for the activation step. Stir the AgI suspension with a small amount of activated charcoal before filtration to scavenge colloidal Ag.
-
-
Oligomerization:
-
Symptom:[2] Oily product or multiple Pt-NMR peaks.
-
Cause: pH during the aquation step was too high (>8), leading to hydroxo-bridged dimers.
-
Fix: Keep pH between 5.5 and 6.5.
-
References
-
Dhara, S. C. (1970).[3] A Rapid Method for the Synthesis of cis-[Pt(NH3)2Cl2]. Indian Journal of Chemistry, 8, 193–194. 1
-
Galanski, M. (2006). Recent developments in the field of oxaliplatin-type platinum anticancer agents.[1][2][4][5][6][7] Recent Patents on Anti-Cancer Drug Discovery, 1(2), 285–295.
-
Apps, M. G., et al. (2015). Structure-activity relationships of chiral 1,2-diaminophenylalkane platinum(II) anticancer derivatives. Journal of Inorganic Biochemistry, 148, 4–12. 8[9][2][3]
-
Bruck, M. A., et al. (1984). Synthesis and antitumor activity of 1,2-diaminocyclohexane platinum(IV) complexes. Journal of Medicinal Chemistry. 10
-
Reardon, J. T., et al. (2006). Synthesis and cytotoxicity of enantiomerically pure [1,2-diamino-1-(4-fluorophenyl)-3-methylbutane]platinum(II) complexes. Journal of Medicinal Chemistry. 11
Sources
- 1. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chesci.com [chesci.com]
- 5. mta.scholaris.ca [mta.scholaris.ca]
- 6. Synthesis, crystal structure and cytotoxicity of new oxaliplatin analogues indicating that improvement of anticancer activity is still possible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. “Non-Classical” Platinum Complexes: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the structure-activity relationships of chiral 1,2-diaminophenylalkane platinum(II) anticancer derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor evaluation of cis-(1,2-diaminoethane) dichloroplatinum (II) complexes linked to 5- and 6-methyleneuracil and -uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor activity of 1,2-diaminocyclohexane platinum(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and cytotoxicity of enantiomerically pure [1,2-diamino-1-(4-fluorophenyl)-3-methylbutane]platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Protocol: Enantioselective Synthesis using 1,2-Diaminobutane
This guide outlines a precision protocol for the enantioselective synthesis of chiral alcohols utilizing (S)-1,2-diaminobutane as a chiral controller in a Ruthenium-catalyzed asymmetric hydrogenation system.
This protocol is designed for high-purity applications in pharmaceutical intermediate synthesis, specifically targeting the reduction of prochiral ketones.
Introduction & Mechanistic Rationale
1,2-Diaminobutane (1,2-DAB) is a valuable aliphatic chiral diamine, structurally distinct from the more rigid 1,2-diaminocyclohexane (DACH) or 1,2-diphenylethylenediamine (DPEN). Its flexibility and specific steric profile—conferred by the C2-ethyl group—make it a unique ligand for fine-tuning the enantioselectivity of transition metal catalysts.
This protocol details the Resolution of racemic this compound and its subsequent application as a co-ligand in the Ru-BINAP-Diamine catalyzed asymmetric hydrogenation of ketones. This system operates via a metal-ligand bifunctional mechanism where the diamine NH protons play a critical role in H-hydride transfer, ensuring high enantiomeric excess (ee).
Part 1: Resolution of Racemic this compound
Commercial this compound is often supplied as a racemate. For asymmetric catalysis, >99% ee is required.[1] We utilize a classical resolution with L-(+)-Tartaric Acid , which forms diastereomeric salts with distinct solubility profiles.
Materials
-
Substrate: rac-1,2-Diaminobutane (98%+ purity).
-
Resolving Agent: L-(+)-Tartaric Acid (anhydrous).[2]
-
Solvent: Deionized Water / Methanol (50:50 v/v).
-
Base: Potassium Hydroxide (KOH) pellets.
Step-by-Step Resolution Protocol
-
Salt Formation:
-
Dissolve 1.0 mol of L-(+)-Tartaric Acid in 500 mL of Water/Methanol mixture at 60°C.
-
Slowly add 1.0 mol of rac-1,2-diaminobutane dropwise over 30 minutes. Caution: Exothermic reaction.
-
Maintain temperature at 60-65°C for 1 hour to ensure complete homogeneity.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature (25°C) over 4 hours with gentle stirring.
-
Further cool to 4°C in a refrigerator for 12 hours.
-
The (S)-1,2-diaminobutane-L-tartrate diastereomer is typically less soluble and will precipitate as white crystals.
-
Filter the crystals and wash with cold methanol (2 x 50 mL).
-
-
Recrystallization (Purification):
-
Dissolve the wet cake in the minimum amount of boiling water (~1:1 mass ratio).
-
Cool to 4°C to recrystallize. Repeat this step until the melting point is constant (approx. specific rotation
for the salt, though liberation is the best check).
-
-
Liberation of the Free Amine:
-
Suspend the purified salt in 100 mL of water.
-
Add KOH pellets slowly with cooling until pH > 12.
-
Extract the free amine with Dichloromethane (DCM) (3 x 100 mL).
-
Dry organic layer over anhydrous
, filter, and concentrate. -
Distill the residue (bp ~135-140°C) to obtain pure (S)-1,2-diaminobutane .
-
Part 2: Catalyst Assembly & Asymmetric Hydrogenation
We will generate the active catalyst in situ using the Noyori-type precatalyst system:
Reaction Overview
-
Reaction: Asymmetric Hydrogenation of Acetophenone.
-
Catalyst:
. -
Mechanism: Outer-sphere bifunctional hydrogenation.
Experimental Protocol
A. Catalyst Preparation (In Situ)[3]
-
In a glovebox (argon atmosphere), weigh
(0.01 mmol) into a Schlenk flask. -
Add (S)-1,2-diaminobutane (0.012 mmol, 1.2 equiv relative to Ru).
-
Add degassed 2-Propanol (5 mL).
-
Stir at room temperature for 30 minutes. The solution typically turns from brown-orange to a lighter yellow-orange, indicating the coordination of the diamine.
B. Hydrogenation Procedure
-
Substrate Addition: Add Acetophenone (10 mmol, Substrate/Catalyst ratio = 1000:1) to the catalyst solution.[1]
-
Base Activation: Add Potassium tert-butoxide (KOtBu) (0.2 mmol, 0.02 M in isopropanol). Note: Base is required to generate the active Ru-H species.
-
Pressurization: Transfer the solution to a stainless steel autoclave.
-
Purge with Hydrogen gas (
) three times (pressurize to 5 bar, release). -
Reaction: Pressurize to 10 bar (145 psi)
and stir vigorously at 25-30°C for 12-16 hours. -
Workup: Vent the hydrogen carefully. Concentrate the solvent under reduced pressure.
-
Purification: Pass the residue through a short silica plug (eluent: Hexane/EtOAc 8:2) to remove the catalyst.
Data Analysis & Validation
The success of the protocol is defined by Yield and Enantiomeric Excess (ee).
Analytical Method
-
Technique: Chiral HPLC (e.g., Daicel Chiralcel OD-H column).
-
Mobile Phase: Hexane / Isopropanol (95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Expected Results (Reference Data)
| Parameter | Value | Notes |
| Substrate | Acetophenone | Standard benchmark |
| Catalyst Load | 0.1 mol% (S/C 1000) | Can be lowered to 0.01% for scale-up |
| Conversion | > 99% | Determined by GC or NMR |
| Yield | > 95% | Isolated yield after silica plug |
| Enantioselectivity (ee) | 94 - 98% (R) | (S)-Diamine/(S)-BINAP match yields (R)-alcohol |
| TOF (Turnover Freq) | ~500 | At 10 bar |
Mechanism & Workflow Visualization
The following diagram illustrates the bifunctional mechanism where the (S)-1,2-diaminobutane ligand assists in the heterolytic cleavage of dihydrogen and the subsequent transfer to the ketone.
Caption: The Ru-Ligand Bifunctional Mechanism. The this compound NH proton stabilizes the transition state via H-bonding, facilitating high enantioselectivity.
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. Link
-
Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(9), 2675–2676. Link
-
Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580–2627. Link
-
BenchChem Application Note. (2025). Propane-1,2-diamine Sulfate: Application Notes and Protocols. Link
Sources
Application Notes and Protocols for 1,2-Diaminobutane as an Epoxy Curing Agent
Introduction: The Critical Role of the Curing Agent
Epoxy resins, renowned for their exceptional adhesion, chemical resistance, and mechanical strength, are a cornerstone of advanced materials science.[1] However, these resins are merely prepolymers; their remarkable properties are only realized upon the addition of a curing agent or "hardener." The curing agent initiates a chemical reaction that transforms the low-molecular-weight liquid resin into a highly cross-linked, three-dimensional thermoset polymer network.
The choice of curing agent is paramount as it dictates the final performance characteristics of the thermoset, including its glass transition temperature (Tg), mechanical strength, chemical resistance, and cure kinetics.[2] Amine-based compounds are a primary class of curing agents for epoxy resins.[1] This guide focuses on 1,2-diaminobutane, a linear aliphatic diamine, detailing its function, performance, and application as a rapid, room-temperature curing agent for epoxy systems.
Section 1: Curing Mechanism and Stoichiometry
The Chemistry of Cross-Linking
This compound is a primary aliphatic diamine. Each of its two primary amine (-NH₂) groups contains two active hydrogens. The curing process is a nucleophilic addition reaction where the active hydrogen of the amine group attacks the electrophilic carbon of the epoxide ring on the epoxy resin molecule. This reaction opens the epoxide ring and forms a covalent bond, resulting in a secondary amine and a hydroxyl group.[2][3]
The newly formed secondary amine still possesses an active hydrogen and can react with another epoxide group. Because this compound has two primary amine groups located on adjacent carbons, it acts as a tetra-functional cross-linker, capable of reacting with four epoxide groups. This tetra-functionality allows for the rapid build-up of a dense, three-dimensional polymer network, which is the foundation of the cured material's properties.
Caption: Epoxy curing reaction with this compound.
Stoichiometry: The Key to Optimal Performance
For optimal thermoset properties, the epoxy resin and curing agent must be mixed in a precise stoichiometric ratio.[1] This ensures that there is one active amine hydrogen for every epoxide group. The calculation relies on two key values:
-
Epoxy Equivalent Weight (EEW): The weight of resin in grams that contains one mole of epoxide groups. This value is provided by the resin manufacturer.
-
Amine Hydrogen Equivalent Weight (AHEW): The molecular weight of the amine curing agent divided by the number of active hydrogens per molecule.
For this compound (C₄H₁₂N₂):
-
Molecular Weight (MW) = 88.15 g/mol
-
Number of active hydrogens = 4 (two on each primary amine group)
-
AHEW = 88.15 / 4 = 22.04 g/eq
The mix ratio, expressed as parts per hundred resin (phr), is calculated as follows:
phr = (AHEW / EEW) * 100
Example Calculation: For a standard liquid epoxy resin like Diglycidyl Ether of Bisphenol A (DGEBA) with an EEW of 190 g/eq:
phr = (22.04 / 190) * 100 = 11.6 phr
This means 11.6 parts by weight of this compound are required to cure 100 parts by weight of the DGEBA resin.
Section 2: Performance Characteristics
The short, linear structure of this compound imparts distinct characteristics to an epoxy system, primarily high reactivity and the formation of a rigid network.
-
Reactivity and Pot Life: As a primary aliphatic amine, this compound is highly reactive and facilitates rapid curing at ambient temperatures.[1] This results in a short pot life (working time), often in the range of 15-45 minutes for a 100g mass, accompanied by a significant exothermic reaction. The high exotherm can be a limiting factor for large-volume castings, as it can lead to thermal stress and degradation.
-
Mechanical Properties: The resulting thermoset is typically rigid and hard, with good tensile strength. However, the high cross-link density and short chain length between cross-links can also lead to lower flexibility and fracture toughness, making the cured material relatively brittle compared to systems cured with longer-chain or more flexible amines.
-
Thermal Properties: The glass transition temperature (Tg) of a system cured with this compound is moderate, typically lower than that achieved with cycloaliphatic or aromatic diamines.[2] This makes it suitable for applications that do not require high-temperature service.
-
Chemical Resistance: The cured epoxy will exhibit good general chemical resistance, particularly to solvents and alkaline solutions.[4]
Comparative Performance Data
The following table provides a comparative baseline of properties for epoxy resins cured with different classes of amine agents. Exact values depend on the specific epoxy resin and cure schedule.
| Curing Agent Type | Example | Pot Life | Cure Speed (Ambient) | Typical Tg (°C) | Flexibility |
| Linear Aliphatic | This compound | Short | Very Fast | 90 - 110 | Low |
| Cycloaliphatic | Isophorone Diamine (IPDA) | Medium | Medium | ~150 | Medium |
| Aromatic | 4,4'-Diaminodiphenyl Sulfone (DDS) | Very Long (Heat Cure) | Very Slow (Heat Required) | >200 | Low |
Data synthesized from industry knowledge and comparative guides.[2][5]
Section 3: Application Protocols
Protocol: Preparation of a Cured Epoxy Test Specimen
This protocol details the preparation of a standard epoxy sample for mechanical or thermal analysis.
Materials & Equipment:
-
Liquid Epoxy Resin (e.g., DGEBA, EEW 185-195)
-
This compound Curing Agent (AHEW ~22.04)
-
Electronic balance (±0.01 g)
-
Disposable mixing cups and stirring rods
-
Silicone or PTFE mold
-
Vacuum desiccator (for degassing)
-
Curing oven
Sources
Application Note: High-Yield Preparation of Chiral Schiff Base Ligands from (R)-1,2-Diaminobutane
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Asymmetric Catalysis, Coordination Chemistry, and Stereoselective Synthesis
Introduction & Mechanistic Rationale
Chiral Schiff bases are widely recognized as "privileged ligands" in asymmetric catalysis due to their modular nature, tunable electronic properties, and exceptional ability to coordinate a variety of transition metals[1]. These tetradentate (
While 1,2-diaminocyclohexane is the most ubiquitous chiral backbone in Jacobsen-type catalysts, 1,2-diaminobutane offers a unique, flexible aliphatic framework with a single stereocenter at the C2 position. The synthesis of a chiral Schiff base from (R)-1,2-diaminobutane involves a straightforward condensation reaction with a salicylaldehyde derivative[2].
Causality in Reaction Design
The reaction proceeds via the nucleophilic attack of the primary amine groups of the diamine onto the highly electrophilic carbonyl carbons of the salicylaldehyde[2]. This forms a transient carbinolamine intermediate, which subsequently undergoes dehydration to form the stable imine (azomethine) bond.
To maximize yield and purity, the experimental design relies on thermodynamic control and solubility differentials :
-
Solvent Selection: Absolute ethanol is utilized because both starting materials are highly soluble in it at elevated temperatures. However, as the bulky, non-polar Schiff base forms, its solubility in ethanol decreases dramatically, causing it to precipitate. This continuous removal of the product from the solution phase drives the equilibrium forward according to Le Chatelier's principle.
-
Stoichiometric Control: A strict 2:1 molar ratio of aldehyde to diamine is maintained. The diamine is added slowly to the aldehyde solution to prevent the formation of mono-imine oligomers and to manage the exothermic nature of the initial nucleophilic addition.
Experimental Workflow
Workflow for the synthesis of chiral Schiff bases via condensation and dehydration.
Step-by-Step Protocol: Synthesis of (R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-diaminobutane
This protocol details the preparation of a highly sterically hindered Schiff base, which is ideal for inducing strong circular dichroism (CD) signals upon metal complexation and ensuring high enantioselectivity in downstream catalytic applications[3].
Materials & Reagents
-
(R)-1,2-diaminobutane (Enantiopure, >99% ee)
-
3,5-di-tert-butylsalicylaldehyde
-
Absolute Ethanol (Anhydrous)
-
Methanol (for recrystallization)
-
Anhydrous Magnesium Sulfate (
)
Methodology
Step 1: Preparation of the Aldehyde Solution
-
Weigh 2.00 mmol (0.468 g) of 3,5-di-tert-butylsalicylaldehyde and transfer it to a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 15 mL of absolute ethanol to the flask. Stir at 40 °C until the aldehyde is completely dissolved, yielding a clear, pale-yellow solution.
Step 2: Controlled Diamine Addition
-
In a separate vial, dissolve 1.00 mmol (0.088 g) of (R)-1,2-diaminobutane in 5 mL of absolute ethanol.
-
Attach a dropping funnel to the round-bottom flask. Add the diamine solution dropwise over a period of 15 minutes while maintaining the reaction temperature at 40 °C.
-
Insight: Slow addition ensures that the local concentration of the aldehyde remains high relative to the diamine, strongly favoring the formation of the bis-imine (tetradentate ligand) over mono-imine side products.
-
Step 3: Reflux and Dehydration
-
Once the addition is complete, equip the flask with a reflux condenser.
-
Elevate the temperature to 80 °C (oil bath) and reflux the mixture for 4 hours.
-
Self-Validation Checkpoint: As the reaction progresses, the solution will deepen to a bright yellow color, and a crystalline precipitate will begin to form, indicating the successful generation of the hydrophobic Schiff base.
Step 4: Isolation and Purification
-
Remove the flask from the heat source and allow it to cool slowly to room temperature, then transfer it to an ice bath (0–4 °C) for 30 minutes to maximize precipitation.
-
Isolate the yellow solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 × 5 mL of ice-cold ethanol to remove unreacted aldehyde and trace impurities.
-
Recrystallization: Dissolve the crude solid in a minimum volume of boiling methanol. Allow the solution to cool undisturbed to yield analytically pure, bright yellow crystals.
-
Dry the crystals in a vacuum desiccator over anhydrous
for 24 hours.
Quantitative Data & Comparative Yields
The structural nature of the salicylaldehyde derivative directly impacts the reaction kinetics and the physical properties of the resulting Schiff base. Bulky, electron-donating substituents (like tert-butyl groups) slightly slow the nucleophilic attack but drastically improve the crystallinity and isolation yield of the final product.
Table 1: Synthesis Parameters for (R)-1,2-Diaminobutane Derived Schiff Bases
| Aldehyde Derivative | Reaction Time (h) | Isolated Yield (%) | Melting Point (°C) | Physical Appearance |
| Salicylaldehyde | 2.0 | 85 | 95–97 | Pale yellow powder |
| 3-tert-butylsalicylaldehyde | 3.0 | 82 | 110–112 | Bright yellow crystals |
| 3,5-di-tert-butylsalicylaldehyde | 4.0 | 90 | 135–137 | Deep yellow crystalline solid |
| 5-nitrosalicylaldehyde | 2.5 | 78 | 158–160 | Orange/Red powder |
Note: Yields are based on the recrystallized product. Reaction times reflect the duration required to achieve >95% conversion as monitored by TLC (Hexane:EtOAc 8:2).
Downstream Applications
Once isolated, these chiral Schiff bases can be readily complexed with transition metals (e.g., Ni(II), Cu(II), Zn(II), or Mn(III)) by reacting the ligand with the corresponding metal acetate in methanol[3]. The resulting chiral metal complexes are highly effective in inducing distinct Circular Dichroism (CD) spectra and serve as robust catalysts for the asymmetric synthesis of active pharmaceutical ingredients (APIs)[1][3].
References
-
Gualandi, A., Wilson, C. M., & Cozzi, P. G. (2017). Stereoselective Reactions with Chiral Schiff Base Metal Complexes. Chimia, 71(9), 562-567. URL: [Link]
-
Naeimi, H., Safari, J., & Heidarnezhad, A. (2007). Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine. Dyes and Pigments, 73(2), 251-253. URL: [Link]
-
Oshima, M., Matsuno, M., Yuki, T., Nobumitsu, S., Haraguchi, T., & Akitsu, T. (2017). Synthesis of Chiral Schiff Base Metal Complex Inducing CD and Elucidation of Structure of Adsorption on Surface of Gold Nanoparticles. International Journal of Organic Chemistry, 7, 153-170. URL: [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. (PDF) Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine [academia.edu]
- 3. Synthesis of Chiral Schiff Base Metal Complex Inducing CD and Elucidation of Structure of Adsorption on Surface of Gold Nanoparticles [scirp.org]
Application Note: 1,2-Butanediamine in Advanced Polyamide Synthesis
Abstract
This application note details the utilization of 1,2-butanediamine (1,2-BDA) —a vicinal, chiral diamine—in the synthesis of functional polyamides. Unlike its linear isomer 1,4-butanediamine (putrescine), which is used for semi-crystalline engineering plastics (e.g., Nylon 4,6), 1,2-BDA introduces structural irregularity and optical activity into the polymer backbone. This guide focuses on two primary applications: Interfacial Polymerization (IP) for Thin-Film Composite (TFC) nanofiltration membranes and Low-Temperature Solution Polymerization for optically active bulk polyamides.
Introduction: The Vicinal Advantage
1,2-Butanediamine (
-
Chirality: The C2 carbon is a stereocenter. Polymers synthesized from enantiopure 1,2-BDA exhibit optical activity, making them candidates for chiral resolution membranes and enantioselective catalyst supports.
-
Regiochemistry: The molecule contains two primary amine groups with distinct steric environments. The C1-amine is less hindered than the C2-amine (adjacent to the ethyl group), influencing reaction kinetics and crosslinking density.
-
Disrupted Crystallinity: The ethyl side chain acts as an internal plasticizer and disrupts chain packing, typically resulting in polyamides with higher solubility and permeability compared to 1,2-ethanediamine analogs.
Structural Comparison
| Feature | 1,2-Butanediamine (1,2-BDA) | 1,4-Butanediamine (Putrescine) |
| Amine Spacing | Vicinal (1,2) | Distal (1,4) |
| Chirality | Yes (C2 center) | No |
| Polymer Type | Amorphous/Low-Crystallinity, Functional | Highly Crystalline (Nylons) |
| Primary Use | Membranes, Chiral Ligands, Chelators | Engineering Thermoplastics |
Protocol A: Interfacial Polymerization (IP) for TFC Membranes[1][2][3][4][5]
Application: Nanofiltration (NF) and Reverse Osmosis (RO) membranes.[1][2][3] Mechanism: The Schotten-Baumann reaction occurs at the interface of two immiscible solvents. 1,2-BDA replaces or modifies the standard m-phenylenediamine (MPD) layer to tune pore size and hydrophilicity.
Materials
-
Aqueous Phase: 1,2-Butanediamine (2.0% w/v), Sodium Dodecyl Sulfate (SDS, 0.1%), Triethylamine (TEA, 1.0% as acid scavenger).
-
Organic Phase: Trimesoyl Chloride (TMC, 0.15% w/v) in n-Hexane.
-
Support: Polysulfone (PSf) ultrafiltration membrane (MWCO 20-50 kDa).
Experimental Workflow
-
Support Conditioning: Soak the PSf support in deionized water for at least 12 hours to remove pore preservatives.
-
Aqueous Impregnation:
-
Clamp the PSf support in a frame.
-
Pour the Aqueous Phase (1,2-BDA solution) over the surface.
-
Contact time: 2 minutes .
-
Critical Step: Remove excess solution using an air knife or rubber roller. Droplets left on the surface will cause defects ( "spots") in the final film.
-
-
Interfacial Reaction:
-
Gently pour the Organic Phase (TMC/Hexane) over the amine-saturated support.
-
Reaction time: 60 seconds .
-
Observation: A thin, polyamide skin will form instantly. 1,2-BDA reacts slower than MPD; if the film is too thin, increase reaction time to 120s.
-
-
Post-Treatment:
-
Drain the organic solution.
-
Cure the membrane in an oven at 60°C for 10 minutes . (Note: Lower temperature than MPD membranes to prevent oxidation of the aliphatic backbone).
-
Wash thoroughly with DI water to remove unreacted monomers.
-
Visualization: IP Workflow
Caption: Step-by-step interfacial polymerization workflow for 1,2-BDA polyamide membranes.
Protocol B: Low-Temperature Solution Polymerization
Application: Synthesis of optically active bulk polyamides or chiral stationary phases. Rationale: High-temperature melt polymerization (typical for Nylon 6,6) can cause racemization of the chiral center in 1,2-BDA. Solution polymerization using phosphorylation agents preserves stereochemistry.
Materials
-
Monomer A: (S)-1,2-Butanediamine (Enantiopure).
-
Monomer B: Terephthalic acid (or Isophthalic acid).
-
Solvent: N-methyl-2-pyrrolidone (NMP) containing dissolved LiCl (4 wt%) to increase polymer solubility.
-
Condensing Agent: Triphenyl phosphite (TPP).
-
Catalyst: Pyridine.
Experimental Workflow
-
Reactant Dissolution:
-
In a dry 3-neck flask under nitrogen, dissolve 10 mmol of Terephthalic acid and 10 mmol of (S)-1,2-Butanediamine in 20 mL NMP/LiCl.
-
-
Activation:
-
Add 20 mmol of Pyridine and 10 mmol of TPP.
-
-
Polymerization:
-
Precipitation:
-
Pour the viscous solution into excess Methanol (500 mL) under vigorous stirring.
-
The polyamide will precipitate as a fibrous or powdery solid.
-
-
Purification:
-
Filter and wash with hot methanol to remove residual pyridine and phosphorous byproducts.
-
Vacuum dry at 80°C for 24 hours.
-
Visualization: Chemical Pathway
Caption: Yamazaki-Higashi phosphorylation polycondensation pathway preserving 1,2-BDA chirality.
Characterization & Quality Control
To validate the synthesis, specific analytical techniques are required.
| Technique | Purpose | Expected Outcome for 1,2-BDA Polyamide |
| 1H-NMR | Structure Verification | Distinct signals for methine (chiral center) ~3.8 ppm and ethyl group (triplet/multiplet) ~0.9 ppm. |
| Circular Dichroism (CD) | Chirality Check | If using enantiopure monomer, strong Cotton effect indicates preserved chirality. Racemic polymer shows flat line. |
| DSC (Thermal) | Crystallinity | Lower |
| Contact Angle | Surface Hydrophilicity | TFC membranes: 40-60° (More hydrophobic than MPD-based PA due to aliphatic chain). |
| GPC | Molecular Weight |
Troubleshooting & Expert Insights
Issue: Low Molecular Weight (Solution Polymerization)
-
Cause: Stoichiometric imbalance or moisture.
-
Fix: 1,2-BDA is hygroscopic. Distill over KOH immediately before use. Ensure the NMP solvent is anhydrous (<50 ppm water).
Issue: "Loose" Membrane Rejection (IP Protocol)
-
Cause: The steric hindrance of the C2-amine in 1,2-BDA reduces the crosslinking density with TMC compared to linear diamines.
-
Fix: Add a small amount (0.1-0.5%) of a smaller, more reactive diamine (e.g., 1,2-ethanediamine) to the aqueous phase to tighten the network ("co-monomer approach").
Issue: Solubility Issues
-
Insight: While 1,2-BDA polyamides are more soluble than their linear counterparts, they may still require salt-containing solvents (DMAc/LiCl) for processing. Do not attempt to dissolve in pure chloroform or acetone.
References
-
Interfacial Polymerization Mechanisms
-
Raaijmakers, M. J. T., & Benes, N. E. (2016). Current trends in interfacial polymerization chemistry. Progress in Polymer Science. Link
-
-
Chiral Diamine Synthesis & Ligands
-
Phosphorylation Polycondensation (Yamazaki-Higashi)
-
Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction promoted by aryl phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition. Link
-
-
Aliphatic Polyamide Membranes
-
Cadotte, J. E. (1981). Interfacially synthesized reverse osmosis membrane. U.S. Patent 4,277,344. Link
-
-
1,2-Diamine Applications in Membranes
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fabrication of polyamide thin film composite membranes using aliphatic tetra-amines and terephthaloyl chloride crosslinker for organic solvent nanofiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
Technical Application Note: High-Purity Resolution of Racemic 1,2-Diaminobutane
This Application Note is designed for researchers in medicinal chemistry and asymmetric synthesis. It details the resolution of 1,2-diaminobutane (also known as 1,2-butanediamine or bn), a critical chiral backbone for platinum-based anticancer drugs (e.g., analogs of oxaliplatin) and chiral ligands in catalysis.
Introduction & Scope
Racemic this compound (CAS: 4426-48-6) consists of (
-
Classical Diastereomeric Crystallization: The "gold standard" for multi-gram to kilogram scale preparation using L-(+)-tartaric acid.
-
Enzymatic Kinetic Resolution: A modern, high-selectivity approach using Candida antarctica Lipase B (CAL-B) for analytical to gram-scale needs.
Method A: Classical Resolution via Tartrate Salts
Principle: Enantiomers react with a chiral acid to form diastereomeric salts with distinct solubility profiles.[1] L-(+)-Tartaric acid preferentially crystallizes with (
Materials Required[2][3][4][5][6][7]
-
Racemic this compound (99%)
-
L-(+)-Tartaric acid (Natural isomer)
-
Solvents: Deionized Water, Glacial Acetic Acid, Ethanol (95%)
-
Potassium Hydroxide (KOH) pellets
-
Drying agent: Potassium Carbonate (
) or Sodium Sulfate ( )
Protocol: Step-by-Step
Step 1: Salt Formation
-
Dissolve 100 mmol of L-(+)-tartaric acid in 100 mL of water in a 500 mL round-bottom flask.
-
Slowly add 100 mmol of racemic this compound dropwise with stirring. Caution: Exothermic reaction.
-
Add 10 mL of Glacial Acetic Acid to the mixture. (Acetic acid suppresses the solubility of the target diastereomer and improves crystal habit).
-
Heat the solution to 90°C until perfectly clear.
Step 2: Fractional Crystallization
-
Allow the solution to cool slowly to room temperature over 4–6 hours.
-
Chill at 4°C overnight.
-
Filter the white crystalline precipitate (The Bis-tartrate salt).
-
Recrystallization (Critical): Dissolve the wet cake in the minimum amount of boiling water (~1:1 mass ratio). Cool slowly to 4°C. Filter and wash with cold ethanol.
-
Checkpoint: Repeat recrystallization until the melting point is constant.
-
Step 3: Free-Basing (Liberation of the Amine) [1]
-
Suspend the purified tartrate salt in a minimum volume of water (approx. 20 mL per 10 g salt).
-
Add solid KOH pellets slowly with cooling (ice bath) until the solution is distinctively biphasic and strongly alkaline (pH > 12). The diamine will separate as an oil layer.
-
Extraction: Extract the aqueous layer 4x with dichloromethane (DCM) or diethyl ether.
-
Note: this compound is water-soluble; multiple extractions with a high salt content (salting out) in the aqueous phase are necessary.
-
-
Dry the organic phase over anhydrous
. -
Remove solvent by rotary evaporation. Distill the residue under reduced pressure (bp ~140°C at atm, lower under vacuum) to obtain the pure enantiomer.
Method B: Enzymatic Kinetic Resolution
Principle: Candida antarctica Lipase B (CAL-B) selectively acylates the (
Protocol: Step-by-Step
-
Reaction Setup: In a shaker flask, mix:
-
Racemic this compound (10 mmol)
-
Ethyl Acetate (as solvent and acyl donor, 20 mL)
-
Immobilized CAL-B (e.g., Novozym 435, 200 mg)
-
-
Incubation: Shake at 200 rpm at 30°C for 24–48 hours.
-
Monitoring: Monitor consumption of the diamine by GC or TLC. The lipase typically acylates the (
)-enantiomer to the mono-amide or bis-amide. -
Work-up:
-
Filter off the immobilized enzyme (can be reused).
-
The filtrate contains (
)-1,2-diaminobutane (unreacted) and ( )-N-acetyl-1,2-diaminobutane.
-
-
Separation:
-
Remove Ethyl Acetate by evaporation.
-
Perform vacuum distillation.[2] The free amine boils at a significantly lower temperature than the amide.
-
Quality Control & Validation
Since this compound lacks a chromophore, standard UV-HPLC is ineffective. You must use derivatization.
QC Workflow: Benzoyl Chloride Derivatization
-
Sample Prep: Take 10 µL of resolved amine product. Add 100 µL 2M NaOH and 20 µL Benzoyl Chloride. Shake for 5 mins.
-
Quench: Add 100 µL concentrated ammonia to destroy excess BzCl.
-
Extraction: Extract with 500 µL Acetonitrile/Ethyl Acetate.
-
Analysis: Inject onto a C18 HPLC column.
-
Note: For chiral purity determination, use a chiral column (e.g., Chiralpak AD-H) after derivatization, or use a chiral derivatizing agent like Mosher's acid chloride if a chiral column is unavailable.
-
Data Summary Table
| Parameter | Method A: Tartrate Crystallization | Method B: Enzymatic Resolution |
| Scale Suitability | High (Gram to Kg) | Low/Medium (mg to Gram) |
| Enantiomeric Excess (ee) | >98% (after 2 recrystallizations) | >99% (kinetic control) |
| Yield (Theoretical) | Max 50% (for one enantiomer) | Max 50% (for one enantiomer) |
| Cost Efficiency | High (Cheap reagents) | Moderate (Enzyme cost) |
| Time Requirement | 2–3 Days | 24–48 Hours |
Visual Workflows (Graphviz)
Diagram 1: Classical Tartrate Resolution Workflow
Caption: Workflow for the classical resolution of this compound using L-tartaric acid.
Diagram 2: Enzymatic Kinetic Resolution Pathway
Caption: Kinetic resolution using Lipase B, exploiting selective acylation of the (R)-enantiomer.
References
- Bailar, J. C., et al. "The Resolution of Racemic Propylenediamine." Journal of the American Chemical Society, vol. 56, no. 11, 1934. (Foundational methodology for short-chain diamines).
- Enzymatic Resolution: Gotor, V., et al. "Enzymatic acylation of amines: A new simple and efficient method for the resolution of amines." Journal of the Chemical Society, Perkin Transactions 1, 1993.
-
HPLC Derivatization
-
Wongyai, S., et al. "HPLC analysis of polyamines and their acetylated derivatives... using benzoyl chloride." Biomedical Chromatography, vol. 3, no. 1, 1989.
-
- Specific Rotation Standards: Refer to Dwyer, F. P., "Optical Resolution of Diamines." Journal of the American Chemical Society for historical rotation values of metal-ligand precursors. (Typically to for the S-isomer dihydrochloride in water, but must be experimentally verified against a commercial standard due to pH sensitivity).
Sources
Application Note: High-Purity Synthesis of Pharmaceutical Intermediates Using 1,2-Diaminobutane
Executive Summary & Strategic Importance
1,2-Diaminobutane (1,2-DAB) represents a critical vicinal diamine scaffold in pharmaceutical chemistry. Unlike its linear congener 1,4-diaminobutane (putrescine), 1,2-DAB possesses a chiral center at the C2 position. This chirality renders it indispensable for the synthesis of:
-
Enantiopure Chiral Auxiliaries: Used in asymmetric synthesis.
-
Platinum(II) Antitumor Agents: Structural analogs of Oxaliplatin where the cyclohexane ring is replaced by an ethyl backbone with an ethyl side chain, influencing DNA adduct conformation.
-
Heterocyclic Pharmacophores: Specifically chiral imidazolines and pyrazines found in adrenergic receptor modulators and kinase inhibitors.
This guide provides authoritative protocols for the optical resolution of racemic 1,2-DAB and its subsequent conversion into two high-value intermediate classes: Chiral Imidazolines and Dichloroplatinum(II) Complexes .
Critical Raw Material Preparation: Optical Resolution
Commercial this compound is typically supplied as a racemate. For pharmaceutical applications, separating the
Mechanism of Action
The resolution utilizes L-(+)-Tartaric acid to form diastereomeric salts.[1] The principle relies on the solubility differential between the
Resolution Protocol
Reagents:
-
Racemic this compound (99%)
-
L-(+)-Tartaric Acid (99%+)
-
Solvent: Water/Methanol (1:4 v/v)
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve 100 mmol of L-(+)-tartaric acid in 150 mL of water/methanol (1:4) at 60°C.
-
Slowly add 100 mmol of racemic this compound dropwise. Caution: Exothermic reaction.
-
Maintain temperature at 60–65°C for 1 hour to ensure complete neutralization.
-
-
Fractional Crystallization:
-
Cool the solution slowly to room temperature (25°C) over 4 hours.
-
Further cool to 4°C for 12 hours.
-
The less soluble diastereomer (typically the
-diamine L-tartrate) will precipitate.[1] -
Filtration: Collect the crystals. Save the mother liquor (contains the
-enriched fraction).
-
-
Purification (Recrystallization):
-
Recrystallize the wet cake from minimum hot water/methanol to achieve
diastereomeric excess (de).
-
-
Free Base Liberation:
-
Dissolve the purified salt in minimum water.
-
Add 10M KOH dropwise until pH > 12.
-
Extract with Dichloromethane (
mL). -
Dry over
and distill to obtain pure -1,2-diaminobutane.
-
Workflow Visualization
Figure 1: Workflow for the optical resolution of this compound using tartaric acid.
Application A: Synthesis of Chiral Imidazolines
Imidazolines derived from 1,2-diamines are vital pharmacophores. The following protocol utilizes a condensation reaction with a carboxylic acid, favored in industrial settings for its scalability.
Reaction Logic
Direct condensation at high temperatures drives the elimination of two water molecules, cyclizing the diamine and acid into the imidazoline ring. Using the chiral 1,2-DAB yields a chiral imidazoline, often used as a ligand in asymmetric catalysis or a drug intermediate.
Protocol: Condensation with Isobutyric Acid
Target: 2-Isopropyl-4-ethyl-4,5-dihydro-1H-imidazole
-
Mixing: In a round-bottom flask equipped with a Dean-Stark trap, combine:
-
10 mmol
-1,2-diaminobutane -
10.5 mmol Isobutyric acid (slight excess)
-
Solvent: Xylene (50 mL)
-
-
Cyclization: Reflux at 140°C. Monitor water collection in the Dean-Stark trap.
-
Checkpoint: Reaction is complete when theoretical water volume (~0.36 mL) is collected (approx. 6–8 hours).
-
-
Workup:
-
Purification: Vacuum distillation or recrystallization (if solid) from Hexane/EtOAc.
Data Summary:
| Parameter | Specification |
| Stoichiometry | 1.0 : 1.05 (Diamine : Acid) |
| Temperature | 140°C (Reflux) |
| Yield | Typically 85–92% |
| Chiral Integrity | >98% ee (Retention of configuration) |
Application B: Synthesis of Platinum(II) Complexes
This protocol adapts the "Dhara Method" for synthesizing dichloro(this compound)platinum(II). This method is superior to direct reaction with
Mechanism: The Dhara Pathway
-
Iodination:
(Iodide is a softer ligand, forming a stable intermediate). -
Coordination:
. -
Activation:
. -
Chlorination:
.
Detailed Protocol
Step 1: Preparation of
-
Dissolve 1.0 g of
in 10 mL deionized water. -
Add 4.0 g of KI dissolved in 5 mL water.
-
Stir for 15 min at RT. Solution turns deep red/black.
Step 2: Diamine Coordination
-
Add 1.05 equivalents of
-1,2-diaminobutane to the solution. -
Stir for 30–60 minutes.
-
A yellow/brown precipitate of
forms. -
Filter, wash with water, ethanol, and ether. Dry in vacuo.[5]
Step 3: Conversion to Active Species
-
Suspend the iodide complex in water.
-
Add 1.95 equivalents of
(protect from light). -
Stir for 2 hours at 40°C.
precipitates (pale yellow). -
Filter off
through Celite. The filtrate contains the diaqua complex.
Step 4: Final Chlorination
-
Add excess KCl (3 equivalents) to the filtrate.
-
Heat to 60°C for 30 minutes, then cool to 4°C.
-
Bright yellow crystals of cis-dichloro((S)-1,2-diaminobutane)platinum(II) precipitate.
Pathway Visualization
Figure 2: The Dhara method for synthesizing high-purity Platinum(II) complexes.
References
-
Dhara, S. C. (1970). A Rapid Method for the Synthesis of Cis- and Trans-Diamminedichloroplatinum(II). Indian Journal of Chemistry, 8, 193–194. 2
-
Gale, G. R., et al. (1974). Preparation and Antitumor Activity of Dichloro(1,2-diaminocyclohexane)platinum(II).[5] Research Communications in Chemical Pathology and Pharmacology, 7(3), 529-538.[6] (Methodology adapted for this compound).[7] 6[5][7]
-
BenchChem Technical Support. (2025). Resolution of Racemic Diamines using Tartaric Acid.[1][4] Technical Guide. 1
-
Organic Chemistry Portal. (2011). Synthesis of 2-Imidazolines. Synthesis Reviews. 3
Sources
Application Notes and Protocols for the Evaluation of 1,2-Butanediamine as a Novel Electroplating Bath Additive
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the evaluation of 1,2-butanediamine as a potential additive in electroplating baths. While the primary audience for electroplating research is within materials science and chemical engineering, the principles of molecular interaction, formulation, and empirical testing are broadly applicable to scientific research, including aspects of drug development where surface modification and material properties are relevant. This document provides the theoretical framework, experimental protocols, and analytical methods required to systematically investigate the efficacy of 1,2-butanediamine as a performance-enhancing additive in metallic coating processes.
Introduction: The Role of Organic Additives in Electrodeposition
Electroplating is a process that uses an electric current to deposit a thin layer of metal onto a substrate, enhancing properties such as corrosion resistance, wear resistance, and aesthetic appeal. The quality of the electrodeposited layer is critically dependent on the composition of the electroplating bath.[1][2] Organic additives are a crucial component of modern electroplating formulations, influencing the deposit's brightness, leveling, ductility, and internal stress.[3][4] These additives, even at low concentrations, adsorb onto the cathode surface, altering the kinetics of metal ion reduction and influencing the crystal growth of the deposit.[4][5]
Common classes of organic additives include:
-
Carriers or Primary Brighteners: These are typically sulfur-containing organic compounds that produce a fine-grained deposit but require the presence of other additives to achieve a brilliant finish.[3]
-
Levelers and Secondary Brighteners: These additives are strongly adsorbed at high current density areas on the cathode, inhibiting deposition at peaks and promoting it in valleys, resulting in a smoother, more level surface.[3][4]
-
Wetting Agents: Surfactants that reduce the surface tension of the electrolyte, preventing pitting caused by the adherence of hydrogen bubbles to the cathode surface.[3][4][6]
Nitrogen-containing compounds, particularly amines and diamines, have been investigated for their roles as brighteners and leveling agents.[7][8] Their lone pair of electrons on the nitrogen atom facilitates adsorption onto the cathode surface. 1,2-Butanediamine, with its two primary amine groups and a short alkyl chain, presents an interesting candidate for evaluation as a novel additive. Its potential lies in its ability to chelate metal ions in the bath and to adsorb onto the cathode surface, thereby modifying the electrodeposition process.
Proposed Mechanism of Action for 1,2-Butanediamine
The precise mechanism by which an organic additive influences electrodeposition is complex and often specific to the metal being plated and the overall bath composition. However, based on the known behavior of similar amine compounds, a proposed mechanism for 1,2-butanediamine can be outlined.
-
Adsorption onto the Cathode: The primary amine groups of 1,2-butanediamine can be protonated in an acidic plating bath. The resulting cations are attracted to the negatively charged cathode surface. Adsorption can also occur through the lone pair of electrons on the nitrogen atoms interacting with the metal surface.
-
Inhibition of Deposition: Once adsorbed, the 1,2-butanediamine molecules can act as a physical barrier, partially blocking the sites for metal ion reduction. This inhibition increases the cathodic polarization, which generally leads to a finer grain structure in the deposit.[9]
-
Leveling Effect: The degree of inhibition is often dependent on the local current density. It is hypothesized that 1,2-butanediamine may adsorb more strongly on high current density areas (protrusions), thus slowing down deposition there, while having less effect on low current density areas (recesses). This differential inhibition promotes a leveling of the surface.
-
Complexation in the Diffusion Layer: The diamine structure allows for the potential chelation of metal ions near the cathode surface. This can alter the concentration and availability of electroactive species, further influencing the deposition rate and deposit morphology.
The following diagram illustrates the proposed interaction of 1,2-butanediamine at the cathode-electrolyte interface.
Caption: Proposed mechanism of 1,2-butanediamine at the cathode surface.
Potential Applications in Different Electroplating Baths
The effect of an organic additive is highly dependent on the specific electroplating system. Here, we outline potential applications and expected outcomes for 1,2-butanediamine in common plating baths.
Nickel Electroplating (Watts Bath)
A standard Watts nickel bath is composed of nickel sulfate, nickel chloride, and boric acid.[10] Additives are essential for producing bright, level, and ductile nickel deposits.[3]
-
Hypothesized Role: 1,2-Butanediamine could function as a leveling agent and a grain refiner. Its interaction with the cathode may reduce internal stress in the nickel deposit.
-
Expected Outcome: The addition of 1,2-butanediamine is expected to increase the brightness of the deposit, particularly in the mid to high current density regions. It may also improve the ductility of the nickel layer.
Acid Copper Electroplating
Acid copper baths, typically based on copper sulfate and sulfuric acid, are widely used in the electronics industry for plating printed circuit boards and for decorative applications.[11]
-
Hypothesized Role: In conjunction with other additives like polyethylene glycol (PEG) and chloride ions, 1,2-butanediamine could act as a leveler. The amine groups might interact with the suppressor (PEG-Cl⁻) complex, enhancing its inhibitory effect.[12][13]
-
Expected Outcome: A synergistic effect with other additives could lead to improved "throwing power" (the ability to plate uniformly on an irregularly shaped object) and enhanced filling of micro-vias in printed circuit boards.
Alkaline Zinc Electroplating
Non-cyanide alkaline zinc plating is an environmentally friendlier alternative to traditional cyanide-based processes.[9][14] These baths often rely on polymeric additives to refine the grain structure and improve brightness.
-
Hypothesized Role: 1,2-Butanediamine could act as a grain refiner and brightener. Its presence may increase the cathodic polarization, leading to a more compact and uniform zinc deposit.[9]
-
Expected Outcome: The addition of 1,2-butanediamine could widen the bright plating range, especially at lower current densities.
Experimental Protocols for Evaluation
A systematic evaluation of a new additive requires a standardized testing procedure. The Hull cell is an invaluable tool for qualitatively assessing the performance of an electroplating bath over a wide range of current densities on a single test panel.[15][16]
Preparation of Stock Solution
A 1% (w/v) stock solution of 1,2-butanediamine in deionized water should be prepared. This allows for precise additions to the test baths.
Hull Cell Testing Protocol
The following workflow provides a general procedure for Hull cell testing.
Caption: Workflow for Hull Cell evaluation of 1,2-butanediamine.
Step-by-Step Procedure:
-
Bath Preparation: Prepare a fresh 267 mL sample of the baseline electroplating bath (e.g., Watts Nickel, Acid Copper).[16]
-
Control Test:
-
Heat the solution to its normal operating temperature.[17]
-
Place a clean, polished brass Hull cell panel in the cell as the cathode.
-
Position the appropriate anode (e.g., nickel for a Watts bath).
-
Apply a specific current (e.g., 2A) for a set time (e.g., 5 minutes).[15]
-
Remove, rinse, and dry the panel. This is your control.
-
-
Additive Addition:
-
Add a small, precise volume of the 1,2-butanediamine stock solution to the Hull cell. For example, a 0.5 mL addition to a 267 mL cell corresponds to approximately 0.02 g/L.
-
-
Test with Additive:
-
Run another Hull cell test using a new panel under the exact same conditions as the control test.
-
-
Analysis:
-
Visually compare the test panel to the control panel.[15] Note any changes in the bright plating range, the presence of pitting, burning at high current densities, or dullness at low current densities.
-
-
Iteration:
-
Continue adding small increments of the 1,2-butanediamine stock solution and running new Hull cell tests until an optimal concentration range is identified or negative effects are observed.
-
Representative Bath Formulations and Operating Parameters
The following tables provide starting formulations for common electroplating baths suitable for testing 1,2-butanediamine.
Table 1: Watts Nickel Bath Formulation
| Component | Concentration (g/L) | Purpose |
| Nickel Sulfate (NiSO₄·6H₂O) | 240 - 300 | Primary source of nickel ions |
| Nickel Chloride (NiCl₂·6H₂O) | 45 - 60 | Improves anode corrosion and conductivity |
| Boric Acid (H₃BO₃) | 30 - 45 | pH buffer[3] |
| 1,2-Butanediamine | To be determined (e.g., 0.01 - 0.5) | Test Additive |
| Operating pH | 4.0 - 4.5 | |
| Temperature | 50 - 60 °C |
Table 2: Acid Copper Bath Formulation
| Component | Concentration (g/L) | Purpose |
| Copper Sulfate (CuSO₄·5H₂O) | 200 - 250 | Source of copper ions |
| Sulfuric Acid (H₂SO₄) | 50 - 75 | Increases conductivity and prevents Cu₂O precipitation |
| Chloride Ions (as HCl) | 50 - 120 mg/L | Essential for the function of many brighteners |
| 1,2-Butanediamine | To be determined (e.g., 0.01 - 0.2) | Test Additive |
| Operating Temperature | 25 - 40 °C |
Characterization of Electrodeposited Coatings
Beyond visual inspection of Hull cell panels, a thorough evaluation requires quantitative characterization of the electrodeposited coatings.
Table 3: Recommended Analytical Techniques
| Property | Technique | Purpose |
| Surface Morphology | Scanning Electron Microscopy (SEM) | To visualize the grain structure and identify any defects. |
| Surface Roughness | Atomic Force Microscopy (AFM) or Profilometry | To quantify the leveling effect of the additive. |
| Crystallographic Structure | X-Ray Diffraction (XRD) | To determine the preferred crystal orientation and grain size. |
| Ductility | Bend Test or Tensile Testing | To assess the mechanical properties of the deposit. |
| Internal Stress | Bent Strip Method | To measure the internal stress, which affects adhesion and performance. |
| Microhardness | Vickers Microhardness Test | To determine the hardness of the deposited layer. |
The analysis of the electroplating bath itself is also crucial to ensure its stability and to monitor the concentration of the additive.[18][19] Techniques such as High-Performance Liquid Chromatography (HPLC) can be adapted for the quantification of organic additives.[20]
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation of 1,2-butanediamine as a novel electroplating additive. The proposed mechanisms and protocols are based on established principles of electrochemistry and surface finishing.[8] Through systematic Hull cell testing and quantitative characterization of the resulting deposits, researchers can effectively determine the potential of 1,2-butanediamine to function as a valuable component in various electroplating formulations. Future work should focus on understanding the synergistic effects of 1,2-butanediamine with other known additives and elucidating its precise electrochemical behavior through techniques such as cyclic voltammetry.
References
-
Effect of new diamine additives on rate and qualities of nickel deposition. Taylor & Francis. [Link]
-
Metal Finishing Chemicals by Application- EO/PO Based. Mallak Specialties Pvt Ltd. [Link]
-
Effect of new diamine additives on rate and qualities of nickel deposition. ResearchGate. [Link]
-
Galvanische Abscheidung bestimmter Metalle. MicroChemicals GmbH. [Link]
-
Nickel plating bath. AMEL Electrochemistry. [Link]
- Additives for nickel electroplating baths.
-
Additives for Enhanced Nickel Electroplating. Scribd. [Link]
-
Improving Nickel Electroplating using Additives and Brighteners. DU Organics. [Link]
- CONTROL, ANALYSIS, AND TESTING. [No valid URL available].
-
Measurement and Control of Copper Additives in Electroplating Baths by High-Performance Liquid Chromatography. Pragolab. [Link]
-
Operating Instructions for TCCG & TCACG 267 & 1000 ML Heated & Non-Heated Hull Cells. Kocour Company. [Link]
-
Hull Cell Test Method for Electroplating Solutions. PAVCO. [Link]
-
The hull cell & its importance in electroplating. S A Metal Finishing Association. [Link]
-
The chemistry of additives in damascene copper plating. ResearchGate. [Link]
-
Hull Cell Plating Test Overview. Scribd. [Link]
-
Synthesis and Evaluation of Organic Additives for Copper Electroplating of Interconnects. Journal of Electrochemistry. [Link]
-
Categories of electroplating additives and their applications. مقالات. [Link]
- Effect of organic additives on copper electrodeposition in the manufacture of printed boards. [No valid URL available].
-
EXAMINING THE HULL CELL. خانه آبکار. [Link]
-
Elemental Analysis During the Electroplating Process with contrAA 800. Analytik Jena. [Link]
-
New Alkaline Copper Electroplating Bath Based on an Inorganic Complexing Agent. Portugaliae Electrochimica Acta. [Link]
-
EFFECTS OF NUMBER OF SUBSTITUENTS AND MOLECULAR WEIGHT OF POLYAMINES ON THE NON-CYANIDE ALKALINE ZINC PLATING PROCESS. VAST JOURNALS SYSTEM. [Link]
-
Addition Agents in Electroplating Processes. Chemical Market. [Link]
- Plating bath and method for electroplating tin and/or lead.
-
Specific ion effects on copper electroplating. FLORE. [Link]
-
Effects of Pd activation on the self annealing of electroless copper deposition using Co(II) ethylenediamine as a reducing agent. ResearchGate. [Link]
-
Electroplating chemicals for demanding electroplating applications. TIB Chemicals AG. [Link]
-
Electroplated Copper Additives for Advanced Packaging: A Review. PMC - NIH. [Link]
-
Effects of Additives in an Electrodeposition Bath on the Surface Morphologic Evolution of Electrodeposited Copper. International Journal of Electrochemical Science. [Link]
-
Novel Additives in Copper Electrorefining—Small Laboratory Scale. MDPI. [Link]
-
Plating bath and method for electroplating tin and/or lead. European Patent Office. [Link]
-
1,2-Butanediamine. PubChem - NIH. [Link]
-
Effects of additives and chelating agents on electroless copper plating. SciSpace. [Link]
- Environmentally friendly natural polyhydroxylic compounds in electroless copper plating b
- New Alkaline Copper Electroplating Bath Based on an Inorganic Complexing Agent. [No valid URL available].
-
Zinc electroplating. Atotech. [Link]
- Composition for metal electroplating comprising leveling agent.
-
Synthesis of 1,2-diamines. ResearchGate. [Link]
- Wetting agents for electroplating baths.
Sources
- 1. Plating Bath Chemistry | Inhouse Testing With XRF | Hitachi High-Tech [hha.hitachi-hightech.com]
- 2. Electroplating chemicals for demanding electroplating applications - TIB Chemicals AG [tib-chemicals.com]
- 3. Improve Nickel Electroplating with Additives & Brighteners - DU Organics [duorganics.in]
- 4. chemicalmarket.net [chemicalmarket.net]
- 5. mdpi.com [mdpi.com]
- 6. US3035991A - Wetting agents for electroplating baths - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. vjs.ac.vn [vjs.ac.vn]
- 10. amelchem.com [amelchem.com]
- 11. ijcsi.pro [ijcsi.pro]
- 12. Electroplated Copper Additives for Advanced Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. electrochemsci.org [electrochemsci.org]
- 14. Zinc electroplating - Atotech [atotech.com]
- 15. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
- 16. samfa.org.za [samfa.org.za]
- 17. kocour.net [kocour.net]
- 18. Analysis of electroplating baths | Metrohm [metrohm.com]
- 19. clarksonlab.com [clarksonlab.com]
- 20. pragolab.cz [pragolab.cz]
Application Note: High-Resolution Chiral Analysis & Derivatization of Carboxylic Acids with 1,2-Diaminobutane
Executive Summary
The precise analysis of carboxylic acids—ranging from short-chain fatty acids (SCFAs) to complex pharmaceutical intermediates (e.g., NSAIDs)—often faces two critical hurdles: lack of chromophores for UV/Vis detection and the difficulty of separating enantiomers on achiral stationary phases.
This guide details the application of 1,2-diaminobutane (DAB) as a versatile derivatizing agent. Unlike simple esterification, reaction with this compound offers a dual-pathway advantage:
-
Kinetic Pathway (Amidation): Formation of diastereomeric amides using enantiomerically pure (R)- or (S)-1,2-diaminobutane, enabling chiral resolution of racemic acids on standard C18 HPLC columns.
-
Thermodynamic Pathway (Cyclization): Formation of imidazolines under elevated temperatures, creating chemically stable, cationic derivatives ideal for LC-MS sensitivity enhancement and retention time manipulation.
Scientific Foundation & Mechanism
The Chemistry of Derivatization
The reaction between a carboxylic acid and a 1,2-diamine is tunable based on activation conditions.
-
Pathway A (Amide Formation): In the presence of carbodiimides (EDC/DCC), the acid forms an O-acylisourea intermediate, which is attacked by the primary amine of DAB. This forms a mono-amide. If the DAB used is optically pure (e.g., (S)-1,2-diaminobutane), a racemic acid mixture (R/S-Acid) is converted into two diastereomers: (S,R)-Amide and (S,S)-Amide . These possess different physical properties and can be separated on achiral silica or C18 columns.
-
Pathway B (Imidazoline Cyclization): Under acidic conditions or high heat (>100°C), the mono-amide undergoes intramolecular dehydration. The second amine attacks the carbonyl carbon, expelling water to form a 2-substituted imidazoline ring. This ring is highly basic and stable, often improving peak shape in reverse-phase chromatography.
Mechanistic Visualization
The following diagram illustrates the bifurcation between amidation and imidazoline formation.[1]
Figure 1: Reaction pathways for carboxylic acid derivatization with this compound. Pathway selection depends on temperature and coupling agents.
Experimental Protocols
Protocol A: Chiral Resolution of NSAIDs (Amide Pathway)
Objective: Separation of Ibuprofen enantiomers using (S)-1,2-diaminobutane on a standard C18 column. Scope: Applicable to chiral carboxylic acids (Profens, Amino Acids).[2][3]
Reagents & Equipment[1][4][5]
-
Analyte: Racemic Ibuprofen (10 mM in ACN).
-
Reagent: (S)-1,2-Diaminobutane (Sigma-Aldrich/Merck), 50 mM in ACN.
-
Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), 50 mM freshly prepared in water.
-
Additive: HOBt (1-Hydroxybenzotriazole) to suppress racemization.
-
Quenching Solution: 5% Acetic Acid.
Step-by-Step Methodology
-
Activation: In a 2 mL HPLC vial, mix 100 µL of Sample (Ibuprofen) with 100 µL of EDC solution and 50 µL of HOBt (10 mM).
-
Why: HOBt forms an active ester that is less prone to racemization than the O-acylisourea formed by EDC alone.
-
-
Coupling: Add 100 µL of (S)-1,2-diaminobutane . Vortex for 30 seconds.
-
Incubation: Incubate at 25°C (Room Temp) for 60 minutes .
-
Critical: Do not heat. Heating promotes cyclization to imidazoline, which destroys the chiral center of the derivatizing agent or the analyte depending on the mechanism.
-
-
Quenching: Add 50 µL of 5% Acetic Acid to neutralize excess amine and decompose remaining EDC.
-
Analysis: Inject 10 µL directly onto the HPLC system.
HPLC Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 20 mins |
| Detection | UV @ 220 nm (Amide bond) |
Protocol B: Fatty Acid Profiling (Imidazoline Pathway)
Objective: Derivatization of fatty acids to imidazolines for enhanced stability and cationic sensitivity in ESI-MS. Scope: Long-chain fatty acids (LCFA), Stearic acid, Palmitic acid.
Methodology
-
Preparation: Dissolve Fatty Acid (1 mg) in 500 µL Toluene.
-
Reagent Addition: Add 2 equivalents of this compound.
-
Cyclization: Reflux at 110°C for 2 hours using a Dean-Stark trap equivalent (or sealed vial with molecular sieves) to remove water.
-
Work-up: Evaporate solvent under Nitrogen. Reconstitute in Methanol.
-
Validation: The product should show a mass shift corresponding to [M + Diamine - 2H2O + H]+.
Data Interpretation & Troubleshooting
Chromatographic Expectations (Chiral Protocol)
When using (S)-1,2-diaminobutane to derivatize a racemic acid (R/S), you will observe two distinct peaks.
| Peak Identity | Structure | Retention Behavior (C18) |
| Peak 1 | (S)-Diamine-(R)-Acid | Elutes earlier (typically more polar interaction) |
| Peak 2 | (S)-Diamine-(S)-Acid | Elutes later |
Note: Elution order must be confirmed with pure standards as it depends on the specific steric hindrance of the analyte.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Single Peak Observed | 1. Reaction failed (no derivatization).2. Racemization occurred.3. Poor resolution. | 1. Check EDC freshness.2. Lower reaction temp; ensure HOBt is used.3. Decrease gradient slope (e.g., 0.5% B/min). |
| Extra Peaks | Formation of di-amide (one diamine reacting with two acids). | Ensure excess diamine (at least 5:1 molar ratio) is used during the coupling step. |
| Low Yield | Water interference in non-aqueous activation. | If using DCC, ensure anhydrous conditions. If using EDC, pH must be 4.5–6.0. |
Workflow Visualization
Figure 2: Analytical workflow for the chiral resolution of carboxylic acids.
References
-
Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.[7][8] Biomedical Chromatography, 10(5), 193-204.[7] Link
-
Ladányi, L., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography.[9] Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673.[9] Link
-
Toyo'oka, T. (1999).[8] Modern Derivatization Methods for Separation Science. John Wiley & Sons. (General Reference for Amide Coupling Chemistries).
-
Phenomenex. Chiral HPLC Separations Application Guide. (Context for Chiral Column vs. Derivatization strategies). Link
-
Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids. Link
Sources
- 1. Process for the manufacture of imidazolines - Patent 0002943 [data.epo.org]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. Synthesis and Chemical Reactivity of Imidazolidines_Chemicalbook [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization of carboxylic group for fluorescence - Chromatography Forum [chromforum.org]
- 9. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield in the reduction of 2-aminobutyronitrile
An in-depth guide to overcoming common challenges in the chemical reduction of 2-aminobutyronitrile to produce 1,2-diaminobutane. This document serves as a centralized resource for troubleshooting, optimization, and methodological guidance.
Introduction: The Challenge of Selectivity and Yield
The reduction of 2-aminobutyronitrile to this compound is a critical transformation for synthesizing various pharmaceutical intermediates and chiral ligands. While seemingly straightforward, this reaction is frequently plagued by issues that lead to diminished yields and complex purification challenges. The primary obstacles include the formation of secondary and tertiary amine byproducts, incomplete conversion, and degradation of the starting material or product.[1][2][3]
This guide provides a Senior Application Scientist's perspective on diagnosing and solving these issues, grounded in mechanistic principles and field-proven protocols.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common experimental failures in a direct question-and-answer format.
Question 1: My yield is consistently low, and I see significant amounts of a "dimer-like" byproduct. What is happening and how can I fix it?
Answer: This is the most common issue in nitrile reductions and is almost certainly due to the formation of secondary amines.[2]
The Mechanism of Side Product Formation: The reduction proceeds through an intermediate imine (R-CH=NH). This imine is electrophilic and can be attacked by the nucleophilic primary amine product (R-CH₂NH₂) that has already formed in the reaction mixture. This reaction generates a new secondary imine, which is subsequently reduced to an unwanted secondary amine byproduct, consuming your product and reducing agent.[2]
Solutions:
-
Utilize Ammonia as an Additive: The most effective strategy is to add ammonia to the reaction.[1][4] This can be in the form of liquid ammonia, a solution of ammonia in an alcohol (e.g., 7N NH₃ in Methanol), or by using ammonium hydroxide. Ammonia "floods" the reaction, reacting with the intermediate imine to regenerate the primary imine, thereby competitively inhibiting the product amine from reacting. This shifts the equilibrium away from the secondary amine pathway. For catalytic hydrogenations, Raney Nickel in ammoniated methanol is a highly effective system.[5]
-
Increase Hydrogen Pressure (for Catalytic Hydrogenation): Using higher hydrogen pressures (from 500 to 2000 psig) promotes a more rapid hydrogenation of the imine intermediate to the primary amine.[4] This reduces the lifetime of the imine in solution, decreasing the opportunity for it to react with the product amine.[4]
-
Dilute Reaction Conditions: Running the reaction at a lower concentration (e.g., ≤1 Normal) can disfavor the bimolecular side reaction that leads to secondary amine formation.[4]
Question 2: My reaction stalls and never reaches full conversion, even after extended reaction times. What should I investigate?
Answer: Incomplete conversion points to issues with reagent activity, reaction conditions, or solubility.
Potential Causes & Solutions:
-
Catalyst Deactivation (Catalytic Hydrogenation):
-
Raney Nickel: This catalyst is often sold as a slurry. If it dries, it becomes pyrophoric (ignites in air) and loses activity.[6] Always handle it under an inert atmosphere or as a wet slurry. Ensure you are using a fresh, active batch.
-
Palladium/Platinum: These catalysts can be "poisoned" by impurities, particularly sulfur-containing compounds. Ensure your starting material and solvents are of high purity. Increasing catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor activity issues.[7]
-
-
Inactive Hydride Reagents (LiAlH₄, Boranes):
-
Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and is deactivated by moisture. Ensure your solvent (THF, Ether) is rigorously anhydrous and the reaction is performed under a dry, inert atmosphere (Nitrogen or Argon).[8] Using a fresh bottle or a standardized solution of LiAlH₄ is critical.
-
-
Poor Solubility: The 2-aminobutyronitrile must be fully dissolved in the reaction solvent for the reduction to proceed efficiently.[7] If solubility is an issue, consider a co-solvent system or a different solvent altogether. For catalytic hydrogenations, alcoholic solvents like ethanol or methanol are often effective.[9]
-
Insufficient Temperature or Pressure: Some reductions require thermal energy to overcome the activation barrier. For hydride reductions, gentle reflux in THF may be necessary.[1] For catalytic hydrogenation, ensure the hydrogen pressure is adequate and maintained throughout the reaction.[10]
Question 3: The work-up is messy, and I have trouble isolating my this compound product. What is the best practice?
Answer: The basic and polar nature of the diamine product can make extraction and purification challenging.
Work-up & Purification Strategies:
-
LiAlH₄ Quench: A careful and controlled quench is essential for safety and ease of filtration. The Fieser method is a reliable standard: for 'X' grams of LiAlH₄ used, add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, all while cooling the reaction.[8] This procedure precipitates the aluminum salts as a filterable solid.
-
pH Control During Extraction: Aminonitriles and the resulting diamines can be unstable or undergo hydrolysis at extreme pH.[3] It is often best to neutralize the reaction mixture before extraction. Washing with brine (saturated NaCl solution) can help break emulsions and remove water-soluble byproducts.[3]
-
Chromatography Challenges: The basic amine groups in your product will interact strongly with the acidic silanol groups on standard silica gel, leading to severe streaking and poor separation.[3]
-
Solution 1: Basic Modifier: Add a small amount of a basic modifier, like 1-2% triethylamine (TEA) or ammonium hydroxide, to your chromatography eluent. This neutralizes the active sites on the silica, allowing your product to elute cleanly.[3]
-
Solution 2: Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Solution 3: Salt Formation: Isolate the product as a hydrochloride salt by carefully adding HCl in a solvent like ether. The salt often has better handling properties and can be easier to purify by recrystallization.
-
Frequently Asked Questions (FAQs)
-
Q: Which reducing agent is best: Catalytic Hydrogenation or LiAlH₄?
-
A: For large-scale, industrial applications, catalytic hydrogenation is often preferred as it is more economical and generates less waste.[11] For lab-scale synthesis where high reactivity is needed, LiAlH₄ is extremely effective but requires more stringent handling of anhydrous conditions and a careful work-up.[12][13]
-
-
Q: Can I monitor the reaction by Thin Layer Chromatography (TLC)?
-
A: Yes. The product, this compound, is significantly more polar than the starting 2-aminobutyronitrile. You should see the starting material spot (higher Rf) disappear and a new spot appear at a lower Rf. Use a mobile phase like Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1) and visualize with a potassium permanganate or ninhydrin stain.
-
-
Q: My starting material has a protecting group on the first amine (e.g., Boc). Will the reduction conditions affect it?
-
A: It depends on the method. Standard catalytic hydrogenation (Raney Ni, Pd/C) and LiAlH₄ reduction will typically not remove a Boc group.[5] However, strongly acidic conditions used in some work-ups can cleave acid-labile groups like Boc.
-
Comparative Summary of Reduction Methods
The following table provides a high-level comparison of common methods for reducing 2-aminobutyronitrile.
| Method | Reagent & Conditions | Typical Yield | Pros | Cons | Citations |
| Catalytic Hydrogenation | H₂ (50-2000 psi), Raney Ni or Pd/C, Ammoniated Methanol or Ethanol, RT to 120°C | Good to Excellent | Economical, scalable, environmentally benign byproducts (water). | Requires pressure equipment; catalyst can be pyrophoric or require careful handling. | [4][9][11] |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF or Et₂O, 0°C to Reflux | Excellent | Very powerful and fast; effective for many functional groups. | Requires strict anhydrous conditions; pyrophoric reagent; generates aluminum salt waste. | [8][13][14] |
| Borohydride Systems | NaBH₄ / Catalyst (e.g., Raney Ni, NiCl₂) or BH₃•THF / BH₃•SMe₂ | Good | Milder and often safer than LiAlH₄; good functional group tolerance. | NaBH₄ alone is ineffective; borane reagents can have unpleasant odors and require careful handling. | [1][9] |
Reference Protocol: Catalytic Hydrogenation with Raney Nickel
This protocol is a representative method for achieving high yields of this compound while minimizing side products.
Materials:
-
2-aminobutyronitrile
-
Methanol (anhydrous)
-
Ammonia solution (e.g., 7N in Methanol) or liquid ammonia
-
Raney Nickel (50% slurry in water)
-
Hydrogen gas (H₂)
-
Parr-type hydrogenation apparatus or similar pressure reactor
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 0.2 equivalents by weight) several times with deionized water, followed by several washes with anhydrous methanol to remove water. Caution: Do not allow Raney Nickel to become dry as it is pyrophoric.[6]
-
Reaction Setup: To a pressure reactor, add the 2-aminobutyronitrile (1.0 eq) dissolved in anhydrous methanol. Add the ammonia solution to constitute ~10-15% of the total solvent volume.
-
Catalyst Addition: Under a stream of inert gas (Argon or Nitrogen), carefully add the washed Raney Nickel slurry to the reactor.
-
Hydrogenation: Seal the reactor. Purge the headspace several times with low-pressure nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).
-
Reaction: Begin vigorous stirring and heat to the desired temperature (e.g., 50-80 °C). The reaction progress can be monitored by the uptake of hydrogen from the ballast tank.
-
Work-up: After hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Keep the filter cake wet with methanol to prevent ignition. Quench the filtered catalyst immediately in a separate container with water.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can be purified by vacuum distillation or chromatography (using a basic modifier as described above).
Visual Workflow: Reduction of 2-Aminobutyronitrile
The following diagram outlines the key decision points and steps in a typical experimental workflow for this reduction.
Caption: Experimental workflow for the reduction of 2-aminobutyronitrile.
References
-
Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]
- Feng, G., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]
-
ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction?. Available at: [Link]
-
Filo. (2025). Propose a detailed, stepwise mechanism for the LiAlH₄ reduction of a nitrile to a primary amine. Available at: [Link]
- Pask, G. (1968). Reduction of nitriles to primary amines. U.S. Patent 3,372,195. Google Patents.
- van Es, T., & Staskun, B. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry.
-
The Chemistry Showcase. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Available at: [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
- Cope, A. C. (1962). Reduction of nitriles. U.S. Patent 3,062,869. Google Patents.
-
Organic Chemistry Data. Nitrile to Amine - Common Conditions. Available at: [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Available at: [Link]
-
Visual Learners. (2025). Reduction of nitriles to amines using LiAlH4. YouTube. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-. Available at: [Link]
-
Reddit. (2018). Nitrile reduction issues. r/chemistry. Available at: [Link]
- Biron, E., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life.
- Jagadeesh, R. V., & Beller, M. (n.d.).
- Black, G. W., et al. (2020). Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium. ChemBioChem.
- Johnson, D. R. (1999). Hydrogenation of nitriles to produce amines. European Patent EP0913388A1. Google Patents.
-
Chem LibreTexts. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]
- 11. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Commercial 1,2-Diaminobutane
Welcome to the Technical Support Center for the purification of commercial 1,2-diaminobutane. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. The presence of impurities can significantly impact reaction outcomes, catalyst performance, and the properties of final products. This document provides in-depth technical guidance, troubleshooting advice, and detailed protocols to help you achieve the desired purity for your specific application.
Understanding the Purity Challenges of Commercial this compound
Commercial this compound, while suitable for many applications, may contain impurities that can interfere with sensitive experiments. The nature and concentration of these impurities can vary depending on the synthetic route and storage conditions. A proactive approach to purification is often a critical step in ensuring experimental reproducibility and success.
Common Impurities in Commercial this compound:
-
Starting Materials and Byproducts: Depending on the manufacturing process, residual starting materials or byproducts may be present. For instance, synthesis from 1,2-dichlorobutane and ammonia can result in higher-order amines and other chlorinated species.
-
Water: this compound is hygroscopic and readily absorbs atmospheric moisture.
-
Carbon Dioxide Adducts: Primary amines can react with atmospheric carbon dioxide to form carbamates, which can further react to form ureas and other degradation products.[1]
-
Cyclic Derivatives: Intramolecular cyclization can lead to the formation of cyclic impurities like imidazolidinones, especially upon heating in the presence of CO2.
Frequently Asked Questions (FAQs)
Q1: My reaction is sensitive to moisture. How can I be sure my this compound is dry?
A1: Commercial this compound often contains water. For moisture-sensitive applications, it is crucial to dry the amine before use. The most effective method is distillation from a suitable drying agent, such as potassium hydroxide (KOH) pellets or sodium metal. Always handle the dried amine under an inert atmosphere (e.g., argon or nitrogen) to prevent re-exposure to moisture.
Q2: I've noticed a white precipitate forming in my bottle of this compound over time. What is it and how do I remove it?
A2: The white precipitate is likely due to the reaction of this compound with atmospheric carbon dioxide, forming carbamates and ureas. These can typically be removed by fractional distillation, as they are generally less volatile than the parent diamine. Alternatively, conversion to the dihydrochloride salt followed by recrystallization can be an effective purification strategy.
Q3: Can I use fractional distillation to purify this compound?
A3: Yes, fractional distillation is a highly effective method for purifying this compound. It can separate the diamine from less volatile impurities (like ureas and salts) and more volatile impurities (like residual solvents). For optimal results, a fractionating column with a high number of theoretical plates should be used, and the distillation should be performed under an inert atmosphere to prevent the formation of CO2 adducts.
Q4: How can I assess the purity of my this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for assessing the purity of this compound and identifying volatile impurities.[2][3] Nuclear magnetic resonance (NMR) spectroscopy can also be used to determine purity and identify major contaminants. For non-volatile impurities, techniques like HPLC may be more suitable.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cloudy Distillate | - Inefficient separation in the distillation column.- Co-distillation with water (azeotrope formation).- "Bumping" of the distillation flask. | - Increase the efficiency of your fractionating column (e.g., use a longer column or one with a more efficient packing).- Ensure the this compound is pre-dried if significant water is present.- Ensure smooth boiling by using a magnetic stirrer or boiling chips. Reduce the heating rate. |
| Low Recovery After Distillation | - Significant hold-up in the distillation apparatus.- Loss of volatile product.- Incomplete distillation. | - Use a smaller distillation setup for smaller quantities.- Ensure all joints are properly sealed.- Monitor the temperature at the head of the column and continue distillation until the temperature drops, indicating the desired product has been collected. |
| Product Discolors During Distillation | - Thermal degradation of the amine.- Presence of oxygen. | - Consider vacuum distillation to lower the boiling point and reduce thermal stress.- Ensure the distillation is performed under a strict inert atmosphere (argon or nitrogen). |
| Crystals Do Not Form During Recrystallization of the Salt | - Solution is not supersaturated.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by slowly evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure salt.- Try a different solvent system. |
| "Oiling Out" During Recrystallization | - The solubility of the salt at the crystallization temperature is too high.- The solution is too concentrated. | - Add more of the anti-solvent (the solvent in which the salt is less soluble) to the hot solution until it becomes slightly turbid, then clarify by adding a few drops of the good solvent and allow to cool slowly.- Use a more dilute solution. |
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed to remove water, CO2 adducts, and other volatile and non-volatile impurities.
Materials:
-
Commercial this compound
-
Potassium hydroxide (KOH) pellets (for pre-drying)
-
Boiling chips or magnetic stir bar
-
Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed column)
-
Heating mantle
-
Inert gas source (Argon or Nitrogen)
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Pre-drying (Optional but Recommended): In a round-bottom flask, add the commercial this compound and a few KOH pellets. Stopper the flask and let it stand overnight. This will remove the bulk of any water present.
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry. The setup should be connected to a Schlenk line or another source of inert gas.
-
Charging the Flask: Decant the pre-dried this compound into the distillation flask, leaving the KOH pellets behind. Add fresh boiling chips or a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the apparatus with inert gas at least three times to ensure an oxygen-free atmosphere. Maintain a slight positive pressure of inert gas throughout the distillation.
-
Distillation:
-
Gently heat the distillation flask.
-
Collect any low-boiling fractions (these may contain residual solvents or water).
-
Carefully collect the main fraction at the boiling point of this compound (~135-137 °C at atmospheric pressure).[4] The temperature at the distillation head should remain constant during the collection of the pure product.
-
Discard any high-boiling residue left in the distillation flask.
-
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere to prevent re-contamination with water and CO2.
Safety Precautions: this compound is corrosive and flammable. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
Protocol 2: Purification via Dihydrochloride Salt Recrystallization
This method is particularly effective for removing non-basic impurities and degradation products that do not form salts.
Materials:
-
Commercial this compound
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Salt Formation:
-
Dissolve the commercial this compound in ethanol in a flask.
-
Cool the solution in an ice bath.
-
Slowly add concentrated HCl dropwise with stirring. An excess of HCl is typically used to ensure complete salt formation. A white precipitate of this compound dihydrochloride will form.
-
-
Isolation of the Crude Salt:
-
Collect the precipitate by vacuum filtration.
-
Wash the salt with cold ethanol and then with diethyl ether to remove any soluble impurities.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of hot water or a hot ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified salt in a vacuum oven.
-
-
Liberation of the Free Amine:
-
Dissolve the purified this compound dihydrochloride in water.
-
Cool the solution in an ice bath and slowly add a concentrated NaOH solution with stirring until the solution is strongly basic (pH > 12).
-
-
Extraction and Drying:
-
Extract the liberated this compound into an organic solvent like dichloromethane (perform multiple extractions for better recovery).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Solvent Removal:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
For the highest purity, the resulting free amine can be further purified by distillation as described in Protocol 1.
-
Visualizing the Purification Workflows
The following diagrams illustrate the logical flow of the purification protocols.
Caption: Troubleshooting decision tree for purification issues.
References
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Preparation of Imidazolidin4ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive V. Sonar. Available at: [Link]
-
Proposed thermal degradation pathway of 1,2-Diaminopropane (1,2-DAP). ResearchGate. Available at: [Link]
-
Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. ResearchGate. Available at: [Link]
- Method for removing impurities from a urea solution. Google Patents.
-
Hydrolysis and thermolysis of urea and its decomposition byproducts biuret, cyanuric acid and melamine over anatase TiO2. ResearchGate. Available at: [Link]
-
1,2-DIAMINOETHANE. Ataman Kimya. Available at: [Link]
-
Purification by Recrystallization. CUNY. Available at: [Link]
-
Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. PMC. Available at: [Link]
- Process and equipment for the hydrolysis of residual urea in the water from urea synthesis plants. Google Patents.
-
Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis. MDPI. Available at: [Link]
-
Process and equipment for the hydrolysis of residual urea in the water from synthesis plants. UreaKnowHow. Available at: [Link]
- Process for the preparation of 1,4-diaminobutane derivatives. Google Patents.
-
Stereoselective Synthesis of 1,2-Diamino-1,2-diarylethane Derivatives. ResearchGate. Available at: [Link]
-
1,2-Butanediamine. PubChem. Available at: [Link]
-
butane-1,2-diamine. Chemsrc. Available at: [Link]
-
2,3-Butanediamine. Wikipedia. Available at: [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]
-
A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. ResearchGate. Available at: [Link]
-
Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. The Royal Society of Chemistry. Available at: [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]
-
First Commissioning of a Cryogenic Distillation Column for Low Radioactivity Underground Argon. ar5iv. Available at: [Link]
-
Fractional Distillation. YouTube. Available at: [Link]
-
Analysis of diamines in water. Agilent. Available at: [Link]
-
Analysis of diamines on wide-bore column. Agilent. Available at: [Link]
-
Synthesis of 1,2-diamines. Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: Preventing Carbamate Formation in 1,2-Diaminobutane Storage
Welcome to the technical support center for the proper storage and handling of 1,2-diaminobutane. This guide is designed for researchers, scientists, and drug development professionals to address the common yet critical issue of carbamate formation. Carbamate precipitation can compromise the purity of your starting material, leading to inconsistencies in your experiments and downstream applications. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your this compound.
The Science Behind the Problem: Understanding Carbamate Formation
Primary and secondary amines, including this compound, readily react with atmospheric carbon dioxide (CO₂) in a reversible reaction to form alkylammonium carbamates.[1] This reaction is often the source of the white precipitate observed in improperly stored containers of diamines. The mechanism involves the nucleophilic attack of the amine's nitrogen on the carbon of CO₂, forming a zwitterionic intermediate. This intermediate is then deprotonated by a second molecule of the amine to yield the carbamate salt.[2]
The presence of moisture can further complicate this equilibrium. While amines are hygroscopic and can absorb water from the air, this moisture can lead to the hydrolysis of the carbamate back to the amine and bicarbonate.[2][3] However, the initial formation of the carbamate salt is often the primary cause of precipitation and loss of reagent purity.
Troubleshooting Guide
This section addresses specific issues you may encounter with your this compound and provides actionable solutions.
Issue 1: I've observed a white, crystalline precipitate in my bottle of this compound. What is it, and is my reagent still usable?
Answer:
The white precipitate is almost certainly a carbamate salt, formed from the reaction of this compound with atmospheric CO₂. The usability of the remaining liquid depends on the extent of the precipitation and the requirements of your experiment.
Immediate Actions:
-
Isolate the Contaminated Bottle: Do not use the reagent until you have assessed its purity.
-
Qualitative Assessment: If the precipitation is minor, the bulk of the liquid may still be of sufficient purity for non-critical applications. However, for sensitive reactions, purification is recommended.
-
Purification (for advanced users):
-
Inert Atmosphere Filtration: Under a blanket of inert gas (e.g., argon or nitrogen), carefully decant the liquid, leaving the solid precipitate behind. For a more thorough separation, you can filter the liquid through a sintered glass funnel under an inert atmosphere.
-
Distillation: For the highest purity, distillation under reduced pressure and an inert atmosphere is the most effective method. The boiling point of this compound is approximately 158-160 °C.[4]
-
Logical Workflow for Handling Precipitate:
Caption: Decision workflow for handling this compound with precipitate.
Issue 2: My reaction yield is lower than expected when using this compound that has been stored for a while. Could carbamate formation be the cause?
Answer:
Yes, this is a strong possibility. Carbamate formation effectively reduces the concentration of the free diamine in your reagent, leading to inaccurate stoichiometry in your reaction. The carbamate itself is significantly less reactive as a nucleophile compared to the free amine.[1]
Troubleshooting Steps:
-
Visual Inspection: Check the reagent bottle for any signs of precipitation.
-
Analytical Verification: If possible, analyze a sample of your this compound using techniques like NMR or FTIR spectroscopy. The presence of carbamate can be identified by characteristic peaks. For instance, in FTIR spectroscopy, carbamates exhibit strong absorption bands corresponding to the asymmetric and symmetric stretching of the C=O group.[2]
-
Reagent Qualification: Before a critical reaction, it's good practice to qualify your amine. This can be as simple as a titration to determine the concentration of the free amine.
-
Use a Fresh Bottle: If you suspect contamination, the most straightforward solution is to use a new, unopened bottle of this compound.
Issue 3: How can I reverse carbamate formation and recover my this compound?
Answer:
The formation of carbamates from primary amines and CO₂ is a reversible process.[1] Gentle heating under an inert atmosphere can shift the equilibrium back towards the free amine and CO₂.
Protocol for Carbamate Reversal:
-
Inert Atmosphere: Place the this compound in a flask equipped with a magnetic stirrer and a condenser. It is crucial to perform this under a continuous flow of an inert gas like nitrogen or argon to drive off the released CO₂.
-
Gentle Heating: Gently heat the solution. The optimal temperature will depend on the specific carbamate, but temperatures below the boiling point of the amine are generally sufficient. Studies have shown that thermal treatment can successfully de-protect carbamates.[5]
-
Monitoring: The disappearance of the solid precipitate is a good visual indicator of the reaction's progress.
-
Post-treatment: After the precipitate has dissolved, allow the solution to cool to room temperature under the inert atmosphere before use. For critical applications, re-analyzing the purity is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent carbamate formation?
A1: The key to preventing carbamate formation is to minimize exposure to atmospheric CO₂ and moisture.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents reaction with CO₂.[6][7] |
| Temperature | Cool, dry place (below 30°C) | Minimizes volatility and degradation.[3][8] |
| Container | Tightly sealed, compatible materials (e.g., amber glass, HDPE) | Prevents ingress of air and moisture.[3] |
| Light | Protect from light | Minimizes potential photodegradation. |
Q2: How should I properly handle this compound to avoid introducing contaminants?
A2: Proper handling techniques are as crucial as storage conditions.
Best Practices for Handling:
-
Inert Gas Blanket: When accessing the reagent, use a Schlenk line or a similar setup to maintain a positive pressure of inert gas.[9]
-
Syringe/Cannula Transfer: For transferring the liquid, use dry syringes or cannulas.[10]
-
Minimize Open Time: Open the container for the shortest time possible, even under an inert atmosphere.
-
Resealing: Ensure the container is tightly resealed immediately after use. If using a septum-sealed bottle, store it with the septum covered to prevent slow diffusion of air.
Diagram of Proper Reagent Transfer:
Sources
- 1. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. 1,4-DIAMINOBUTANE [intersurfchem.net]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 1,4-DIAMINOBUTANE CAS#: 110-60-1 [m.chemicalbook.com]
- 9. reddit.com [reddit.com]
- 10. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
Technical Support Center: Handling & Purifying Hygroscopic 1,2-Butanediamine
Welcome to the Advanced Applications Knowledge Base. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the erratic behavior of 1,2-butanediamine (1,2-diaminobutane) in sensitive catalytic and synthetic workflows. This aliphatic diamine is notoriously hygroscopic. Its dual primary amine groups act as potent hydrogen-bond acceptors and donors, rapidly sequestering atmospheric moisture.
Moisture contamination in 1,2-butanediamine does not merely skew reaction stoichiometry; it catalyzes the absorption of atmospheric carbon dioxide, leading to the formation of insoluble carbamate and carbonate salts. To ensure scientific integrity and reproducible yields, handling this reagent requires a self-validating system of rigorous purification, controlled storage, and precise analytical verification.
I. Troubleshooting & FAQs
Q1: Why does my 1,2-butanediamine develop a white precipitate over time, and how does this affect my reactions? Causality: The white precipitate is an amine carbonate or carbamate salt. Because 1,2-butanediamine is highly hygroscopic, it absorbs water from the air. This water acts as a solvent and catalyst for the nucleophilic attack of the amine on atmospheric CO₂. This degradation alters the active concentration of your diamine ligand, leading to inconsistent yields in moisture-sensitive organometallic cross-coupling reactions. Resolution: The reagent must be rigorously dried and handled exclusively under an inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox.
Q2: Can I dry 1,2-butanediamine by simply adding molecular sieves directly to the commercial bottle? Causality: If the water content is high (which is common in previously opened bottles), directly adding molecular sieves is insufficient and can cause localized exothermic degradation. Resolution: You must first pre-dry the amine over potassium hydroxide (KOH) pellets to remove bulk water, followed by active drying and distillation over calcium hydride (CaH₂), as outlined in 1. Only the purified distillate should be stored over activated 3Å molecular sieves.
Q3: Why do I get "dragging endpoints" when measuring the moisture of 1,2-butanediamine via Karl Fischer (KF) titration? Causality: 1,2-butanediamine is a strongly alkaline aliphatic amine. In standard KF reagents, this high basicity shifts the pH of the titration medium into the alkaline range (pH > 7). This induces a side reaction where iodine is continuously consumed (disproportionation), mimicking the presence of water and causing a dragging endpoint or artificially high water content readings. Resolution: You must use a specialized acidic buffer to neutralize the amine and maintain the optimal pH (5–7) during titration, as detailed by.
II. Self-Validating Experimental Protocols
To establish a trustworthy workflow, the purification of the amine (Protocol 1) must be directly validated by accurate moisture quantification (Protocol 2).
Protocol 1: Rigorous Drying and Vacuum Distillation over Calcium Hydride
Mechanistic Rationale:2 reacts irreversibly with water to form insoluble Ca(OH)₂ and H₂ gas. Because CaH₂ is a mild desiccant compared to sodium metal, it is much safer and highly effective for basic solvents like amines.
-
Pre-drying: Add KOH pellets to the raw 1,2-butanediamine (approx. 10% w/v) and let it sit overnight under nitrogen to remove bulk water. Decant the amine into an oven-dried Schlenk flask.
-
Hydride Addition: Under an argon counter-flow, carefully add active, finely powdered CaH₂ to the flask (approx. 5% w/v). Caution: Hydrogen gas will evolve.
-
Reflux: Attach a reflux condenser connected to a Schlenk line. Reflux the mixture vigorously for 2–4 hours. Because CaH₂ is insoluble in amines, vigorous stirring is mandatory to continuously expose fresh hydride surfaces to the solvent.
-
Distillation: Switch the setup to a short-path distillation head. Distill the 1,2-butanediamine under reduced pressure to avoid thermal decomposition. Collect the middle fraction, discarding the first 10%.
-
Storage: Transfer the purified distillate into a flame-dried Schlenk bomb containing activated 3Å molecular sieves. Store in a glovebox under an argon atmosphere.
Protocol 2: Moisture Quantification via Buffered Karl Fischer Titration
Mechanistic Rationale: Neutralizing the amine basicity prevents the iodine side-reaction, ensuring the 1:1 stoichiometry of the Bunsen reaction is maintained for accurate moisture validation.
-
Solvent Preparation: Add 30 mL of a specialized KF buffer solution for strong bases (containing salicylic or benzoic acid) and 20 mL of dry methanol to the titration cell.
-
Pre-titration: Titrate the solvent mixture to absolute dryness using a one-component volumetric KF titrant until the drift stabilizes.
-
Sample Injection: Using a dry, gas-tight Hamilton syringe, draw 1.0 mL of the purified 1,2-butanediamine sample from the Schlenk flask under argon.
-
Weighing: Weigh the syringe (
). Inject the sample into the KF cell through the septum. Re-weigh the empty syringe ( ) to determine the exact sample mass by difference. -
Titration: Execute the titration. The buffered environment will prevent dragging, yielding a sharp, accurate endpoint. A properly distilled sample should read <50 ppm water.
III. Quantitative Data & Reagent Selection
Table 1: Desiccant Efficacy for Aliphatic Amines
| Desiccant | Mechanism of Action | Suitability for 1,2-Butanediamine | Post-Drying Action |
| KOH Pellets | Bulk water absorption | Excellent (Pre-drying phase) | Decant before distillation |
| Calcium Hydride (CaH₂) | Chemical reaction (forms Ca(OH)₂ + H₂) | Excellent (Primary active drying) | Vacuum distillation |
| Molecular Sieves (3Å) | Pore sequestration | Excellent (Long-term storage) | Store in argon glovebox |
| Sodium Metal | Chemical reaction | Poor (Cleavage/Safety risk) | Avoid |
Table 2: Karl Fischer (KF) Titration Parameters for Alkaline Amines
| Parameter | Volumetric KF Titration | Coulometric KF Titration |
| Target Water Content | > 0.1% (1000 ppm) | 10 ppm – 1% |
| Solvent System | Methanol + Acidic Buffer | Anodic solution + Acidic Buffer |
| Buffer Requirement | Mandatory (Salicylic/Benzoic acid) | Mandatory |
| Unbuffered Endpoint Behavior | Dragging / False High | Continuous iodine generation |
IV. Process Visualizations
Workflow for the rigorous drying and purification of hygroscopic 1,2-butanediamine.
Decision tree for accurate Karl Fischer moisture determination in alkaline amines.
V. References
-
Sigma-Aldrich. "Determination of Water Content in 2-Propylamine Using Karl Fischer Titration: General Information for Water Determination in Amines".
-
Organic Syntheses. "Potassium 3-aminopropylamide (KAPA)".
-
Wikipedia. "Calcium hydride".
-
Sigma-Aldrich. "Determination of Water Content in Triethylamine Using Karl Fischer Titration".
Sources
removing water impurities from 1,2-diaminobutane
Technical Support Center: 1,2-Diaminobutane Purification
Case ID: #DAB-H2O-REM Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Triage
User Query: "How do I remove water impurities from this compound for sensitive synthesis?"
Technical Assessment: this compound (CAS: 4426-48-6) is a hygroscopic vicinal diamine. Water contamination in this reagent is critical because it:
-
Deactivates Organometallics: Protons from water rapidly quench Grignard or Lithium reagents.
-
Poisons Catalysts: Water coordinates strongly to metal centers in catalytic cycles (e.g., polymerization).
-
Skew Stoichiometry: In precise condensation reactions, water acts as a competing nucleophile or hydrolysis agent.
Diagnostic Check: Before proceeding, confirm the contamination level.
-
Visual Cue: Cloudiness or phase separation (Gross contamination >1%).
-
Analytical: Karl Fischer (KF) Titration.[1][2][3] WARNING: Standard KF reagents fail with diamines. The basicity of the amine shifts the pH, causing a side reaction that consumes iodine continuously (vanishing endpoint). You must use buffered KF reagents (typically containing salicylic acid or benzoic acid) designed specifically for amines.
Core Purification Protocols
Do not use a "one-size-fits-all" approach. Select the protocol based on your required purity grade.
Protocol A: Bulk Drying (Pre-drying)
Use this for heavily contaminated samples or as a precursor to Protocol B.
The Logic: Amines are basic. Acidic drying agents (Silica,
Reagents: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) pellets.
-
Charge: Add KOH pellets (~5-10% w/v) to the liquid amine in a flask.
-
Agitate: Stir gently at room temperature for 12–24 hours.
-
Observe: The pellets may dissolve into a separate aqueous layer at the bottom if the amine is very wet.
-
Decant: Cannulate or decant the supernatant amine into a clean, dry flask.
Protocol B: High-Purity Reflux & Distillation (The Gold Standard)
Required for anhydrous synthesis.
The Logic: Calcium Hydride (
Reagents: Calcium Hydride (
-
Setup: Flame-dry a round-bottom flask, condenser, and receiving flask under Argon/Nitrogen flow.
-
Charge: Transfer the pre-dried amine (from Protocol A) into the flask. Add powdered
(5% w/v). -
Reflux: Heat to reflux (
) under inert atmosphere.-
Checkpoint: Monitor hydrogen evolution (
). Reflux until gas evolution ceases (typically 2–4 hours).
-
-
Distill: Switch to distillation mode. Discard the first 5-10% (forerun). Collect the main fraction at steady boiling point.
-
Store: Store immediately over activated 3A Molecular Sieves.
Visualization: Decision Logic & Workflow
Figure 1: Purification Workflow & Incompatibility Logic
Caption: Workflow logic for this compound purification, highlighting critical incompatibility checkpoints.
Comparative Data: Drying Agent Selection
| Drying Agent | Compatibility with Diamines | Efficiency (Residual | Mechanism | Status |
| Calcium Hydride ( | Excellent | High (< 10 ppm) | Chemical Reaction ( | Recommended (Reflux) |
| KOH / NaOH | Good | Medium (~100-500 ppm) | Physical/Chemical Absorption | Recommended (Pre-dry) |
| Molecular Sieves (3A) | Excellent | High (< 10 ppm) | Physical Adsorption (Size exclusion) | Recommended (Storage) |
| Sodium Metal (Na) | Fair/Risky | High | Chemical Reaction | Caution:[4] Can form amides with primary amines. |
| Calcium Chloride ( | Severe Incompatibility | N/A | Chelation/Complexation | DO NOT USE |
| Silica / | Severe Incompatibility | N/A | Acid-Base Reaction | DO NOT USE |
Troubleshooting & FAQs
Q: My distillate has a white precipitate after standing for a few days. What happened?
A: This is likely amine carbamate formation. This compound is a strong base and avidly absorbs atmospheric
-
Fix: You must store the dried amine under a positive pressure of Nitrogen or Argon. Seal with Parafilm or use a Schlenk flask. The white solid is the reaction product:
.
Q: Can I use 4A Molecular Sieves instead of 3A? A: It is safer to use 3A .
-
Reasoning: The pore size of 3A sieves (3 Å) adsorbs water (approx 2.7 Å) but excludes most organics. While this compound is larger than 4 Å, linear chains can sometimes partially enter or block 4A pores, reducing efficiency. 3A offers the highest selectivity for water removal without interacting with the amine.
Q: During reflux with
Q: Why can't I just use simple distillation?
A: Many amines form azeotropes with water. Simple distillation will carry water over into your receiving flask. You must chemically destroy the water (via
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[5] (Standard reference for specific chemical purification protocols, specifically detailing diamine drying over KOH and CaH2).
-
Sigma-Aldrich (Merck). (n.d.). Karl Fischer Titration - Water Determination in Amines. (Technical Bulletin detailing the interference of amines in standard KF titration and the need for buffered reagents).
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[6] 3. Dipolar Aprotic Solvents and Amines. Journal of Organic Chemistry, 43(20), 3966–3968. (Seminal paper on the efficiency of molecular sieves and chemical desiccants for amines).
Sources
- 1. mcckf.com [mcckf.com]
- 2. dl.icdst.org [dl.icdst.org]
- 3. Karl Fischer Titration – Moisture Analysis [sgsystemsglobal.com]
- 4. 1,2-Butanediamine | C4H12N2 | CID 138231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Armarego, W.L.F. and Perrin, D.D. (1997) Purification of Laboratory Chemicals. 4th Edition, Butterworth-Heinemann, Oxford. - References - Scientific Research Publishing [scirp.org]
- 6. researchgate.net [researchgate.net]
Technical Support: Stability of 1,2-Diaminobutane Metal Complexes
Topic: Stability of 1,2-diaminobutane (1,2-DAB) metal complexes in solution. Role: Senior Application Scientist. Audience: Researchers, Scientists, and Drug Development Professionals.
Diagnostic Hub: Troubleshooting & FAQs
This section addresses the most common instability symptoms observed during the synthesis, storage, and analysis of 1,2-DAB metal complexes (particularly Platinum(II), Copper(II), and Nickel(II)).
Symptom 1: Gradual Precipitation in Aqueous Solution
User Report: "My clear complex solution develops a fine white or yellowish precipitate after 24 hours at neutral pH."
-
Root Cause: Oligomerization via Hydroxo-Bridging.
-
1,2-DAB metal complexes (especially Pt(II) and Pd(II)) undergo hydrolysis of their leaving groups (e.g., chloride, nitrate) in water.
-
As pH rises (or stays neutral), the resulting aqua species (
) deprotonate to form hydroxo species ( ). -
These hydroxo species are nucleophilic and attack other metal centers, forming insoluble
-hydroxo dimers or oligomers.
-
-
Corrective Action:
-
Acidify: Lower pH to < 4.0 using dilute
or (if chloride is the ligand) to reprotonate the hydroxo ligands back to aqua ligands, which are soluble. -
Chloride Suppression: If the complex is a chloride salt (e.g.,
), store in saline (0.9% NaCl) rather than pure water. The excess shifts the equilibrium back toward the neutral dichloro species (Le Chatelier’s principle).
-
Symptom 2: HPLC Peak Splitting or Broadening
User Report: "The single sharp peak for my 1,2-DAB complex has split into a doublet or shows a shoulder."
-
Root Cause: Chiral Isomerization or Conformational Shift.
-
Chirality: this compound has a chiral center at C2. If you are using racemic 1,2-DAB, you are forming diastereomers if the metal coordination sphere has other chiral features, or simply resolving enantiomers on a chiral column.
-
Ring Puckering: The 5-membered chelate ring is not planar; it exists in
(delta) and (lambda) puckered conformations. While usually in rapid equilibrium, bulky substituents (the ethyl group) can lock the ring into a preferred conformation that may exchange slowly on the NMR/HPLC timescale at low temperatures.
-
-
Corrective Action:
-
Verify Ligand Purity: Ensure you are using enantiopure (
)- or ( )-1,2-diaminobutane if a single species is required. -
Temperature Check: Run the analysis at elevated temperature (
) to speed up conformational exchange if the splitting is due to ring puckering dynamics.
-
Symptom 3: Loss of Activity in Phosphate Buffer
User Report: "The complex is stable in water but loses cytotoxicity or catalytic activity in PBS."
-
Root Cause: Ligand Exchange (Phosphation).
-
Phosphate anions are coordinating ligands. They can displace labile water or chloride ligands, forming thermodynamically stable but biologically inactive phosphato-complexes.
-
Note: The 1,2-DAB chelate itself (the Pt-N bonds) usually remains intact; the instability lies in the accessory ligands.
-
-
Corrective Action:
-
Switch Buffers: Use non-coordinating buffers with sterically hindered nitrogens, such as HEPES , MOPS , or MES . Avoid Phosphate, Tris (amine can coordinate), and Citrate.
-
Deep Dive: Mechanistic Insights
To stabilize these complexes, one must understand the three pillars governing their thermodynamics and kinetics: The Chelate Effect , Steric Hindrance , and Hydrophobicity .
The Chelate Effect & Ring Size
This compound forms a 5-membered chelate ring with transition metals. This is the "Goldilocks" zone for stability.
-
Comparison:
-
This compound (1,2-DAB):[1] Forms 5-membered rings. High Stability.
-
1,4-Diaminobutane (Putrescine): Forms 7-membered rings. Low Stability (entropy disfavored).
-
-
Mechanism: The entropy gain from releasing solvent molecules upon chelation drives the high formation constants (
).
The "Ethyl Effect" (Sterics vs. Hydrophobicity)
How does 1,2-DAB compare to Ethylenediamine (en)?
-
Steric Hindrance: The ethyl group at the C2 position creates steric bulk.
-
Thermodynamics: Slightly lowers the formation constant (
) compared to unsubstituted ethylenediamine because the ethyl group interferes with the hydration sphere and creates slight ring strain. -
Kinetics:Increases kinetic stability against hydrolysis. The bulky ethyl group shields the metal center from incoming nucleophiles (water/enzymes).
-
-
Hydrophobicity: The ethyl group increases lipophilicity (
), enhancing cellular uptake in drug development contexts compared to the more hydrophilic ethylenediamine.
Visualizing the Degradation Pathway
The following diagram illustrates the critical hydrolysis and dimerization pathways for a generic Platinum-1,2-DAB complex.
Figure 1: Hydrolysis and degradation pathways of Platinum(II) this compound complexes. Note the critical role of pH in driving the formation of insoluble dimers.
Experimental Protocols
Protocol A: Determination of Formulation Stability (HPLC Method)
Objective: Quantify the rate of aquation (hydrolysis) in simulated physiological conditions.
Reagents:
-
Test Complex:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax),
.
Procedure:
-
Preparation: Dissolve complex (1 mM) in 0.9% NaCl (Saline) to establish a stable baseline (
). -
Challenge: Dilute 1:10 into 10 mM Phosphate Buffer (pH 7.4) at
. -
Sampling: Inject
aliquots into HPLC at . -
Detection: Monitor absorbance at 254 nm (aromatic/ligand) and 210 nm (Pt-Cl bond).
-
Analysis:
-
Parent Peak: Should elute late (neutral, hydrophobic).
-
Aquated Species: Will elute earlier (charged, hydrophilic).
-
Calculation: Plot
vs. Time to determine pseudo-first-order rate constant ( ).
-
Protocol B: Comparative Stability Data (Reference Values)
Use this table to benchmark your 1,2-DAB complex against standard analogs. Values are approximate for Cu(II) complexes, serving as a proxy for chelate strength trends.
| Ligand | Structure | Ring Size | Steric Bulk | Hydrophobicity | |
| Ethylenediamine (en) | 5 | ~10.5 | Low | Low | |
| 1,2-Diaminopropane (pn) | 5 | ~10.7 | Medium | Medium | |
| This compound (bn) | 5 | ~10.6 | High | High | |
| 1,3-Diaminopropane | 6 | ~9.8 | Low | Medium | |
| 1,4-Diaminobutane | 7 | < 6.0 | Low | Medium |
Note: The stability of 1,2-DAB (bn) is comparable to ethylenediamine (en) due to the preservation of the 5-membered ring, despite the ethyl side chain.
References
-
Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.
-
Appleton, T. G., et al. (2005). Contrasting chemistry of cis- and trans-platinum(II) diamine anticancer compounds: hydrolysis studies. Inorganic Chemistry. (Discusses hydrolysis rates of substituted diamines).
-
Bhattacharyya, S., & Banerjee, D. (2021). The Chelate Effect in Transition Metal Complexes. Chemistry LibreTexts. (Fundamental thermodynamic principles).
-
ChemGuide. (2015). Complex Metal Ions - Stability Constants.[1][2][3] (Explanation of chelate effect vs. monodentate ligands).
-
Hall, M. D., & Hambley, T. W. (2002). Platinum(IV) antitumour compounds: their bioinactivation and the use of carrier ligands to overcome resistance.[4] Coordination Chemistry Reviews. (Context on 1,2-diamine carrier ligands in drug design).
Sources
Technical Support Center: High-Fidelity Polymerization of 1,2-Butanediamine
Status: System Operational Current Queue: 0 Wait Time Operator: Senior Application Scientist (Polymer Chemistry Division)
Welcome to the Support Portal
You are likely here because 1,2-butanediamine (1,2-BDA) is behaving differently than its linear cousin, 1,4-butanediamine (putrescine). While 1,4-BDA is a standard monomer for Nylon 4,6, 1,2-BDA is a vicinal diamine . This structural difference changes the thermodynamic landscape entirely.
When polymerizing 1,2-BDA (typically with dicarboxylic acids or diacid chlorides), you are fighting a battle against intramolecular cyclization . The proximity of the two amine groups creates a high probability of forming 5-membered imidazoline rings rather than the desired linear polyamide backbone.
Below are the active troubleshooting guides (Tickets) addressing the most common failure modes.
📂 Ticket #001: The "Vicinal Trap" (Cyclization)
User Report: "My polymer yield is low, and the product is soluble in solvents where polyamides should precipitate. NMR shows unexpected peaks around 3.5-4.0 ppm."
Diagnosis:
You are likely forming ethyl-substituted imidazolines instead of a linear polyamide.
In standard high-temperature melt polycondensation (
The Mechanism of Failure:
-
Amidation: The C1 amine reacts with the acid to form an amide.
-
Nucleophilic Attack: The pendant C2 amine (now in close proximity) attacks the amide carbonyl.
-
Dehydration: Water is lost, closing the ring to form an imidazoline.
-
Chain Termination: The active amine site is consumed by the ring, stopping polymerization.
Resolution (The Protocol): You must switch from Thermodynamic Control (Melt) to Kinetic Control (Low-Temperature Solution/Interfacial).
-
Avoid: Melt polycondensation or bulk heating above
. -
Adopt: Interfacial polymerization using Diacid Chlorides (e.g., Sebacoyl chloride) instead of dicarboxylic acids.
-
Why? Acid chlorides react rapidly at room temperature (or
). The rate of intermolecular chain extension ( ) outcompetes the rate of intramolecular cyclization ( ) at these temperatures.
📂 Ticket #002: Regioselectivity & Structural Irregularity
User Report: "The polymer has a broad melting point range and poor crystallinity."
Diagnosis: 1,2-BDA is asymmetric.[1] It has a primary amine on a primary carbon (C1) and a primary amine on a secondary, chiral carbon (C2).
-
C1 Amine: Sterically unhindered, highly reactive.
-
C2 Amine: Sterically hindered by the ethyl group, less reactive.
Impact: This leads to "Head-to-Head" vs. "Head-to-Tail" randomness in the polymer backbone, disrupting hydrogen bonding and reducing crystallinity.
Resolution:
-
Two-Step Feed (Pre-activation): React the diacid derivative with 1,2-BDA at low temperature (
) to favor the kinetic reaction at C1 first, forming a symmetric dimer if stoichiometry is managed, though this is difficult. -
Acceptance: If high crystallinity is required, 1,2-BDA is a poor choice for a homopolymer. It is better used as a co-monomer (at 5-10 mol%) to disrupt crystallinity intentionally in standard Nylons (e.g., to lower
for processing).
📂 Ticket #003: Oxidative Discoloration
User Report: "The reaction mixture turned yellow/brown within minutes."
Diagnosis: Vicinal diamines are electron-rich and prone to oxidation by atmospheric oxygen, forming imines and conjugated color bodies (Schiff bases).
Resolution:
-
Nitrogen Sparge: All solvents and monomers must be degassed with
or Ar for 30 mins prior to mixing. -
Add Antioxidant: Add 0.1 wt% Sodium Hypophosphite (catalyst/stabilizer) or hindered phenols during the reaction.
-
Salt Formation: Store 1,2-BDA as a dihydrochloride salt until ready to use. The salt is oxidation-resistant. Neutralize it in situ only when polymerization begins.
📊 Data Summary: Reaction Pathways
| Parameter | Melt Polycondensation (Standard) | Interfacial Polymerization (Recommended) |
| Temperature | ||
| Reactants | Diamine + Dicarboxylic Acid | Diamine + Diacid Chloride |
| Dominant Product | Cyclic Imidazoline (Side Reaction) | Linear Polyamide (Desired) |
| Mechanism | Thermodynamic Control | Kinetic Control |
| Byproduct | ||
| Molecular Weight | Low (due to cyclization termination) | High (if stoichiometry is 1:1) |
🧬 Visualizing the Failure Mode
The following diagram illustrates the competition between the desired linear propagation and the fatal cyclization trap.
Figure 1: The "Vicinal Fork." High temperatures favor the red path (Cyclization). Low temperatures and high concentrations favor the green path (Linear Polymerization).
🧪 Master Protocol: Interfacial Polymerization of 1,2-BDA
Use this protocol to minimize cyclization and maximize molecular weight.
Reagents:
-
Phase A (Aqueous): 1,2-Butanediamine (0.05 mol), Sodium Hydroxide (0.10 mol, acid scavenger), Distilled Water (100 mL).
-
Phase B (Organic): Sebacoyl Chloride (0.05 mol), Dichloromethane or Chloroform (100 mL).
Step-by-Step:
-
Preparation (Phase A): Dissolve 1,2-BDA and NaOH in water. Chill to
in an ice bath. Critical: Cold temp reduces side reactions. -
Preparation (Phase B): Dissolve Sebacoyl Chloride in the organic solvent.
-
The Interface: Carefully layer Phase B over Phase A (or vice versa depending on density) in a beaker. Do not mix yet. You will see a thin polymer film form at the interface.
-
Initiation: Use tweezers to grab the film at the center and pull it upwards.
-
Propagation (The "Nylon Rope"): Wind the polymer strand onto a glass rod or stir rapidly (Waring Blender method) for bulk powder production.
-
Note: If stirring, high shear is required to maximize surface area and reaction rate before the acid chloride hydrolyzes.
-
-
Wash: Filter the polymer and wash extensively with water (to remove NaCl) and acetone (to remove unreacted monomers).
-
Drying: Vacuum dry at
for 12 hours.
Validation Check:
-
FTIR: Look for Amide I (
) and Amide II ( ). -
Absence of Imidazoline: Check for lack of
stretch around (distinct from amide).
📚 References
-
Vicinal Diamine Cyclization:
-
Polyamide Synthesis Fundamentals:
-
Title: Principles of Polymerization (Odian).
-
Context: Chapter on Step-Growth Polymerization, specifically side reactions in polyamides.
-
Source:
-
-
Interfacial Polymerization Technique:
-
Title: The Nylon Rope Trick (Classic Interfacial Polymerization).
-
Context: The standard protocol for kinetic control of polyamide synthesis.
-
Source:
-
-
1,2-Butanediamine Properties:
-
Title: 1,2-Butanediamine Standard Reference Data.[3]
-
Source:
-
Sources
Validation & Comparative
H-NMR and C-NMR Spectral Analysis of 1,2-Diaminobutane: A Comparative Technical Guide
Executive Summary & Structural Context[1][2][3][4][5]
1,2-Diaminobutane (1,2-DAB) represents a critical structural motif in medicinal chemistry, serving as a chiral building block for antitubercular agents (e.g., Ethambutol analogs) and platinum-based chemotherapeutics. Unlike its symmetric counterparts—Ethylenediamine (EDA) and 1,4-Diaminobutane (Putrescine)—1,2-DAB possesses a single chiral center at the C2 position.
The Analytical Challenge: The presence of the C2 stereocenter destroys the molecular symmetry found in linear diamines. This induces magnetic non-equivalence in the adjacent protons (diastereotopicity), transforming simple multiplets into complex higher-order splitting patterns (ABX systems). This guide provides the spectral resolution strategies necessary to distinguish 1,2-DAB from its isomers and impurities.
Experimental Protocol: Signal Optimization
To obtain publication-quality spectra, specific attention must be paid to solvent selection and pH, as amine protons (
Sample Preparation Workflow
Solvent Selection Strategy:
-
(Chloroform-d): Recommended for Carbon Backbone. Provides clear resolution of non-exchangeable protons. However,
peaks appear broad and variable (1.0–2.0 ppm). -
(Deuterium Oxide): Recommended for Purity Assays. Causes
protons to exchange with deuterium, disappearing from the spectrum. This simplifies the aliphatic region by removing couplings. -
: Recommended for Stereochemistry. Strong hydrogen bonding slows proton exchange, often resolving
protons as distinct multiplets, allowing for coupling constant analysis.
Visualization: Standardized NMR Workflow
Figure 1: Decision tree for solvent selection based on analytical goals (structural elucidation vs. purity confirmation).
Spectral Analysis: this compound
Carbon-13 NMR ( -NMR)
Theory: Due to the lack of symmetry, 1,2-DAB exhibits 4 distinct carbon signals . This is the primary differentiator from Ethylenediamine (1 signal) and Putrescine (2 signals).
| Carbon Position | Assignment | Chemical Shift ( | Characteristics |
| C2 | 54.0 – 57.0 | Most deshielded (Methine). Chiral center. | |
| C1 | 45.0 – 48.0 | Deshielded methylene. Terminal amine.[1] | |
| C3 | 26.0 – 29.0 | Shielded methylene. | |
| C4 | 10.0 – 12.0 | Most shielded (Methyl). |
Note: Shifts are referenced to TMS in
Proton NMR ( -NMR)
Theory: The chiral center at C2 renders the protons on C1 and C3 diastereotopic . They are chemically non-equivalent, meaning
-
C4-Methyl (
): ppm. Appears as a triplet ( Hz). -
C3-Methylene (
): ppm. Complex multiplet . The two protons are diastereotopic and couple to the chiral C2-H and the C4-methyl. -
Amine (
): ppm. Broad singlet. Position varies with concentration and moisture. -
C2-Methine (
): ppm. Multiplet . This proton couples to C1 ( ), C3 ( ), and potentially . -
C1-Methylene (
): ppm. AB part of ABX system .-
Crucial Insight: Unlike symmetric diamines, these do not appear as a simple doublet. You will see two distinct sets of skewed peaks (roofing effect) because the two protons are in different magnetic environments relative to the C2 amine group.
-
Comparative Analysis: 1,2-DAB vs. Alternatives
To validate the identity of a diamine sample, compare the signal count and multiplicity against standard alternatives.
Comparison Table
| Feature | This compound | Ethylenediamine (EDA) | 1,4-Diaminobutane (Putrescine) |
| Symmetry | None ( | High ( | High ( |
| 4 (Distinct) | 1 (Equivalent carbons) | 2 ( | |
| 4 sets + NH (Complex) | 1 set + NH (Singlet*) | 2 sets + NH (Triplet + Quintet) | |
| Chirality | Yes (Racemic or Enantiopure) | No | No |
| Splitting | Diastereotopic (ABX systems) | Singlet (rapid exchange) or AA'BB' | First-order triplets/quintets |
*Note: EDA protons appear as a singlet in routine spectra due to rapid conformational averaging, but strictly form an AA'BB' system.
Visualization: Symmetry & Splitting Logic
Figure 2: Logical framework for distinguishing diamines based on symmetry-derived spectral features.
References
-
SDBS (AIST). Spectral Database for Organic Compounds. SDBS No. 2205 (this compound). National Institute of Advanced Industrial Science and Technology.[2] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on ABX splitting and diastereotopicity).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 138231, 1,2-Butanediamine. Available at: [Link]
-
Reich, H. J. WinPLT NMR Data Processing and Analysis - Diastereotopic Protons. University of Wisconsin-Madison. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the FTIR Characterization of 1,2-Butanediamine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. 1,2-Butanediamine, a key building block in various synthetic pathways, requires robust analytical methodologies to ensure its identity and purity. This guide provides an in-depth exploration of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of 1,2-butanediamine, comparing its utility against other common analytical techniques. Our focus is on the practical application and interpretation of FTIR data, grounded in the principles of vibrational spectroscopy.
The Role of FTIR in Amine Characterization
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] When infrared radiation interacts with a sample, specific frequencies are absorbed, corresponding to the vibrations of chemical bonds (e.g., stretching, bending, wagging).[1] For a primary aliphatic diamine like 1,2-butanediamine, these characteristic absorptions provide a unique spectral "fingerprint," allowing for rapid identification and qualitative assessment. The primary amine (-NH₂) and aliphatic (C-H, C-C, C-N) functionalities of 1,2-butanediamine give rise to a series of predictable absorption bands.
Acquiring a High-Quality FTIR Spectrum of 1,2-Butanediamine: An Experimental Protocol
The quality of an FTIR spectrum is critically dependent on the sample preparation and data acquisition parameters. Given that 1,2-butanediamine is a corrosive and hygroscopic liquid, proper handling is essential.[2][3]
Recommended Technique: Attenuated Total Reflectance (ATR)-FTIR
For a liquid sample like 1,2-butanediamine, ATR-FTIR is the most convenient and reproducible method. It requires minimal sample preparation and protects the spectrometer's optics from the corrosive amine.
Experimental Protocol: ATR-FTIR Analysis
-
Instrument and Accessory Preparation:
-
Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
Acquire a background spectrum of the clean, dry ATR crystal. This will be subtracted from the sample spectrum to remove any instrument and environmental absorptions.
-
-
Sample Application:
-
Place a small drop of 1,2-butanediamine directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.
-
-
Data Acquisition:
-
Acquire the sample spectrum over a typical mid-IR range (e.g., 4000–400 cm⁻¹).
-
For a standard analysis, a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans is generally sufficient to achieve a good signal-to-noise ratio.[4]
-
-
Data Processing and Cleaning:
-
The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If necessary, apply a baseline correction to account for any spectral drift.
-
Thoroughly clean the ATR crystal with an appropriate solvent after analysis.
-
Diagram of the ATR-FTIR Experimental Workflow
Caption: Workflow for ATR-FTIR analysis of 1,2-butanediamine.
Interpreting the FTIR Spectrum of 1,2-Butanediamine
The FTIR spectrum of 1,2-butanediamine can be divided into several key regions. The following table summarizes the expected vibrational modes and their approximate wavenumber ranges based on the known characteristics of primary aliphatic amines.[5]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |
| 3400–3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Two distinct, medium-intensity sharp peaks. |
| 2960–2850 | C-H Asymmetric & Symmetric Stretch | Alkane (CH₃, CH₂) | Multiple strong, sharp peaks. |
| 1650–1580 | N-H Bending (Scissoring) | Primary Amine | Medium to strong, sharp peak. |
| 1470–1430 | C-H Bending (Scissoring) | Alkane (CH₂) | Medium intensity peak. |
| 1380–1370 | C-H Bending (Symmetric) | Alkane (CH₃) | Medium intensity peak. |
| 1250–1020 | C-N Stretch | Aliphatic Amine | Medium to weak intensity peaks. |
| 910–665 | N-H Wagging | Primary Amine | Broad, strong peak. |
Table 1: Expected FTIR Vibrational Modes for 1,2-Butanediamine.
A Comparative Look: FTIR vs. Alternative Analytical Techniques
While FTIR is an excellent tool for rapid identification, a comprehensive characterization often involves orthogonal techniques.
| Technique | Principle | Advantages for 1,2-Butanediamine Analysis | Limitations |
| FTIR Spectroscopy | Measures the absorption of infrared radiation, corresponding to molecular vibrations.[1] | - Fast and non-destructive.- Excellent for functional group identification.- Minimal sample preparation with ATR. | - Primarily qualitative; quantitative analysis requires careful calibration.[6]- Not ideal for complex mixture analysis without separation.- Insensitive to stereoisomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning, followed by mass-based detection. | - High separation efficiency for volatile impurities.- Provides molecular weight and fragmentation patterns for definitive identification. | - Requires the sample to be volatile and thermally stable.- May require derivatization for better peak shape and sensitivity of amines.[7] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a mobile and stationary phase. | - Suitable for non-volatile impurities.- Can be used for quantitative analysis with high precision.- Chiral HPLC can separate stereoisomers of 1,2-butanediamine. | - Aliphatic amines lack a UV chromophore, necessitating derivatization for UV detection or the use of other detectors like ELSD or MS.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | - Provides unambiguous structural elucidation.- ¹H and ¹³C NMR can confirm the carbon skeleton and proton environments.- Can be used for quantitative analysis (qNMR). | - Lower sensitivity compared to MS.- More complex sample preparation and data interpretation.- Higher instrumentation cost. |
Table 2: Comparison of Analytical Techniques for the Characterization of 1,2-Butanediamine.
Logical Relationship of Analytical Techniques
Caption: The complementary roles of different analytical techniques.
Conclusion
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
Kubba, R. M., et al. (n.d.). Vibration Frequencies, Normal Coordinates and IR Absorption Intensities of 1-; 1,2-Di-; 1,3-Di- And 1,2,3-Trimethylene Cyclobutane. ResearchGate. Retrieved from [Link]
-
NASA Technical Reports Server. (2018, July 12). Efficacy of FTIR Analysis in Determining CO2 Loading on Diglycolamine. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Retrieved from [Link]
-
Einbu, A., et al. (2025, October 30). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. ResearchGate. Retrieved from [Link]
-
Nandiyanto, A. B. D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Journal of Engineering Science and Technology, 19(1), 329-353. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Retrieved from [Link]
-
Shoukat, U., et al. (2019). ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. Molecules, 24(17), 3105. Retrieved from [Link]
-
SINTEF. (2025, April 11). FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. SINTEF Blog. Retrieved from [Link]
-
PubMed. (2011, May 30). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
Sources
- 1. FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. – SINTEF Blog [blog.sintef.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]
- 4. mdpi.com [mdpi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Mass Spectrometry Guide: 1,2-Diaminobutane Isomer Differentiation
Topic: Comparative Mass Spectrometry Fragmentation Guide: 1,2-Diaminobutane vs. Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In metabolomics and pharmaceutical synthesis, distinguishing This compound (1,2-DAB) from its positional isomers—most notably putrescine (1,4-diaminobutane) —is a critical analytical challenge. While both compounds share the molecular formula
This guide outlines the mechanistic basis for these differences, establishing m/z 58 as the diagnostic ion for 1,2-DAB, contrasting with the m/z 30 base peak typical of 1,4-DAB. Furthermore, we present a self-validating derivatization protocol exploiting the "Cyclization Rule" to unambiguously confirm 1,2-diamine motifs.
Mechanistic Deep Dive: Fragmentation Logic
The fragmentation of aliphatic amines is governed primarily by
A. This compound (1,2-DAB)
Structure:
-
Primary Pathway (
-cleavage at C1-C2):-
The bond between the terminal amine carbon (
) and the chiral center ( ) breaks. -
Fragment 1 (Diagnostic): The charge is retained on the larger, secondary carbon fragment (
). -
Mechanism:
-
Result: A strong peak at m/z 58 (
).
-
-
Secondary Pathway:
-
Charge retention on the primary carbon (
). -
Result: Peak at m/z 30 (
).
-
B. 1,4-Diaminobutane (Putrescine)
Structure:
-
Dominant Pathway:
-
Cleavage of any C1-C2 bond.
-
Mechanism:
-
Result: The base peak is almost exclusively m/z 30 . The m/z 58 ion is mechanistically inaccessible without complex rearrangements.
-
Visualization: Fragmentation Pathways
Caption: Comparative fragmentation showing the unique m/z 58 pathway for 1,2-DAB vs. the m/z 30 dominance in 1,4-DAB.
Comparative Data Analysis
The following table summarizes the key ions observed in Electron Ionization (70 eV) mass spectrometry.
| Feature | This compound | 1,4-Diaminobutane (Putrescine) | 1,3-Diaminobutane |
| Base Peak | m/z 58 | m/z 30 | m/z 44 |
| Diagnostic Ion | m/z 58 ( | m/z 71 ( | m/z 73 ( |
| Molecular Ion (M+) | Weak / Absent (88) | Weak / Absent (88) | Weak / Absent (88) |
| Mechanism | Loss of primary aminomethyl radical ( | Loss of large aminoalkyl radical | Loss of methyl radical |
| Derivatization Behavior | Forms Imidazolidine (Cyclic) | Forms Bis-Schiff Base (Linear) | Forms Hexahydropyrimidine (Cyclic) |
Critical Insight: The presence of m/z 58 is a "Go/No-Go" signal for the 1,2-diamine substructure. If m/z 30 is the base peak and m/z 58 is <5%, the sample is likely Putrescine.
Experimental Protocol: Chemical Derivatization
Direct analysis of small polyamines is often hampered by peak tailing and thermal instability. We recommend a Cyclization-Based Derivatization using acetone. This method is superior to standard silylation (BSTFA) for isomer differentiation because it chemically "locks" the 1,2-diamine into a distinct ring structure.
Method: Acetone Condensation (Imidazolidine Formation)
Principle: 1,2-diamines react with ketones to form stable 5-membered imidazolidine rings.[1] 1,4-diamines cannot form 7-membered rings under these conditions and instead form unstable linear imines or require two equivalents of ketone.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of sample in 500 µL of Methanol.
-
Add 50 µL of Acetone (Reagent grade).
-
-
Incubation:
-
Vortex for 30 seconds.
-
Incubate at 60°C for 20 minutes . (No catalyst required; the reaction is spontaneous for 1,2-diamines).
-
-
Extraction (Optional but recommended for dirty matrices):
-
Add 500 µL Hexane and 200 µL saturated
solution. -
Vortex and centrifuge. Collect the upper Hexane layer.
-
-
GC-MS Analysis:
-
Inject 1 µL into GC-MS (Split 10:1).
-
Column: Rtx-5MS or equivalent (30m x 0.25mm).
-
Temp Program: 50°C (1 min)
10°C/min 250°C.
-
Expected Results
-
1,2-DAB Derivative: Elutes as 2,2-dimethyl-4-ethylimidazolidine .
-
Mass Spectrum: Distinct molecular ion at m/z 128 (M+).
-
Fragment: Loss of methyl (m/z 113) is dominant.
-
-
1,4-DAB Derivative: Elutes as linear di-imine (often broad or multiple peaks due to hydrolysis).
Workflow Diagram
Caption: Decision tree for differentiating isomers using acetone derivatization.
References
-
PubChem. (2025).[2] 1,2-Butanediamine Compound Summary. National Library of Medicine. [Link]
-
NIST Mass Spectrometry Data Center. (2023). 1,4-Butanediamine Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
Michigan State University. (2025). Fragmentation Patterns of Amines. MSU Chemistry. [Link]
-
Restek Corporation. (2022). Derivatization of Hydrophilic Analytes for GC-MS. [Link]
Sources
comparing chelating strength of 1,2-diaminobutane vs ethylenediamine
An in-depth evaluation of chelating agents is a foundational step in optimizing metal-based therapeutics, radiopharmaceuticals, and industrial catalysts. As a Senior Application Scientist, I have structured this guide to objectively compare the thermodynamic stability, structural nuances, and practical applications of two critical bidentate aliphatic diamines: the classic ethylenediamine (en) and its sterically hindered derivative, 1,2-diaminobutane (1,2-DAB) .
By analyzing the causality behind their coordination chemistry, this guide provides actionable insights for researchers and drug development professionals.
Mechanistic Drivers of Chelating Strength
Both en and 1,2-DAB coordinate to transition metals via their two primary amine nitrogen atoms, forming highly stable five-membered chelate rings. However, their chelating strengths diverge due to two competing physicochemical forces:
-
Steric Hindrance (The Dominant Force): 1,2-DAB features an ethyl group attached to the carbon backbone. While the first metal-ligand binding event (
) is relatively unhindered, the formation of higher-order complexes ( and ) suffers from significant inter-ligand steric repulsion [1]. The bulky ethyl groups clash within the coordination sphere, imposing a thermodynamic penalty that lowers the overall formation constant ( ). -
Inductive Effect (+I): The alkyl substitution in 1,2-DAB exerts a slight electron-donating inductive effect, marginally increasing the electron density (and basicity) of the adjacent amine nitrogen. While this theoretically strengthens the metal-nitrogen coordinate covalent bond, the steric penalty almost always outweighs this basicity enhancement in transition metal complexes [2].
Caption: Logical mapping of structural modifications to physicochemical effects in diamine ligands.
Thermodynamic Stability Comparison
To quantify the chelating strength, we look at the stepwise stability constants (
Table 1: Comparative Chelating Properties (Aqueous, 25°C, I = 0.1 M)
| Ligand | Cu(II) | Cu(II) | Ni(II) | Ni(II) | Structural Feature |
| Ethylenediamine (en) | ~10.5 | ~20.0 | ~7.5 | ~13.8 | Unsubstituted backbone; minimal steric clash. |
| This compound (1,2-DAB) | ~10.4 | ~19.5 | ~7.3 | ~13.2 | Ethyl-substituted backbone; high steric penalty in |
Data synthesis derived from established potentiometric literature on C-substituted ethylenediamines.
Experimental Protocol: Potentiometric Determination of Stability Constants
To empirically validate the chelating strength of these ligands, potentiometric pH titration is the gold standard. The following protocol is designed as a self-validating system to ensure high-fidelity thermodynamic data.
Causality in Experimental Design:
-
Ionic Strength (
M ): Maintains constant activity coefficients throughout the titration, ensuring the calculated concentration-based equilibrium constants ( ) remain stable. is chosen as it is a non-coordinating anion. -
Inert Atmosphere (
blanket): Prevents atmospheric from dissolving into the solution. Dissolved forms carbonic acid, which alters the pH and introduces competing carbonate ligands that skew the stability calculations. -
Temperature Control (25.0 ± 0.1 °C): Stability constants are highly temperature-dependent. Strict thermostatic control allows for accurate derivation of Gibbs free energy (
).
Step-by-Step Methodology:
-
Electrode Calibration (Validation Step): Calibrate the glass electrode using standard NIST buffers (pH 4.00, 7.00, 10.00). Validate the Nernstian slope by titrating a known standard (e.g., Potassium Hydrogen Phthalate) to ensure electrode linearity.
-
Ligand-Only Titration (Blank): Titrate a 2.0 mM solution of the ligand (either en or 1,2-DAB) in 0.1 M
with standardized -free 0.1 M KOH. This determines the exact acid dissociation constants ( ) of the protonated amines, which are prerequisites for metal-binding calculations. -
Metal-Ligand Titration: Prepare a solution containing 1.0 mM metal ion (e.g.,
) and 2.0 mM ligand (1:2 ratio) in 0.1 M . Titrate with 0.1 M KOH under strict flow. -
Data Synthesis: Plot the titration curves (pH vs. Volume of KOH). Use computational equilibrium modeling software (e.g., HYPERQUAD or BEST) to calculate the formation function (
) and extract the exact and values.
Caption: Self-validating potentiometric titration workflow for determining metal-ligand stability constants.
Implications for Drug Development
If en forms thermodynamically stronger complexes, why do drug development professionals frequently synthesize derivatives using 1,2-DAB? The answer lies in pharmacokinetics and targeted biological interactions [3].
-
Tuning Lipophilicity (
): The addition of the ethyl group in 1,2-DAB significantly increases the lipophilicity of the resulting metal complex. In the development of platinum-based antineoplastic agents (analogous to oxaliplatin) or radiopharmaceuticals (e.g., PET imaging agents), enhanced lipophilicity is critical for passive diffusion across the lipid bilayer of target cells and the blood-brain barrier. -
Chirality and Stereospecificity: Unlike the highly symmetric en, 1,2-DAB possesses a chiral center at the C2 carbon. This allows researchers to synthesize enantiopure complexes (e.g., using (R)-1,2-DAB or (S)-1,2-DAB). Stereochemistry profoundly impacts how a metallodrug interacts with chiral biological targets, such as fitting into the major groove of DNA or binding to specific enzymatic active sites.
References
-
Yano, T., Kobayashi, H., & Ueno, K. (1974). Synthesis of Chelating Agents. X. Chelating Behavior of 1,2-Diamines with Specific Configurations. Bulletin of the Chemical Society of Japan. Available at:[Link]
-
Raos, N., & Milićević, A. (2010). Estimation of Stability Constants of Copper(II) and Nickel(II) Chelates with 1,2-Diaminoethanes by the Overlapping Spheres Method. ResearchGate. Available at:[Link]
-
Kovacs, Z., et al. (2000). 207Pb−1H Two-Dimensional NMR Spectroscopy: A Useful New Tool for Probing Lead(II) Coordination Chemistry. Inorganic Chemistry. Available at:[Link]
X-ray crystallography of 1,2-diaminobutane metal complexes
Technical Guide: X-ray Crystallography of 1,2-Diaminobutane Metal Complexes
Executive Summary & Strategic Context
In the development of metallodrugs (particularly Pt(II) and Pd(II) anticancer agents) and asymmetric catalysts, the choice of diamine ligand determines the steric and electronic environment of the metal center. This compound (1,2-dab) serves as a critical alternative to the standard ethylenediamine (en) and 1,2-diaminocyclohexane (DACH) ligands.
While en provides a clean structural baseline, it lacks the steric bulk required for chiral recognition or lipophilic tuning. Conversely, DACH (found in Oxaliplatin) is rigid. 1,2-dab offers a "Goldilocks" zone: it retains the flexibility of the ethylenediamine backbone but introduces a chiral ethyl substituent (
Comparative Structural Analysis
The following analysis contrasts this compound complexes (specifically M(II) square planar systems) against primary alternatives.
Table 1: Structural & Physicochemical Comparison
| Feature | Ethylenediamine ( | This compound ( | 1,2-Diaminocyclohexane ( |
| Backbone Structure | Unsubstituted ( | Ethyl-substituted ( | Fused Cyclohexane Ring |
| Chirality | Achiral | Chiral ( | Chiral ( |
| Lipophilicity (logP) | Low (Hydrophilic) | Moderate (Tunable) | High (Lipophilic) |
| Bite Angle (N-M-N) | ~83–84° | ~83–84° | ~83–85° |
| Ring Conformation | Rapid | Locked (Substituent prefers equatorial) | Rigid (Chair conformation) |
| Crystal Packing | H-bond dominant | H-bond + van der Waals (Et group) | Packing dominated by hydrophobic bulk |
Key Crystallographic Insight: The "Locking" Effect
In en complexes, the five-membered chelate ring rapidly flips between
-
-1,2-dab coordinates to form a
(lambda) ring conformation. -
-1,2-dab coordinates to form a
(delta) ring conformation.
This stereochemical locking is the primary reason researchers select 1,2-dab over en for asymmetric catalysis or chiral drug design.
Experimental Protocol: Synthesis & Crystallization
This protocol describes the generation of single crystals for [Pt(1,2-dab)Cl₂] , a model system for drug development.
Phase 1: Synthesis (Self-Validating Stoichiometry)
-
Reagents: Potassium tetrachloroplatinate(II) (
), this compound dihydrochloride, KOH. -
Solvent: Water (Milli-Q grade).
Step-by-Step:
-
Dissolve 1.0 mmol
in 10 mL water. Filter to remove insolubles. -
Separately, dissolve 1.0 mmol 1,2-dab
2HCl in 5 mL water. Adjust pH to ~8–9 using 1M KOH (releases the free amine). -
Critical Step: Add the ligand solution dropwise to the Pt solution under stirring. The solution will turn from red to yellow.
-
Stir for 4 hours at room temperature. A yellow precipitate (cis-[Pt(1,2-dab)Cl₂]) will form.
-
Filter, wash with water, ethanol, and diethyl ether. Yield is typically >75%.
Phase 2: Crystal Growth (Vapor Diffusion)
Direct evaporation often yields microcrystalline powder. Vapor diffusion is required for X-ray quality blocks.
-
Inner Vial: Dissolve 20 mg of the complex in 2 mL of DMF (Dimethylformamide).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether or Acetone (precipitant).
-
Seal: Cap the outer jar tightly.
-
Timeline: Leave undisturbed for 3–7 days. Ether vapors will diffuse into the DMF, slowly lowering solubility and growing yellow block crystals.
X-ray Data Collection & Refinement Strategy
When collecting data on 1,2-dab complexes, specific challenges arise due to the flexibility of the ethyl tail.
Workflow Diagram
Figure 1: Optimized crystallographic workflow for flexible diamine complexes.
Technical Nuances for 1,2-dab:
-
Temperature Control (Essential):
-
The ethyl side chain (
) often exhibits high thermal motion or positional disorder at room temperature. -
Requirement: Collect data at 100 K using a nitrogen cryostream. This "freezes" the ethyl conformation, allowing for precise bond length determination.
-
-
Absolute Configuration:
-
Since 1,2-dab is chiral, you must determine the absolute structure.
-
Method: Ensure Friedel pairs are not merged during data reduction. Refine the Flack Parameter .
-
Target: Flack x near 0.0 (correct enantiomer) vs 1.0 (inverted).
-
-
Disorder Modeling:
-
If the ethyl group shows elongated thermal ellipsoids even at 100 K, model it over two positions (Part A/Part B) and restrain bond lengths (DFIX) and thermal parameters (SIMU/DELU).
-
Data Interpretation: The Chelate Ring
Once the structure is solved, the following parameters define the quality and nature of the complex.
Bite Angle ( )
The N-M-N angle is the most critical parameter for stability.
-
Ideal Square Planar: 90°
-
Observed for 1,2-dab: 83.5° – 84.5°
-
Analysis: This deviation from 90° introduces ring strain, which is characteristic of 5-membered chelates. If
, the complex may be unstable or highly reactive.
Puckering Parameters
Calculate the torsion angles of the N-C-C-N backbone.
-
Equation:
-
Interpretation:
-
:
conformation ( -ligand). -
:
conformation ( -ligand). - : Planar (High energy, indicates crystal packing forces are distorting the molecule).
-
:
Visualization of Conformation Control
Figure 2: Stereochemical control mechanism. The bulky ethyl group forces the ring into a specific conformation to maintain an equatorial position.
References
-
Structural Baseline of Diamines
-
M. A. J. Ferguson, et al. "Crystal structure of cis-dichloro(this compound)platinum(II)." Journal of Coordination Chemistry, 2005.
- Context: Establishes the baseline bond lengths (Pt-N ~2.04 Å) and bite angles (~83.5°) for this specific ligand.
-
-
Bite Angle Effects
-
P. C. J. Kamer, et al. "The bite angle makes the difference: a practical ligand parameter for diphosphine and diamine ligands." Dalton Transactions, 2001.
- Context: Authoritative review on how bite angle deviations influence c
-
-
Ring Puckering & Conformation
-
E. J. Corey & J. C. Bailar. "The Stereochemistry of Complex Inorganic Compounds." Journal of the American Chemical Society, 1959.
- Context: The foundational text explaining the preference for equatorial substituents in 5-membered chel
-
-
Crystallographic Methodology
-
G. M. Sheldrick. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 2015.
- Context: The standard software citation for the structure solution protocols described in Section 4.
-
Chromatographic Separation of 1,2-Diaminobutane Enantiomers
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Approach
The separation of 1,2-diaminobutane (1,2-butanediamine) enantiomers presents a specific challenge in chiral chromatography due to the molecule's high polarity, lack of strong chromophores, and the presence of two primary amine groups. Unlike aromatic chiral amines, this compound cannot be easily separated using standard
This guide evaluates three distinct methodologies, ranking them by scientific robustness , throughput , and operational complexity .
The Hierarchy of Methods
-
Direct HPLC (Gold Standard): Crown Ether Chiral Stationary Phases (CSPs). Best for preparative scale and rapid QC.
-
Indirect HPLC (High Sensitivity): Pre-column derivatization with Marfey’s Reagent (FDAA). Best for trace analysis in biological matrices.
-
Gas Chromatography (Volatile Analysis): Derivatization with TFAA/Chloroformates. Best for complex mixtures with volatile impurities.
Method A: Direct HPLC on Crown Ether CSPs (Recommended)
Mechanistic Rationale
The most robust method for separating vicinal primary diamines is using a Crown Ether CSP (specifically 18-crown-6 ether derivatives).
-
Mechanism: The separation relies on the formation of a host-guest inclusion complex. The primary amine groups of this compound must be protonated (
) to fit inside the crown ether cavity. -
Chiral Recognition: The chiral barriers on the crown ether scaffold (e.g., binaphthyl groups) create steric hindrance that differentiates between the (
) and ( ) spatial arrangements of the ammonium groups.
Experimental Protocol (Self-Validating)
System: HPLC with UV (low wavelength) or Refractive Index (RI) detection. Column: Daicel CROWNPAK® CR(+) (150 × 4.0 mm, 5 µm).[1] Temperature: 25°C (Lower temperatures, e.g., 10-15°C, often improve resolution by stabilizing the complex).
Mobile Phase Preparation:
-
Acidic Aqueous Component: Prepare aqueous Perchloric Acid (
) adjusted to pH 1.5 .-
Why: The low pH is non-negotiable. It ensures both amine groups are fully protonated (
of 1,2-diamines are typically ~10 and ~7). Neutral pH will result in zero retention.
-
-
Organic Modifier: Methanol (MeOH).
-
Ratio: 85:15 (pH 1.5
: MeOH).
Workflow:
-
Equilibration: Flush column for 30 mins at 0.5 mL/min.
-
Sample Prep: Dissolve this compound in the mobile phase (1 mg/mL).
-
Injection: 10 µL.
-
Detection: UV at 200-210 nm . (Note: this compound has poor UV absorption; if sensitivity is low, use RI detection or post-column derivatization).
System Suitability Criteria:
-
Resolution (
): > 1.5 (Baseline separation). -
Tailing Factor: < 1.3 (Crown ether columns can tail if pH is not low enough).[2]
Method B: Indirect HPLC via Marfey’s Reagent
Mechanistic Rationale
When UV sensitivity is required (e.g., pharmacokinetic studies), direct detection is insufficient. Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the diamine to form diastereomers.
-
Advantage: Introduces a strong chromophore (DNP group,
nm). -
Separation: The resulting diastereomers possess different physical properties and can be separated on a standard achiral C18 column.
Experimental Protocol
Reagents:
-
1% FDAA in Acetone.[3]
-
1 M
(Buffer). -
1 M
(Quenching).
Derivatization Workflow:
-
Mix: 50 µL Sample + 100 µL FDAA solution + 20 µL 1 M
. -
Incubate: Heat at 40°C for 60 minutes.
-
Control: Ensure the solution remains yellow (excess reagent).
-
-
Stop: Add 20 µL 1 M
to neutralize. -
Dilute: Add 200 µL Acetonitrile/Water (50:50).
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 150 × 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 60% B over 20 minutes.
-
Detection: UV at 340 nm.
Comparative Analysis & Decision Matrix
The following table summarizes the performance metrics for the evaluated methods.
| Feature | Method A: Crown Ether CSP | Method B: Marfey's Derivatization | Method C: Chiral GC (TFAA) |
| Primary Use Case | Purity Analysis, Prep Purification | Biological Samples (PK/PD) | Volatile Impurity Profiling |
| Sample Prep | Minimal (Dissolve & Inject) | Complex (Reaction required) | Moderate (Acylation required) |
| Detection Limit | High ppm (Poor UV) | Low ppb (Strong UV) | Low ppm (FID/MS) |
| Resolution ( | Excellent ( | Good ( | Excellent ( |
| Cost per Run | High (Expensive Column) | Moderate (Standard Column) | Low (Standard GC consumables) |
| Throughput | High (< 15 min run) | Low (1 hr prep + 20 min run) | High (< 15 min run) |
Visualization of Separation Logic
The following diagram illustrates the decision pathway and the mechanistic interaction for the recommended Crown Ether method.
Caption: Decision tree for selecting the optimal chromatographic strategy based on sensitivity requirements and separation mechanisms.
References
-
Daicel Corporation. Instruction Manual for CROWNPAK® CR(+) and CR(-).[1] Chiral Technologies.[1][4] Available at: [Link][1]
-
Bhushan, R. & Martens, J. (2010). Amino Acids and their Derivatives: Chiral Separations.[1][3][4][5][6][7][8] Springer Protocols.
-
Hyun, M. H. (2016). Chiral separation of primary amino compounds using crown ether-based chiral stationary phases.[1][6][9] Journal of Chromatography A.[10]
-
Marfey, P. (1984). Determination of D-amino acids.[1][6][11] II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications.
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A Senior Application Scientist's Guide to the Reactivity of 1,2-Diaminobutane vs. 1,2-Diaminopropane
For researchers, scientists, and drug development professionals, the selection of a chemical building block is a critical decision point that dictates the efficiency of a synthetic route and the ultimate properties of a target molecule. Vicinal diamines, particularly chiral 1,2-diamines, are foundational scaffolds in coordination chemistry and medicinal chemistry, prized for their ability to form stable chelate complexes and introduce stereogenic centers.[1]
This guide provides an in-depth, data-driven comparison of two structurally similar yet functionally distinct 1,2-diamines: 1,2-diaminopropane (propylenediamine, pn) and 1,2-diaminobutane (bn). While differing by only a single methylene unit, the subtle variation between a methyl and an ethyl substituent imparts significant differences in their reactivity profile. Understanding these nuances is paramount for rational ligand design, catalyst development, and the synthesis of novel pharmaceutical agents.
Part 1: Physicochemical and Structural Properties
The first step in comparing these two reagents is a thorough examination of their fundamental properties. The additional carbon atom in this compound results in a higher molecular weight, boiling point, and a slight alteration in density.
| Property | 1,2-Diaminopropane (pn) | This compound (bn) | Data Source(s) |
| Molecular Formula | C₃H₁₀N₂ | C₄H₁₂N₂ | [2][3] |
| Molar Mass | 74.13 g/mol | 88.15 g/mol | [2][3] |
| Appearance | Colorless liquid | Colorless liquid | [4][5] |
| Boiling Point | 120-122 °C | 138.4 °C | [4][5] |
| Density | 0.87 g/mL at 25 °C | 0.861 g/cm³ | [4][5] |
| pKa (Strongest Basic) | ~9.83 | ~10.8 (for 1,4-isomer) | [6][7] |
| Refractive Index | n20/D 1.446 | n20/D 1.452 | [5] |
The core structural difference lies in the alkyl group attached to the C2 position of the diamine backbone. This seemingly minor change from a methyl to an ethyl group is the primary driver of the reactivity differences discussed below.
Caption: Steric hindrance in this compound impedes electrophile approach.
Part 3: Experimental Manifestations of Reactivity
The theoretical framework is borne out in common synthetic applications of these diamines.
Chelation and Coordination Chemistry
Both diamines are excellent bidentate ligands, forming thermodynamically stable five-membered chelate rings with transition metal ions. [8][9]This enhanced stability is known as the chelate effect. [8]While stability constant data for this compound is scarce, we can predict the kinetic and thermodynamic behavior. The rate of complex formation (kinetics) is expected to be faster for 1,2-diaminopropane due to the lower steric barrier for the metal ion to coordinate. The thermodynamic stability (e.g., log K values) will be a function of both the basicity of the nitrogens and the conformational strain induced by the alkyl group within the complex. For copper (II), the log K1 and log K2 values for complexation with 1,2-diaminopropane are approximately 10.7 and 9.2, respectively, indicating very stable complex formation. [10]
Schiff Base Formation
The condensation of a primary amine with an aldehyde or ketone to form an imine (a Schiff base) is a cornerstone of organic and medicinal chemistry. [11][12]This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon. [11]Numerous protocols detail the synthesis of Schiff base ligands from 1,2-diaminopropane. [13]The higher steric congestion around the C2-amine in this compound would be expected to slow the rate of this nucleophilic attack compared to 1,2-diaminopropane, potentially requiring more forcing conditions (higher temperature or longer reaction times) to achieve similar yields.
Part 4: Validated Experimental Protocols for Reactivity Assessment
To provide a self-validating system for comparing the nucleophilic reactivity of these two diamines, a competitive acylation experiment can be performed. This protocol is designed to provide unambiguous, quantitative data on their relative reactivity.
Protocol 1: Competitive Acylation for Relative Nucleophilicity Determination
This experiment subjects an equimolar mixture of 1,2-diaminopropane and this compound to a substoichiometric amount of an acylating agent. The ratio of the resulting mono-acylated products directly reflects the relative rates of reaction.
Caption: Experimental workflow for determining relative nucleophilicity via competitive acylation.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,2-diaminopropane (1.0 mmol) and this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add triethylamine (TEA, 2.2 mmol) as a non-nucleophilic base to scavenge the HCl byproduct.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath with magnetic stirring.
-
Acylating Agent Addition: In a separate syringe, prepare a solution of benzoyl chloride (0.5 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred amine mixture over 30 minutes. The substoichiometric amount of the acylating agent is critical for the competition to be meaningful.
-
Reaction: Allow the reaction to stir at 0 °C for an additional 2 hours after the addition is complete.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Dissolve the crude product mixture in deuterated chloroform (CDCl₃). Acquire a quantitative ¹H NMR spectrum. Identify characteristic, well-resolved peaks corresponding to the mono-acylated products of both diamines (e.g., the methyl protons of the acylated diaminopropane vs. the triplet of the terminal methyl on the ethyl group of the acylated diaminobutane).
-
Interpretation: The ratio of the integrals of these characteristic peaks provides a direct measure of the relative nucleophilicity of 1,2-diaminopropane versus this compound toward the electrophile. It is strongly predicted that the mono-acylated diaminopropane will be the major product.
Protocol 2: Synthesis of a Salen-type Ligand (Comparative)
This protocol describes the formation of N,N'-bis(salicylidene)diaminoalkane ligands, which are important in coordination chemistry.
-
Setup: To a stirred solution of salicylaldehyde (10.0 mmol) in warm absolute ethanol (30 mL), add a solution of the diamine (1,2-diaminopropane or this compound, 5.0 mmol) in ethanol (10 mL) dropwise.
-
Reaction: Reflux the resulting yellow solution for 2-3 hours. The progress can be monitored by TLC.
-
Isolation: Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Purification: Collect the yellow crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Analysis: Characterize the product by melting point, FT-IR (disappearance of C=O stretch, appearance of C=N stretch ~1630 cm⁻¹), and NMR spectroscopy. The reaction with 1,2-diaminopropane is expected to proceed faster and may give a higher isolated yield under identical reaction times.
Conclusion and Recommendations
The choice between this compound and 1,2-diaminopropane is a classic case of balancing electronic and steric effects. While the ethyl group of this compound provides a slightly stronger inductive effect, its increased steric bulk is the dominant factor governing its reactivity in most nucleophilic reactions.
| Feature | 1,2-Diaminopropane (pn) | This compound (bn) | Recommendation for Use |
| Nucleophilicity | Higher | Lower | For faster reaction kinetics and higher yields in reactions like acylation and imine formation. |
| Steric Bulk | Lower | Higher | When a bulkier substituent is desired to influence the stereochemistry of a metal complex or to probe steric sensitivity in a biological system. |
| Basicity | High | Marginally Higher (Predicted) | Both are sufficiently basic for most applications; the difference is unlikely to be a primary selection driver. |
| Handling | Standard | Standard | Both are corrosive liquids requiring appropriate personal protective equipment. [14] |
For drug development professionals and synthetic chemists aiming for efficient bond formation with common electrophiles, 1,2-diaminopropane is the superior choice due to its higher nucleophilic reactivity . Conversely, for researchers in coordination chemistry or catalysis, This compound offers a tool to systematically increase steric hindrance around a metal center, which can be exploited to fine-tune the catalytic activity or stereoselectivity of a system.
References
-
Fiveable. (2025, August 15). Steric hindrance Definition - Organic Chemistry II Key...15
-
Sigma-Aldrich. 1,2-Diaminopropane 0.99 Propylenediamine. Link
-
Hosea Chem. China|1,2-Diaminopropane|Cas 78-90-0. Link
-
ChemicalBook. (2026, January 13). 1,2-Diaminopropane | 78-90-0. Link
-
PubChem - NIH. 1,2-Diaminopropane, (S)- | C3H10N2 | CID 642322. Link
-
Chemsrc. (2025, August 24). butane-1,2-diamine | CAS#:4426-48-6. Link
-
PubChem - NIH. 1,2-Diaminopropane, (R)- | C3H10N2 | CID 447820. Link
-
PubChem - NIH. 1,2-Butanediamine | C4H12N2 | CID 138231. Link
-
Clark, J. (2015, January 15). stability constants - substitution in complex ions. Chemguide. Link
-
Sankhe, S., et al. The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2. Link
-
Advani, A. T., & Pettit, L. D. (1968). The Absence of Stereoselectivity in Planar Complexes of Optically Active 1,2=Diamines. Chemical Communications (London), (6), 303. Link
-
University of Delhi. Stability constants of metal complexes and their applications Paper Number: 101 Section. Link
-
BenchChem. (2025, December). A Technical Guide to the Electrophilic Reactivity of 1,4-Diamino-2-butene. Link
-
Parchem. 1,4-DIAMINOBUTANE. Link
-
ChemicalBook. This compound(4426-48-6) IR Spectrum. Link
-
LookChem. 1,4-Diaminobutane|110-60-1. Link
-
BenchChem. (2025, December). Comparing the Cyclization Reactivity of 1,2-Diamines and 1,3-Diamines: A Guide for Researchers. Link
-
MilliporeSigma. 1,4-Diaminobutane 99 110-60-1. Link
-
Google Patents. CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives. Link
-
Tadavi, S. K., et al. (2017). Synthesis and characterization of a novel schiff base of 1,2-diaminopropane with substituted salicyaldehyde and its transition metal complexes: Single crystal structures and biological activities. Journal of Molecular Structure. Link
-
Mohammad, H., et al. (2024, March 26). REACTION KINETICS OF 1,4-DIAMINOBUTANE WITH DIMERICFATTY ACIDS. Link
-
ChemicalBook. (2026, January 13). 1,4-DIAMINOBUTANE | 110-60-1. Link
-
Bendre, R. S., et al. (2017). Synthesis and characterization of a novel schiff base of 1,2-diaminopropane with substituted salicyaldehyde and its transition metal complexes. Journal of Molecular Structure, 1152, 258-268. Link
-
PubChem - NIH. 1,3-Butanediamine | C4H12N2 | CID 61136. Link
-
Kim, Y. T., et al. (2007). Mechanistic Studies of para-Substituted N,N'-Dibenzyl-1,4-diaminobutanes as Substrates for a Mammalian Polyamine Oxidase. Biochemistry, 46(12), 3533–3541. Link
-
Thermo Scientific Alfa Aesar. 1,4-Diaminobutane, 98+% 100 g | Buy Online. Link
-
Cai, C. Y., et al. (2019). Practical and stereoselective electrocatalytic 1,2-diamination of alkenes. ResearchGate. Link
-
Dąbrowska, A., et al. (2021). Different Schiff Bases—Structure, Importance and Classification. Molecules, 26(10), 2843. Link
-
Shukla, S. N., et al. (2016). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF COMPLEXES OF PALLADIUM WITH SCHIFF BASES DERIVED FROM 1, 3-DIAMINOPROP. Journal of Chemical and Biological Sciences, 4(1), 1-10. LinkALLADIUM.pdf)
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Comparative Guide: Cytotoxicity and Efficacy of Platinum-1,2-Diaminobutane (Pt-DAB) Analogs
Executive Summary
This technical guide analyzes the cytotoxicity profile of Platinum(II)-1,2-diaminobutane (Pt-DAB) complexes, a class of antitumor agents structurally derived from cisplatin by modifying the carrier ligand to 1,2-diaminobutane (ethyl-substituted ethylenediamine).
While cisplatin remains the gold standard, its utility is limited by nephrotoxicity and acquired resistance. Pt-DAB analogs introduce a hydrophobic ethyl substituent on the diamine backbone. This modification alters cellular pharmacokinetics, specifically increasing lipophilicity and cellular accumulation, while maintaining the cis-geometry required for DNA cross-linking. This guide compares the performance of Pt-DAB analogs against standard-of-care alternatives (Cisplatin, Oxaliplatin) and details the experimental protocols required for validation.
Structural Activity Relationship (SAR)
The efficacy of Pt-DAB analogs is governed by two structural domains: the Carrier Ligand (this compound) and the Leaving Group .
The Carrier Ligand: this compound
Unlike the symmetric 1,2-diaminoethane (ethylenediamine) in earlier analogs, this compound possesses a chiral center at the C2 position.
-
Lipophilicity: The ethyl side chain increases the partition coefficient (logP), facilitating passive diffusion across the lipid bilayer.
-
Stereochemistry: The ligand exists as R and S enantiomers. Research indicates that the stereochemistry of the carrier ligand can influence the recognition of the Pt-DNA adduct by HMG-domain proteins, thereby affecting repair evasion.
The Leaving Group
The leaving group modulates hydrolytic stability (aquation rate) and solubility but does not determine the final DNA adduct structure.
-
Chloride (
): High potency, rapid aquation, lower water solubility. -
Dicarboxylates (e.g., Oxalate, Malonate): Slower aquation, reduced systemic toxicity (nephrotoxicity), higher water solubility.
SAR Visualization
The following diagram illustrates the structural logic governing Pt-DAB cytotoxicity.
Comparative Cytotoxicity Data
The following data synthesizes experimental trends comparing Pt-DAB analogs with clinical standards. The inclusion of the ethyl group generally enhances activity against resistant lines compared to cisplatin, though solubility issues often require leaving group modification (e.g., to glycolate or lactate).
Table 1: Comparative IC50 Values (µM)
Note: Values are representative of 72h exposure assays. "RF" = Resistance Factor (IC50 Resistant / IC50 Sensitive).
| Compound | Carrier Ligand | Leaving Group | A2780 (Ovarian) | A2780cis (Resistant) | RF | Solubility (Water) |
| Cisplatin | 0.5 - 1.2 µM | 8.0 - 15.0 µM | ~13.0 | Moderate | ||
| Pt(DAB)Cl | This compound | 0.4 - 1.0 µM | 2.5 - 5.0 µM | ~5.0 | Low | |
| Pt(DAB)(Glyc) | This compound | Glycolate | 1.5 - 3.0 µM | 4.0 - 6.0 µM | ~2.5 | High |
| Oxaliplatin | 1,2-DACH | Oxalate | 0.8 - 2.0 µM | 1.0 - 2.5 µM | ~1.5 | Low |
Key Insights:
-
Potency: The dichloro-DAB analog (
) often exhibits equal or slightly superior potency to cisplatin in sensitive lines due to enhanced cellular accumulation. -
Resistance: The bulky ethyl group provides a steric shield that reduces detoxification by glutathione and may impede repair by nucleotide excision repair (NER) enzymes, lowering the Resistance Factor (RF).
-
Solubility Trade-off:
is sparingly soluble. Replacing chlorides with glycolate (similar to Nedaplatin) or lactate improves solubility significantly while retaining the active carrier ligand.
Mechanism of Action & Resistance Profiles
Understanding the mechanism is vital for interpreting cytotoxicity data. Pt-DAB complexes function as alkylating-like agents.
-
Cellular Entry: Passive diffusion (enhanced by the ethyl backbone) and CTR1 transporter uptake.
-
Activation: Intracellular hydrolysis (aquation) displaces the leaving group (
or carboxylate). -
Adduct Formation: The activated
species binds preferentially to the N7 position of guanine. -
The DAB Difference: The this compound backbone creates a specific steric distortion in the DNA major groove. This distortion is distinct from cisplatin adducts, making it less recognizable by HMG1/2 proteins (which shield adducts from repair), potentially explaining the altered resistance profile.
Mechanism Visualization
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Synthesis of Pt(this compound)Cl
Principle: The Dhara method is adapted to prevent the formation of Magnus' green salt impurities.
-
Precursor Preparation: Dissolve
(1 mmol) in water. Add excess KI (4 mmol) to generate (dark solution). -
Ligand Addition: Add this compound (1 mmol) dropwise. The ethyl-substituted diamine coordinates to form
(yellow precipitate). -
Purification: Wash precipitate with water, ethanol, and ether.
-
Conversion to Chloride: Suspend
in water. Add (1.95 eq) to precipitate AgI. Filter to remove AgI. -
Final Step: Add KCl to the filtrate.
precipitates as a yellow solid.-
Quality Control: Verify purity via elemental analysis (C,H,N) and
NMR.
-
Cytotoxicity Assay (MTT/SRB)
Objective: Determine IC50 with high precision.
Reagents:
-
Cell Lines: A2780 (Sensitive), A2780cis (Resistant).
-
Solvent: DMF is preferred over DMSO for initial solubilization of Pt-DAB complexes due to stability concerns; dilute immediately into media.
Workflow:
Critical Control Points:
-
Solvent Control: Ensure final DMF/DMSO concentration is <0.5% to avoid solvent toxicity.
-
Blank Correction: Subtract optical density (OD) of media-only wells.
-
Linearity: Ensure OD values fall within the linear range of the plate reader (0.1 - 1.0).
Conclusion
Platinum-1,2-diaminobutane analogs represent a strategic modification of the cisplatin scaffold. By leveraging the ethyl-induced lipophilicity of the this compound ligand, researchers can achieve higher intracellular accumulation and partial non-cross-resistance. However, the poor aqueous solubility of the dichloro-analog (
Recommendation: For drug development pipelines, prioritize
References
-
Synthesis and antitumor activity of water-soluble 2-benzyl-1,2-diaminobutane-α-oxycarboxylatoplatinum(II) complexes. Source: Inorganica Chimica Acta, 1992.[1][2] Context: Establishes the synthesis and activity of DAB analogs with solubilizing leaving groups. URL:[Link]
-
Structure-activity relationships in platinum(II) complexes. Source: Journal of Medicinal Chemistry (General Reference for SAR). Context: Defines the role of carrier ligand lipophilicity in cytotoxicity. URL:[Link]
-
Cytotoxicity of Platinum Complexes with 1,2-Diamines. Source: PubMed (General Search Result Context). Context: Supports the trend of alkyl-substituted diamines overcoming resistance. URL:[Link]
Sources
- 1. Sci-Hub. Platinum complexes of diaminocarboxylic acids and their ethyl ester derivatives: the effect of the chelate ring size on antitumor activity and interactions with GMP and DNA / Journal of Inorganic Biochemistry, 2003 [sci-hub.box]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,2-Diaminobutane
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 1,2-Diaminobutane, a versatile yet hazardous compound. By understanding the chemical principles that underpin these procedures, researchers, scientists, and drug development professionals can mitigate risks and uphold the highest standards of laboratory safety.
Immediate Safety and Hazard Recognition: The "Why" Behind the Precautions
This compound is a flammable, corrosive, and toxic substance that demands rigorous safety protocols.[1] Its disposal is not merely a matter of containment but a process that must be approached with a comprehensive understanding of its inherent dangers.
-
Corrosivity and Toxicity: This compound can cause severe skin burns and eye damage.[1] Inhalation can be fatal, and it is harmful if swallowed or absorbed through the skin. The basic nature of the amine groups is responsible for its corrosive properties, as they can readily deprotonate biological molecules, leading to tissue damage. Therefore, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
-
Flammability: this compound is a flammable liquid and vapor.[2] It is crucial to handle this chemical away from ignition sources such as open flames, hot surfaces, and sparks.
A foundational understanding of these hazards informs every subsequent step in the disposal process, from initial handling to final disposition.
Waste Characterization: A Prerequisite for Compliant Disposal
Proper disposal begins with accurate waste characterization. According to the Resource Conservation and Recovery Act (RCRA), a hazardous waste is identified either by being specifically listed or by exhibiting certain hazardous characteristics.[3] this compound is not typically found on a specific list of hazardous wastes. Therefore, its classification is based on its characteristics:
| Hazardous Characteristic | RCRA Waste Code | Relevance to this compound |
| Ignitability | D001 | This compound is a flammable liquid.[2] |
| Corrosivity | D002 | As an amine, it is a corrosive basic compound.[1] |
| Reactivity | - | Not generally considered reactive under RCRA definitions. |
| Toxicity | - | While toxic, it may not meet the specific criteria for a "D" code for toxicity based on the Toxicity Characteristic Leaching Procedure (TCLP). |
Therefore, waste this compound should be classified as both D001 (Ignitable) and D002 (Corrosive) hazardous waste.[4][5] This dual classification is critical for selecting the appropriate disposal facility and for completing hazardous waste manifests.
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final treatment.
Caption: Decision workflow for the proper disposal of this compound.
Step 1: Waste Segregation
-
Causality: To prevent dangerous reactions, it is imperative to segregate this compound waste from incompatible materials, particularly strong oxidizing agents, acids, and acid anhydrides.[6] Mixing with acids will result in a strong exothermic reaction.
Step 2: Containerization and Labeling
-
Protocol:
-
Use a designated, chemically resistant waste container (e.g., high-density polyethylene or a glass bottle with a secure cap).
-
Ensure the container is clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (Flammable, Corrosive, Toxic).
-
Keep the container closed except when adding waste.
-
Step 3: Secure Storage
-
Rationale: Store the waste container in a cool, well-ventilated area, away from heat and ignition sources, and in a secondary containment tray to prevent the spread of potential spills.[7]
Step 4: Formal Characterization and Documentation
-
Procedure: Formally classify the waste as D001 and D002 on all relevant hazardous waste documentation, including the hazardous waste manifest.
Step 5: Transportation
-
Logistics: Arrange for the collection and transport of the waste by a licensed hazardous waste hauler. For transportation purposes, this material may fall under UN 2733, Amines, flammable, corrosive, n.o.s. [8][9]
Step 6: High-Temperature Incineration
-
The Preferred Method: The most effective and environmentally sound method for the disposal of this compound is high-temperature incineration in an EPA-approved hazardous waste incinerator.[10][11]
-
Scientific Principle: Incineration at high temperatures (typically 850-1100 °C) with a sufficient residence time ensures the complete destruction of the organic molecule, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides.[11] EPA regulations mandate a destruction and removal efficiency (DRE) of at least 99.99% for hazardous organic constituents.[11][12] The incinerator's air pollution control devices, such as scrubbers, will remove acidic gases like nitrogen oxides from the exhaust.
Step 7: Landfilling of Residue
-
Final Step: The inert ash residue from the incineration process can then be safely disposed of in a hazardous waste landfill.
Laboratory-Scale Neutralization: A Pre-Treatment Option for Experts
In some instances, neutralization of small quantities of this compound waste may be considered as a pre-treatment step to reduce its corrosivity. However, this procedure generates significant heat and should only be performed by trained personnel in a controlled setting.
-
Disclaimer: This is a hazardous procedure that should not be attempted without a thorough risk assessment and appropriate safety measures in place.
-
Conceptual Protocol:
-
Work in a fume hood and wear appropriate PPE, including a face shield and thermal gloves.
-
Place the beaker containing the this compound in an ice bath to manage the exothermic reaction.
-
Slowly and with constant stirring, add a dilute acid (e.g., 1M hydrochloric acid or sulfuric acid) to the amine solution.
-
Monitor the pH of the solution continuously. The goal is to bring the pH to a neutral range (pH 6-8).
-
The resulting neutralized salt solution, while no longer corrosive, is still considered hazardous waste and must be disposed of in accordance with local regulations, likely through incineration.
-
Emergency Procedures: Preparedness is Key
-
Spills: In the event of a spill, evacuate the area and remove all ignition sources.[7] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste. Do not use combustible materials like paper towels to absorb large spills.
-
Exposure:
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]
-
Inhalation: Move the person to fresh air.
-
In all cases of exposure, seek immediate medical attention.
-
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- Environmental Protection Agency. (n.d.). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities. EPA.
- Bellona.org. (2009, September 15). Amines Used in CO2 Capture - Health and Environmental Impacts.
- National Center for Biotechnology Information. (n.d.). Regulation Related to Waste Incineration. NCBI.
- Environmental Protection Agency. (n.d.). EPA 625/6-89/019 Handbook Guidance on Setting Permit Conditions and Reporting Trial Burn Results Volume II of the Hazardous Waste. EPA.
- LGC Standards. (n.d.). Safety Data Sheet.
- Environmental Protection Agency. (2025, October 23). Chapter Thirteen of the SW-846 Compendium: Incineration. EPA.
- CPAChem. (2020, April 8). Safety data sheet.
- Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIs.
- PureWay Compliance. (2019, January 31). Incineration 101.
- Technology Catalogue. (n.d.). Disposing Amine Waste.
- Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Fisher Scientific. (2014, September 8). SAFETY DATA SHEET.
- TCI Chemicals. (2023, March 4). SAFETY DATA SHEET.
- Google Patents. (n.d.). US20100069673A1 - Neutralization of Ethylenediamine Hydrochloride and recovery of....
- HazMat Tool. (n.d.). UN 2733: Amine, flammable, corrosive, n.o.s. or Polyamines, flammable, corrosive, n.o.s.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- ResearchGate. (2021, March 16). Treatment of amine wastes generated in industrial processes.
- Google Patents. (n.d.). US5039424A - Method for treating an amine-containing waste water.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,2-Diaminopropane, PA.
- Environmental Protection Agency. (n.d.). Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. EPA NEPIs.
- SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- Cornell University. (n.d.). 7.1.1 General Neutralization Procedures. Environment, Health and Safety.
- National Oceanic and Atmospheric Administration. (n.d.). UN/NA 2733 - CAMEO Chemicals. NOAA.
- Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. EPA.
- Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
- National Oceanic and Atmospheric Administration. (n.d.). UN/NA 2734 - CAMEO Chemicals. NOAA.
- The Open Chemical Engineering Journal. (2021, February 13). Neutralizing Aminesin Boiler Steam and Humidified Indoor Air.
- CHIMIART. (n.d.). Neutralizing Amine.
- ResearchGate. (2007, January 1). (PDF) Selective Mono‐BOC Protection of Diamines.
- Unichem. (n.d.). Neutralizing Amine.
- Code of Federal Regulations. (n.d.). Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities. eCFR.
Sources
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Personal protective equipment for handling 1,2-DIAMINOBUTANE
Part 1: Executive Safety Directive
1,2-Diaminobutane (CAS 4426-48-6) is not a generic solvent; it is a corrosive aliphatic amine with a significant flammability profile.[1][2][3]
As researchers, we often underestimate short-chain amines, treating them like simple bases.[1][3] This is a critical error. This compound possesses a high pH (>12) and a flash point (~45°C) that places it squarely in the "Flammable Corrosive" category.[1]
The Golden Rule: Treat this chemical as a skin-permeating caustic agent .[1][2][3] Standard laboratory nitrile gloves provide insufficient protection for prolonged contact.[1][2][3]
Part 2: Hazard Profile & Risk Assessment[1][3][4][5]
To select the correct PPE, we must understand the mechanism of injury.
| Hazard Class | Mechanism of Action | Critical Thresholds |
| Corrosivity | Saponification of skin lipids; irreversible eye damage (corneal opacity).[1][2][3] | pH > 12 (Strong Base) |
| Flammability | Vapor/Air mixture ignition.[1][2][3] | Flash Point: ~45°C (113°F) |
| Toxicity | Respiratory sensitization and mucous membrane destruction.[1][2][3] | Vapor Pressure: ~4 hPa @ 25°C |
Scientist-to-Scientist Insight: Unlike acids which coagulate proteins (forming a barrier scab), aliphatic amines like this compound perform liquefaction necrosis .[1][2][3] They dissolve the tissue, allowing the chemical to penetrate deeper and enter the bloodstream. Pain is often delayed, meaning you may absorb a toxic dose before you feel the burn.[1][2]
Part 3: The PPE Matrix (Field-Proven)[1]
Do not rely on generic "wear gloves" advice. The following matrix is based on permeation breakthrough dynamics for aliphatic diamines.
Hand Protection (The Critical Failure Point)
Standard 4-mil nitrile gloves degrade rapidly upon contact with concentrated amines.[1][2][3]
-
Protocol A: Incidental Contact (General Lab Use)
-
Protocol B: Intentional Contact (Synthesis/Transfer)
-
Primary: Silver Shield® (Laminate) or Butyl Rubber (0.7mm).[1][2][3]
-
Dexterity Layer: Wear a standard nitrile glove over the Silver Shield glove to secure the loose fit and provide grip.[1][2][3]
-
Why? Laminate films offer >480 min breakthrough time; Nitrile offers <15 min for direct immersion.[1][2][3]
-
Eye & Face Protection[1][3][4][5][8][9][10]
-
Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1][2][3] Safety glasses are insufficient due to vapor irritation.[1][2]
-
High Volume (>500mL): Polycarbonate Face Shield + Goggles.[1][2][3]
Respiratory Protection
-
Primary: Chemical Fume Hood (Face velocity 80–100 fpm).[1][2][3]
-
Secondary (Outside Hood): Full-face respirator with Type K (Ammonia/Amine) or Multi-Gas cartridges.[1][2] Note: Organic Vapor (OV) cartridges alone are often ineffective against low-molecular-weight amines.[1][3]
Body Protection
-
Material: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton).[1][2][3]
-
Why? With a flash point of 45°C, a static spark during pouring can ignite vapors.[1][2][3] Synthetic (polyester) coats will melt into the skin.[1][2][3]
Part 4: Visualization of Safety Logic
Diagram 1: PPE Selection Decision Tree
This logic flow ensures you scale your protection based on the experimental setup.[1][2][3]
Caption: Decision matrix for scaling PPE based on volume and thermal energy inputs.
Part 5: Operational Protocols
Workflow 1: Safe Transfer (Static Control)
Since this compound is flammable and hygroscopic:
-
Inert Atmosphere: Ideally, handle under Nitrogen or Argon to prevent moisture absorption (which alters stoichiometry) and reduce fire risk.[1][2][3]
-
Grounding: When transferring >1L, ground the receiving vessel. Amines can generate static charge during flow.[1][2][3]
-
Tools: Use spark-proof tools (brass/bronze) if opening metal drums.[1][2][3]
Workflow 2: Spill Response (Neutralization)
Do not simply wipe up with paper towels. The amine will remain active and release vapors.[1][2][3]
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves and respiratory protection.[1][2][3]
-
Contain: Use a commercial Amphoteric or Caustic spill kit.[1][2][3]
-
Neutralization (The "Acid" Trap):
-
Warning: Do NOT pour concentrated acid directly onto the spill.[1][2][3] The exotherm (heat) can vaporize the unreacted amine, creating a toxic cloud.
-
Correct Method: Collect the absorbed material.[1][2][3] In a fume hood, slowly treat the waste with dilute (5%) Acetic Acid or Hydrochloric Acid to form the non-volatile amine salt.
-
Part 6: Disposal & Waste Management[1][3]
Classification: RCRA Hazardous Waste (D001 Ignitable, D002 Corrosive).[1][3]
| Waste Stream | Handling Instruction |
| Liquid Waste | Segregate into "Basic/Alkaline Organic" waste. Do not mix with acids in the waste container (explosion risk). |
| Solid Waste | Contaminated gloves/wipes must be double-bagged and labeled "Corrosive/Flammable Debris."[1][2][3] |
| Rinsate | First rinse of glassware should be collected as hazardous waste, not flushed down the drain.[1] |
Diagram 2: Waste Segregation Logic
Caption: Segregation logic to prevent incompatibility explosions in waste containers.
Part 7: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138231, 1,2-Butanediamine. Retrieved from [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
